molecular formula C9H8N2O B179158 2-Hydroxy-7-methyl-1,8-naphthyridine CAS No. 1569-11-5

2-Hydroxy-7-methyl-1,8-naphthyridine

Cat. No.: B179158
CAS No.: 1569-11-5
M. Wt: 160.17 g/mol
InChI Key: UVBBXHDRJXIQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-7-methyl-1,8-naphthyridine is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,8-naphthyridine core is recognized as a privileged structure in the design of novel therapeutic agents due to its diverse biological activities . Researchers are particularly interested in derivatives like this compound for developing anticancer agents. Similar 1,8-naphthyridine compounds have demonstrated potent cytotoxic activity by functioning as DNA intercalators; they bind to double-stranded DNA, altering its conformation and inhibiting replication and transcription, which can lead to the suppression of cancer cell growth . Furthermore, this core structure is a key pharmacophore in enzyme inhibition studies. 1,8-Naphthyridine derivatives have been investigated as potent inhibitors of various enzymes, including carbonic anhydrase (CA) and alkaline phosphatase (ALP) isozymes . The inhibition of these enzymes is a relevant strategy in research areas such as bone disorder pathophysiology and oncology . The structural motif also serves as a foundation for exploring antimicrobial agents, building upon the known activity of other naphthyridine-based compounds . The presence of specific substituents, such as the hydroxy and methyl groups on the 1,8-naphthyridine ring, allows researchers to probe structure-activity relationships (SAR) to optimize biological potency and selectivity for various research targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-4-5-8(12)11-9(7)10-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBBXHDRJXIQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418723
Record name 7-Methyl-1,8-naphthyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-11-5
Record name 7-Methyl-1,8-naphthyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1,8-naphthyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-7-methyl-1,8-naphthyridine, also known by its tautomeric name 7-methyl-1H-1,8-naphthyridin-2-one, is a heterocyclic compound of significant interest in medicinal chemistry. Its privileged 1,8-naphthyridine core is a key pharmacophore in numerous biologically active molecules, demonstrating a wide spectrum of therapeutic potential, including anticancer and antimicrobial activities.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, structure, and biological relevance. We will delve into the experimental and theoretical data available to provide a foundational understanding for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system is a recognized "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of a plethora of derivatives with diverse pharmacological activities.[2] The parent compound of the class, nalidixic acid, was one of the first synthetic quinolone antibiotics, highlighting the historical importance of this scaffold in antimicrobial research.

This compound (Figure 1) is a specific derivative that has garnered attention for its potential applications in oncology and infectious disease research.[1] The presence of the hydroxyl (or keto) and methyl groups on the naphthyridine core allows for fine-tuning of its electronic and steric properties, which in turn influences its biological activity and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its rational application in drug design and development.

Figure 1. Chemical structure of this compound.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 7-methyl-1H-1,8-naphthyridin-2-one[1]
Synonyms This compound
CAS Number 1569-11-5[1]
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [1]
InChI Key UVBBXHDRJXIQCH-UHFFFAOYSA-N[1]

Table 1. Core Physicochemical Data for this compound.

Tautomerism

It is crucial to recognize that this compound exists in a tautomeric equilibrium with its amide form, 7-methyl-1H-1,8-naphthyridin-2-one. The keto-enol tautomerism of the 2-hydroxypyridine moiety strongly favors the amide (keto) form. This is a critical consideration for understanding its reactivity, hydrogen bonding capabilities, and interactions with biological targets. The IUPAC name, 7-methyl-1H-1,8-naphthyridin-2-one, reflects this predominant tautomeric state.

Synthesis and Structural Elucidation

The synthesis of the 1,8-naphthyridine core can be achieved through various established methodologies. For 2-hydroxy-substituted naphthyridines, the Conrad-Limpach and Gould-Jacobs reactions are classical and effective approaches.

Synthetic Strategies
  • Conrad-Limpach Synthesis: This method involves the reaction of an aminopyridine with a β-ketoester. The reaction conditions can be tuned to favor the formation of either a 4-hydroxy- or a 2-hydroxy-1,8-naphthyridine. Higher temperatures generally favor the kinetic product, which in this case would be the desired 2-hydroxy derivative (the Limpach product).[1]

  • Gould-Jacobs Reaction: This reaction utilizes an aminopyridine and a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form the 4-hydroxy-1,8-naphthyridine core. While this typically yields the 4-hydroxy isomer, modifications to the substrates and reaction conditions can potentially be adapted for the synthesis of 2-hydroxy derivatives.

  • Friedländer Annulation: A more general and widely used method for synthesizing substituted quinolines and naphthyridines is the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a compound containing an activated methylene group (e.g., a ketone or β-ketoester).[4] For the synthesis of this compound, a 2-amino-6-methylpyridine-3-carboxaldehyde would be a suitable starting material, reacting with a reagent that can provide the C2-hydroxyl group.[1]

Below is a conceptual workflow for the synthesis of this compound via a modified Friedländer Annulation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-6-methylpyridine-3-carboxaldehyde C Condensation & Cyclization A->C B α-Hydroxyketone or equivalent B->C D This compound C->D Purification

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be inferred from the analysis of related 1,8-naphthyridine derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine core, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyridone tautomer. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and hydroxyl/keto groups.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the pyridone tautomer would appear at a characteristic downfield chemical shift (typically >160 ppm). The methyl carbon would resonate at a higher field.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (160.17 g/mol ).

Crystal Structure

To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. However, the crystal structure of a closely related compound, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, has been determined as a co-crystal with acetic acid. This structure reveals that the 1,8-naphthyridine ring system is nearly planar. It is reasonable to expect that this compound would also adopt a largely planar conformation, which is a common feature of such aromatic heterocyclic systems. This planarity is a key factor in its ability to intercalate with DNA, a proposed mechanism for its anticancer activity.[1]

Physicochemical Properties Influencing Drug Development

Solubility

The solubility of a compound is a critical determinant of its bioavailability and formulation development. Naphthyridine derivatives, due to their planar and rigid aromatic nature, often exhibit poor aqueous solubility, which can pose a challenge for both in vitro and in vivo studies. The presence of the polar hydroxyl/keto and nitrogen atoms in this compound would contribute to some degree of polarity. However, the overall hydrophobic surface area of the bicyclic aromatic system is likely to limit its solubility in aqueous media.

Experimental Protocol for Solubility Determination:

A preliminary assessment of solubility can be performed using the following protocol:

  • Materials: this compound, a selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)), analytical balance, vials, vortex mixer.

  • Procedure: a. Weigh a small, precise amount of the compound (e.g., 1-2 mg) into a series of vials. b. Add a known volume of the first solvent (e.g., 100 µL) to the first vial. c. Vortex the vial vigorously for 1-2 minutes. d. Visually inspect for complete dissolution. e. If the solid has not fully dissolved, add another aliquot of the solvent and repeat the vortexing and observation until the solid is completely dissolved or a maximum volume is reached. f. The solubility can then be expressed in terms of mg/mL or mol/L.

Acidity and Basicity (pKa)

The pKa value(s) of a drug molecule are crucial for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The 1,8-naphthyridine core contains two nitrogen atoms, which can act as bases. The 2-hydroxy group (in its enol form) or the N-H proton of the pyridone (in its keto form) can act as an acid.

The pKa of the pyridone N-H is expected to be in the range of 9-10, while the pKa of the protonated pyridine nitrogen is likely to be around 3-5. At physiological pH (7.4), the molecule is expected to be predominantly in its neutral form.

Experimental Protocol for pKa Determination:

Potentiometric titration and UV-Vis spectrophotometry are common methods for determining pKa values.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Solution of Compound in Water/Co-solvent D Titrate solution with acid/base A->D B pH Electrode & Meter B->D C Automated Titrator with Acid/Base C->D E Record pH at each titrant addition D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Inflection Points F->G H Calculate pKa values G->H

Caption: Workflow for pKa determination by potentiometric titration.

Biological Activities and Therapeutic Potential

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of biological activities.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have exhibited potent cytotoxic activity against a range of cancer cell lines.[1] One of the proposed mechanisms of action is the inhibition of topoisomerase II, an enzyme essential for DNA replication. By intercalating into the DNA and stabilizing the topoisomerase II-DNA complex, these compounds can induce DNA strand breaks, leading to apoptosis in cancer cells. Furthermore, some derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Antimicrobial Activity

The historical success of nalidixic acid has spurred extensive research into 1,8-naphthyridine derivatives as antimicrobial agents. The primary target for many of these compounds is DNA gyrase (a type II topoisomerase) in bacteria. Inhibition of this enzyme disrupts DNA replication and repair, ultimately leading to bacterial cell death. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the naphthyridine ring can significantly modulate the antimicrobial potency and spectrum of activity.

Conclusion and Future Directions

This compound is a molecule with a rich chemical heritage and significant potential for future therapeutic applications. This guide has provided a comprehensive overview of its fundamental physicochemical properties, highlighting the importance of its tautomeric nature, synthetic accessibility, and the influence of its structural features on its biological activity.

While a solid foundation of knowledge exists for the broader class of 1,8-naphthyridines, there is a clear need for more specific experimental data on this compound itself. Future research should focus on:

  • Detailed Spectroscopic and Crystallographic Analysis: Obtaining high-resolution NMR, IR, and mass spectra, as well as a single-crystal X-ray structure, would provide definitive structural information.

  • Quantitative Solubility and pKa Determination: Experimental measurement of these parameters is crucial for accurate ADME modeling and formulation development.

  • In-depth Biological Evaluation: Moving beyond general screening, detailed mechanistic studies are needed to elucidate the specific molecular targets and pathways affected by this compound.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for cancer and infectious diseases.

References

  • Beilstein Journal of Organic Chemistry. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. [Link]

  • BenchChem. This compound | Research Chemical.
  • National Center for Biotechnology Information. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). [Link]

  • ResearchGate. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]

  • LookChem. Cas 1569-11-5,this compound. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in compounds exhibiting a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis and detailed structural characterization of a key derivative, 2-Hydroxy-7-methyl-1,8-naphthyridine (CAS No: 1569-11-5). We delve into the causality behind the chosen synthetic methodology, present a robust experimental protocol, and elucidate the analytical techniques required for unambiguous structural confirmation. This document is intended for researchers and professionals in medicinal chemistry and drug development who require a foundational understanding and practical approach to this important chemical entity.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in a multitude of therapeutic agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with biological targets. Derivatives have demonstrated potent activities as anticancer agents by intercalating with DNA, as well as inhibitors of crucial enzymes like carbonic anhydrase and alkaline phosphatase.[1]

This compound, in particular, serves as a valuable scaffold. The strategic placement of the methyl and hydroxyl groups provides vectors for further chemical modification, enabling chemists to probe structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity.[1]

A critical aspect of this molecule is its existence in a tautomeric equilibrium between the 2-hydroxy form and the more stable 7-methyl-1,8-naphthyridin-2(1H)-one form.[1][3] This keto-enol tautomerism is a common phenomenon in hydroxypyridines and related heterocycles and profoundly influences the molecule's chemical properties and spectroscopic signature.[4] Understanding this equilibrium is paramount for accurate characterization.

Synthesis: A Mechanistic Approach

The construction of the 1,8-naphthyridine core is most efficiently achieved through a condensation and cyclization strategy, analogous to the classical Conrad-Limpach synthesis of quinolines.[1][5] This approach involves the reaction of a substituted 2-aminopyridine with a β-dicarbonyl compound. For the title compound, the logical precursors are 2-Amino-4-methylpyridine and ethyl acetoacetate.

The reaction proceeds via an acid-catalyzed mechanism. The initial step is the formation of a vinylogous amide intermediate through the condensation of the amino group of the pyridine with the keto group of ethyl acetoacetate. Subsequent intramolecular cyclization, driven by heating, involves the nucleophilic attack of the pyridine ring onto the ester carbonyl, followed by elimination of ethanol to yield the final pyridone ring.

Diagram of Synthetic Pathway

Caption: Acid-catalyzed condensation synthesis.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-methylpyridine (0.1 mol) and ethyl acetoacetate (0.1 mol).[5]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL) to the mixture with stirring.[5]

  • Heating: Heat the reaction mixture in an oil bath to a temperature of 135 °C. Maintain this temperature and allow the mixture to reflux with occasional stirring for approximately 5 hours.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with a cold methanol-ether mixture to remove impurities. Further purification can be achieved by recrystallization from ethanol to yield the pure product.[5]

  • Drying: Dry the purified product under vacuum.

Physicochemical and Structural Characterization

Unambiguous confirmation of the synthesized molecule's identity and purity requires a suite of analytical techniques. The data interpretation must account for the predominant 1,8-naphthyridin-2(1H)-one tautomer.

Physicochemical Data Summary
ParameterValueReference
Molecular Formula C₉H₈N₂O[6]
Molecular Weight 160.17 g/mol [1]
CAS Number 1569-11-5[1][7][8]
Appearance Off-white to yellow solidGeneral Knowledge
Tautomerism Exists in equilibrium with 7-methyl-1,8-naphthyridin-2(1H)-one[1][3]
Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation Synth Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR IR FTIR Spectroscopy Synth->IR MS Mass Spectrometry Synth->MS Xray X-ray Crystallography (if single crystal) Synth->Xray Confirm Structure Verified NMR->Confirm IR->Confirm MS->Confirm Xray->Confirm

Caption: Analytical workflow for structural verification.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure in solution.

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include a singlet for the methyl group (CH₃) protons, typically in the δ 2.4-3.8 ppm range.[5][9] The aromatic protons on the naphthyridine core will appear as doublets or multiplets in the δ 6.4-8.5 ppm region.[5][10] A broad singlet, corresponding to the N-H proton of the pyridone tautomer, will be observed further downfield.

    • ¹³C NMR: The carbon spectrum will confirm the presence of nine unique carbon atoms. A signal in the downfield region (>160 ppm) will be indicative of the carbonyl carbon (C=O) in the dominant pyridone tautomer.[9] Additional signals will correspond to the carbons of the aromatic rings and the methyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides crucial information about the functional groups present.

    • The spectrum of the 7-methyl-1,8-naphthyridin-2(1H)-one tautomer will be characterized by a strong absorption band for the C=O (amide carbonyl) stretching vibration, typically around 1660-1700 cm⁻¹.

    • A broad band in the 3100-3400 cm⁻¹ region can be attributed to the N-H stretching vibration.

    • C-H stretching vibrations from the methyl and aromatic groups will appear just below and above 3000 cm⁻¹, respectively.

    • Characteristic C=C and C=N stretching vibrations from the aromatic core are expected in the 1500-1620 cm⁻¹ region.[1]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, which can be used to confirm the molecular formula. The parent molecular ion peak [M]⁺ or the protonated molecular peak [M+H]⁺ should be observed at an m/z value corresponding to its molecular weight (~160.17).[1]

Conclusion

This guide has outlined a reliable and well-established pathway for the synthesis of this compound, grounded in the principles of the Conrad-Limpach reaction. Furthermore, we have detailed the essential analytical methodologies required for its comprehensive characterization, emphasizing the importance of recognizing its predominant tautomeric form, 7-methyl-1,8-naphthyridin-2(1H)-one. The successful synthesis and verification of this molecule provide medicinal chemists with a versatile building block, paving the way for the development of novel therapeutic agents based on the potent 1,8-naphthyridine scaffold.

References

  • Badawneh, M., Ferrarini, P. L., Calderone, V., Manera, C., Martinotti, E., Mori, C., Saccomanni, G., & Testai, L. (2001). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 6(8), 650-657.
  • Dong, Y., Mao, X., Jiang, X., Hou, J., Cheng, Y., & Zhu, C. (2011). Electronic Supplementary Information for L-Proline Promoted Fluorescent Sensor for Mg2+ Detection in a Multicomponent Sensory System. The Royal Society of Chemistry. Retrieved from [Link]

  • Dey, S., Bhowmik, S., & Ali, M. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(41), 27368-27378.
  • Matusiak, Z. (1998). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 3(3), 112-118.
  • Nowak, M., Bieg T., Szulc, A., Stefanska, J., Staczek, P., & Bania, J. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 27(19), 6649.
  • ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... Retrieved from [Link]

  • Al-Tel, T. H. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(12), 9845-9878.
  • Taurins, A., & Wu, T. (1965). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Journal of Heterocyclic Chemistry, 2(5), 415-419.
  • LookChem. (n.d.). Cas 1569-11-5, this compound. Retrieved from [Link]

  • Goswami, S., Adak, A. K., & Fun, H. K. (2009). 2,7-Dimethyl-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2547.
  • Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 918-925.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Goswami, S., Adak, A. K., & Fun, H. K. (2009). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3134.
  • Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved from [Link]

  • RCS Research Chemistry Services. (n.d.). How about Tautomers?. Retrieved from [Link]

  • Mary, Y. S., & Balachandran, V. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
  • Goswami, S., Adak, A. K., & Fun, H. K. (2013). 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 69(4), o503.
  • Al-Sehemi, A. G., El-Gogary, T. M., & Ghoneim, A. M. (2018). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 3(10), 13348-13357.
  • Salunke-Gawali, S., Rane, S. Y., Gawali, Y. B., Boubaker, J., & Kulkarni, A. A. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 126(1), 213-225.
  • Guss, J. M. (2009). X-Ray Crystallography of Chemical Compounds. In Comprehensive Natural Products II (pp. 535-560). Elsevier.
  • Wikipedia. (n.d.). Tautomer. Retrieved from [Link]

  • Khaligh, N. G. (2012). Supplementary Information for an efficient Pechmann condensation for the synthesis of coumarins using protic pyridinium ionic liquid as catalyst and solvent.
  • Sherkar, P. D., Karuturi, D., Montgomery, M., & Lal, M. (2019). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives.... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-7-methyl-1,8-naphthyridine. Retrieved from [Link]

  • Sahu, D., & Sastry, G. N. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv.

Sources

An In-Depth Technical Guide to the Solubility and Stability Profiling of 2-Hydroxy-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can severely limit bioavailability and complicate formulation, while instability can compromise therapeutic efficacy and safety. This guide provides a comprehensive framework for the systematic evaluation of 2-hydroxy-7-methyl-1,8-naphthyridine, a privileged scaffold in medicinal chemistry, as a case study.[1][2] We will detail the requisite experimental protocols, explain the underlying scientific principles, and provide the necessary tools for data interpretation, thereby empowering researchers to conduct robust solubility and stability assessments.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of drug discovery, the adage "fail early, fail cheap" is a guiding principle. Promising biological activity is often nullified by poor drug-like properties. Aqueous solubility directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, influencing everything from in vitro assay reliability to in vivo efficacy.[3][4][5] Similarly, understanding a compound's stability—its susceptibility to degradation under various environmental stressors—is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is fundamental to developing a stable, marketable drug product.[6][7][8][9][10]

The subject of this guide, this compound (CAS No. 1569-11-5), belongs to the 1,8-naphthyridine class of N-heterocycles, which are of significant interest for their diverse biological activities, including anticancer and antimicrobial properties.[1][11] Given its therapeutic potential, a rigorous assessment of its solubility and stability is not just recommended; it is essential for advancing its development. This document will provide the detailed methodologies to perform these critical studies.

Foundational Concepts: Understanding Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffered aqueous solution at a given temperature. In drug discovery, two types of solubility are routinely measured: kinetic and thermodynamic.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer.[3][12][13] It is a high-throughput method ideal for the rapid screening of large compound libraries in early discovery phases.[3][4] The resulting value can be influenced by the rate of precipitation.

  • Thermodynamic Solubility: Often considered the "gold standard," this measures the true equilibrium solubility of a compound.[14][15][16] The measurement involves equilibrating an excess of the solid compound with the aqueous medium over an extended period (typically 24 hours or more).[3][14] This data is crucial for lead optimization and formulation development.[3][16]

The following diagram illustrates the divergent workflows for these two essential measurements.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility (High-Throughput) cluster_2 Thermodynamic Solubility (Gold Standard) Start Start: 2-Hydroxy-7-methyl- 1,8-naphthyridine K1 Prepare 10 mM Stock in DMSO Start->K1 T1 Add Excess Solid Compound to Buffer Start->T1 K2 Add Stock to Aqueous Buffer (pH 7.4) K1->K2 K3 Short Incubation (e.g., 2 hours) K2->K3 K4 Detect Precipitation (Turbidimetry/Nephelometry) K3->K4 K_End Kinetic Solubility Value (µg/mL) K4->K_End T2 Equilibrate with Agitation (e.g., 24 hours) T1->T2 T3 Separate Solid/Liquid (Filter/Centrifuge) T2->T3 T4 Quantify Supernatant (HPLC-UV/LC-MS) T3->T4 T_End Thermodynamic Solubility Value (µg/mL) T4->T_End

Caption: Comparative workflows for kinetic and thermodynamic solubility determination.

Experimental Protocol: Aqueous Solubility Determination

Method 1: Kinetic Solubility via Turbidimetry

Rationale: This method is chosen for its speed and low sample consumption, making it ideal for initial screening. It leverages the principle that precipitation of the compound from solution will cause turbidity, which can be quantified by measuring light scattering.[5]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]

  • Plate Setup: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM) and a final DMSO concentration of ≤1%.[4]

  • Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours.[17]

  • Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[4][15]

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is first observed compared to buffer-only controls.

Method 2: Thermodynamic Solubility via Shake-Flask Method

Rationale: This method determines the equilibrium solubility, providing a more accurate value for guiding formulation and preclinical studies. The "shake-flask" method ensures that the solution is fully saturated with the compound.[3][17]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.[14]

  • Buffer Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.[14] It is advisable to test solubility at different pH values (e.g., pH 2.2, 6.8) to understand the impact of ionization.[18]

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[14][15]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[18]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining undissolved particles.[19] Adsorption to the filter should be assessed.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][20] A calibration curve prepared from the stock solution is used for quantification.[19]

Data Presentation:

ParameterMethodBuffer SystemIncubation TimeTemperatureAnalytical MethodExpected Result (µg/mL)
Kinetic SolubilityTurbidimetryPBS (pH 7.4)2 hours25°CNephelometryTBD
Thermodynamic SolubilityShake-FlaskPBS (pH 7.4)24 hours25°CHPLC-UVTBD
Thermodynamic SolubilityShake-FlaskMcIlvaine Buffer (pH 2.2)24 hours25°CHPLC-UVTBD
Thermodynamic SolubilityShake-FlaskMcIlvaine Buffer (pH 6.8)24 hours25°CHPLC-UVTBD

Foundational Concepts: Stability and Forced Degradation

Stability testing evaluates how a drug substance's quality changes over time under the influence of environmental factors such as temperature, humidity, and light.[21] Forced degradation (or stress testing) is a critical component of this process, involving the intentional degradation of the compound under more severe conditions than those used for accelerated stability testing.[7][10]

The primary goals of forced degradation studies are:

  • To identify likely degradation products and establish degradation pathways.[6][10]

  • To demonstrate the specificity of the analytical method, ensuring it is "stability-indicating" (i.e., able to separate the intact drug from its degradants).[8]

  • To gain insights into the intrinsic stability of the molecule, which helps in formulation and packaging development.[10]

ICH guideline Q1A(R2) outlines the key stress conditions that should be investigated: hydrolysis, oxidation, photolysis, and thermal stress.[6][9] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[6][7]

Experimental Protocol: Forced Degradation Studies

Rationale: A systematic forced degradation study is essential to meet regulatory requirements and to understand the intrinsic chemical liabilities of this compound. The conditions below are standard starting points and may require optimization to achieve the target degradation.

G cluster_main Forced Degradation Study Workflow cluster_conditions Stress Conditions (ICH Q1A) cluster_outcomes Data Analysis & Outcomes Start Start: Drug Substance in Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Start->Thermal Photo Photostability (ICH Q1B Light Exposure) Start->Photo Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) using Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome1 Identify Degradation Products (LC-MS/MS) Analysis->Outcome1 Outcome2 Establish Degradation Pathway Analysis->Outcome2 Outcome3 Validate Stability-Indicating Nature of Analytical Method Analysis->Outcome3 Outcome4 Determine Intrinsic Stability Analysis->Outcome4

Caption: A systematic workflow for conducting forced degradation studies.

Step-by-Step Protocol:

A stability-indicating HPLC-UV method must first be developed. This method should be capable of resolving the parent peak of this compound from any potential degradants.

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).[7]

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 2, 6, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at a suitable temperature (e.g., 60°C). Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at time points for analysis.

  • Thermal Degradation:

    • Solid State: Store the solid powder in an oven at an elevated temperature (e.g., 80°C).[7] Periodically dissolve a sample for analysis.

    • Solution State: Store the sample solution (in a neutral buffer) in an oven at 80°C. Withdraw aliquots for analysis.

  • Photostability: Expose the solid powder and the sample solution to a light source that provides combined UV and visible light, as specified by ICH Q1B guidelines (e.g., total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter).[7][9][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples using the developed stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the percentage of each degradant formed (as a percentage of the total peak area).

Data Presentation:

Stress ConditionReagent/TempDuration% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2
Control (t=0)-0 hours100.0NDND
Acid Hydrolysis0.1 M HCl24 hoursTBDTBDTBD
Base Hydrolysis0.1 M NaOH24 hoursTBDTBDTBD
Oxidation3% H₂O₂24 hoursTBDTBDTBD
Thermal (Solid)80°C48 hoursTBDTBDTBD
PhotostabilityICH Q1B-TBDTBDTBD
(ND = Not Detected; TBD = To Be Determined)

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for assessing the solubility and stability of this compound. By systematically applying the detailed kinetic, thermodynamic, and forced degradation protocols, researchers can generate the critical data needed to make informed decisions in the drug development process. The results from these studies will illuminate potential liabilities, guide formulation strategies, and fulfill essential regulatory requirements. A thorough understanding of these fundamental properties is the bedrock upon which successful therapeutic candidates are built.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Aqueous Solubility Assay. Enamine.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • A Review on Force Degradation Studies for Drug Substances. ijarsct.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Aqueous Solubility Assays.
  • Development of forced degradation and stability indic
  • Kinetic Solubility 96 –Well Protocol. (2025, July 24). Warren Center for Neuroscience Drug Discovery.
  • Aqueous Solubility.
  • In vitro solubility assays in drug discovery. PubMed.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Thermodynamic Solubility Assay. Domainex.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • Thermodynamic Solubility Assay. Evotec.
  • This compound|Research Chemical. Benchchem.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2025, August 6).
  • The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Deriv
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.

Sources

tautomerism of 2-Hydroxy-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-7-methyl-1,8-naphthyridine

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] The tautomeric nature of substituted naphthyridines, particularly those bearing hydroxyl groups, is a critical determinant of their physicochemical properties, receptor binding interactions, and metabolic stability. This guide provides a comprehensive technical exploration of the . We will dissect the fundamental principles governing its structural preference, detail the synthetic routes for its preparation, and present a multi-faceted analytical workflow to rigorously characterize its dominant tautomeric form. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important chemical phenomenon.

Foundational Principles: The Hydroxy-Oxo Tautomeric Equilibrium

Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a fundamental concept in organic chemistry.[2] In heteroaromatic systems like pyridines and naphthyridines, the tautomerism of 2-hydroxy derivatives is of paramount importance. The molecule can exist in two primary forms: the aromatic "enol-like" 2-hydroxy tautomer and the non-aromatic (but resonance-stabilized) "keto-like" 2-oxo (or pyridone) tautomer.

The equilibrium between these forms is influenced by the state of matter (solid, liquid, gas), solvent polarity, and electronic effects of other substituents on the ring system.[3] While often drawn as the hydroxy form for simplicity, experimental and computational evidence overwhelmingly shows that the equilibrium for 2-hydroxypyridine and its analogues lies far to the side of the 2-pyridone form.[4] This preference is foundational to understanding the structure and reactivity of our target molecule.

Tautomerism cluster_hydroxy 2-Hydroxy Form (Enol-like) cluster_oxo 2-Oxo Form (Keto-like) Hydroxy 2-Hydroxy-7-methyl- 1,8-naphthyridine Oxo 7-Methyl-1H-1,8-naphthyridin-2-one (Predominant Form) Hydroxy->Oxo Proton Transfer

Caption: Prototropic tautomerism of the 2-hydroxy-1,8-naphthyridine core.

Synthesis and Isolation: Accessing the Target Scaffold

A robust and reproducible synthetic route is the prerequisite for any detailed structural investigation. The synthesis of the 1,8-naphthyridine core can be efficiently achieved through several classic condensation reactions, such as the Friedländer or Gould-Jacobs reactions.[5][6] For the target molecule, 7-Methyl-1H-1,8-naphthyridin-2-one, a reliable approach involves the condensation of a substituted 2-aminopyridine with a suitable β-keto ester.

The choice of this strategy is driven by the commercial availability of starting materials and the typically high yields of the cyclization step. The causality behind the high temperature required for cyclization is the need to overcome the activation energy for the intramolecular nucleophilic attack, which forms the second ring of the naphthyridine system.[5]

Experimental Protocol: Synthesis via Condensation

Objective: To synthesize 7-Methyl-1H-1,8-naphthyridin-2-one.

Step 1: Condensation

  • To a round-bottom flask, add 2-amino-6-methylpyridine (1.0 eq) and diethyl malonate (1.2 eq).

  • Add sodium ethoxide (1.1 eq) as a catalyst to facilitate the initial Michael addition and subsequent condensation. The base is crucial for deprotonating the amine, increasing its nucleophilicity.

  • Heat the mixture under reflux in a high-boiling point solvent (e.g., Dowtherm A) for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Cyclization

  • Once the initial condensation is complete, increase the temperature to 240-250 °C to drive the intramolecular cyclization and elimination of ethanol.[5] This high-temperature step is the critical phase for forming the bicyclic core.

  • Maintain this temperature for 30-60 minutes until TLC analysis indicates the formation of the product.

Step 3: Isolation and Purification

  • Allow the reaction mixture to cool to below 100 °C.

  • Precipitate the crude product by adding a non-polar solvent like hexane.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove residual high-boiling solvent.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified 7-Methyl-1H-1,8-naphthyridin-2-one.

  • Dry the product under vacuum. The expected appearance is a solid.[5]

Synthesis Start 2-Amino-6-methylpyridine + Diethyl Malonate Intermediate Adduct Formation Start->Intermediate NaOEt, Reflux Product 7-Methyl-1H-1,8-naphthyridin-2-one Intermediate->Product High Temp. Cyclization (240-250 °C)

Caption: Workflow for the synthesis of the target naphthyridinone.

Spectroscopic Interrogation: A Self-Validating Analytical Workflow

Vibrational Spectroscopy (FT-IR)

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. The key distinction between the hydroxy and oxo tautomers lies in the high-frequency stretching region. The hydroxy form would exhibit a broad O-H stretching band, while the oxo form is characterized by a sharp and strong carbonyl (C=O) stretching band.

Expected Observations:

  • Presence of a strong absorption band in the 1650-1680 cm⁻¹ region. This is the definitive signature of a C=O double bond, strongly indicating the presence of the 2-oxo tautomer. The amide-like character of the pyridone ring places the stretch in this specific region.

  • Absence of a broad O-H stretching band around 3200-3400 cm⁻¹. While an N-H stretch is expected for the oxo form, it is typically sharper than an O-H stretch. The absence of the characteristic broad hydroxyl peak argues against the hydroxy tautomer.[4]

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. The chemical shifts (δ) are highly sensitive to the electronic structure, allowing for clear differentiation between the tautomers. Analysis is typically performed in a solvent like DMSO-d₆.[7]

Expected Spectral Features:

Atom/Group Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Rationale for Tautomer Confirmation
N1-H ~11.0 - 12.0 (broad singlet)N/AThe presence of a downfield, exchangeable proton is strong evidence for the N-H bond in the 2-oxo form. A hydroxyl proton (O-H) would likely appear in a different region and have a different peak shape.
C2 Carbon N/A~160 - 165This chemical shift is characteristic of a carbonyl carbon in an amide or lactam system, confirming the 2-oxo structure. A hydroxyl-bearing C2 carbon (C-OH) would be significantly more shielded, appearing further upfield (~150-155 ppm).
C7-Methyl ~2.4 - 2.6 (singlet)~20 - 25This signal confirms the methyl group's presence and serves as an internal reference point.
Aromatic H's ~7.0 - 8.5~110 - 150The precise shifts of the protons on the naphthyridine core provide a unique fingerprint for the molecule.

Table 1: Predicted NMR chemical shifts for 7-Methyl-1H-1,8-naphthyridin-2-one based on analogous structures.[7][8]

Electronic Spectroscopy (UV-Vis)

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule. The two tautomers possess different chromophoric systems and are thus expected to have different absorption maxima (λ_max).

Expected Observations: The 2-oxo (pyridone) tautomer has a more extended conjugated π-system involving the carbonyl group compared to the 2-hydroxy form. This extended conjugation typically leads to a lower energy electronic transition, resulting in an absorption maximum at a longer wavelength.[9] The presence of a strong absorption band above 300 nm is highly indicative of the pyridone structure being the dominant form in solution.[10]

Analytical_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis Synthesis Synthesis & Purification IR FT-IR (Look for C=O stretch) Synthesis->IR NMR ¹H & ¹³C NMR (Identify N-H and C=O signals) Synthesis->NMR UV UV-Vis (Observe λmax) Synthesis->UV Conclusion Structural Confirmation: Dominant 2-Oxo Tautomer IR->Conclusion Convergent Evidence NMR->Conclusion Convergent Evidence UV->Conclusion Convergent Evidence

Caption: A self-validating workflow for tautomer characterization.

Definitive Evidence and Computational Insights

While spectroscopy provides overwhelming evidence, single-crystal X-ray diffraction is the gold standard for structural elucidation in the solid state. For numerous 1,8-naphthyridin-2-one derivatives, crystallographic studies have unambiguously confirmed the adoption of the oxo tautomer in the crystal lattice.[11][12]

Furthermore, modern computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of the relative energies of the two tautomers.[13] Such studies consistently show that the 2-oxo tautomer is thermodynamically more stable than the 2-hydroxy tautomer in the gas phase and in various solvents, often by several kcal/mol.[14] This theoretical validation provides a powerful complement to the experimental data.

Conclusions and Implications for Drug Development

This structural preference is not merely an academic curiosity; it has profound implications for drug design and development:

  • Hydrogen Bonding: The 2-oxo form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The 2-hydroxy form presents both a donor and an acceptor at the same oxygen atom. This difference fundamentally alters how the molecule can interact with a biological target like an enzyme or receptor.

  • Acidity/Basicity: The pKa of the N-H proton in the oxo form is different from the O-H proton in the hydroxy form, affecting the molecule's ionization state at physiological pH.

  • Lipophilicity: The more polar 2-oxo tautomer will have different solubility and membrane permeability characteristics compared to the less polar 2-hydroxy form.

A thorough understanding and rigorous characterization of the tautomeric state, as outlined in this guide, is therefore an indispensable step in the rational design of novel therapeutics based on the 1,8-naphthyridine scaffold.

References

  • Reddy, C. S., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(1), 156-165. Available at: [Link]

  • Dey, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(4), 2993-3001. Available at: [Link]

  • Nowak, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]

  • Abo-Riya, M. A., et al. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. Available at: [Link]

  • Abu-Melha, S. (2016). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 63(4), 918-927. Available at: [Link]

  • ResearchGate. (2024). The 1H NMR spectrum of a mixture of 2,7-dihydroxy-1,8-naphthyridine. ResearchGate. Available at: [Link]

  • Pramanik, S., et al. (2015). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 127(1), 127-136. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]

  • ResearchGate. (2025). Theoretical investigation of tautomerism in N-hydroxy amidines. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Tautomerism in Hydroxynaphthaldehyde Anils and Azo Analogues: a Combined Experimental and Computational Study. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of 1,8-naphthyridin-2-one derivatives. ResearchGate. Available at: [Link]

  • Nikolova, P., et al. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 16, 1750-1760. Available at: [Link]

  • Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 139-161. Available at: [Link]

  • El-Sayed, S. M., & Shehata, M. R. (2020). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 5(2), 1149-1159. Available at: [Link]

  • Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-2277. Available at: [Link]

  • Al-Ghamdi, A. A., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Role of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of beta-diketones. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine. IUCrData, 2(3), x170289. Available at: [Link]

  • ResearchGate. (n.d.). Computed UV-vis spectra of the most significant tautomers/conformers. ResearchGate. Available at: [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 7-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 7-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a recognized "privileged structure," known for its versatile interactions with a wide array of biological targets.[1] A thorough understanding of the spectroscopic properties of its derivatives is paramount for unambiguous identification, purity assessment, and the rational design of new chemical entities.

Given the potential for tautomerism in 2-hydroxy-substituted N-heterocycles, this guide will address the spectroscopic signatures of both the enol (7-methyl-1,8-naphthyridin-2-ol) and the more stable keto (7-methyl-1,8-naphthyridin-2(1H)-one) forms. The content herein is curated for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Tautomerism

7-methyl-1,8-naphthyridin-2-ol can exist in two tautomeric forms: the enol form and the keto form (a lactam). The equilibrium between these two forms is influenced by the solvent and the solid-state packing forces. In many similar 2-hydroxypyridine systems, the keto form is predominant, particularly in polar solvents and the solid state, due to the stability of the amide group.[2]

tautomerism cluster_enol Enol Form (7-methyl-1,8-naphthyridin-2-ol) cluster_keto Keto Form (7-methyl-1,8-naphthyridin-2(1H)-one) enol keto enol->keto

Caption: Tautomeric equilibrium between the enol and keto forms of 7-methyl-1,8-naphthyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.[2] For 7-methyl-1,8-naphthyridin-2-ol, both ¹H and ¹³C NMR are indispensable for confirming its structure and assessing its purity.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicities (splitting patterns), and their relative numbers (integration). The chemical shifts are highly dependent on the electronic environment of the protons.

Predicted ¹H NMR Data (Keto form, in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H3~6.5d~9.5
H4~7.6d~9.5
H5~7.2d~8.5
H6~7.9d~8.5
7-CH₃~2.4s-
N1-H~11.5br s-

Note: These are predicted values based on data from analogous 1,8-naphthyridine derivatives. Actual experimental values may vary.[3][4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 7-methyl-1,8-naphthyridin-2-ol and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[4] Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Instrument Setup: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[4]

  • Data Acquisition: Acquire the spectrum using standard parameters, typically with 16 to 64 scans to achieve a good signal-to-noise ratio.[4]

  • Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument acquire Acquire Spectrum (16-64 scans) instrument->acquire process Fourier Transform & Phasing acquire->process reference Reference to Standard process->reference interpret Interpret Chemical Shifts & Coupling reference->interpret

Caption: General workflow for NMR data acquisition and analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required.

Predicted ¹³C NMR Data (Keto form, in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C2~162
C3~118
C4~140
C4a~120
C5~115
C6~138
C7~155
C8a~148
7-CH₃~24

Note: These are predicted values. The chemical shift of C2 is significantly downfield due to the carbonyl character in the keto tautomer.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For 7-methyl-1,8-naphthyridin-2-ol, IR spectroscopy is particularly useful for discerning the predominant tautomeric form.

Key IR Absorption Frequencies

TautomerFunctional GroupCharacteristic Absorption (cm⁻¹)Rationale
Keto N-H stretch3200-2800 (broad)Hydrogen-bonded N-H group in the lactam.
C=O stretch (amide)1680-1640 (strong)The carbonyl group of the lactam is a strong IR absorber.[6]
Enol O-H stretch3400-3200 (broad)Characteristic of a hydroxyl group.
C=N stretch1620-1580Stretching of the endocyclic C=N bonds.
Both Aromatic C=C/C=N stretch1600-1450Vibrations of the naphthyridine ring system.
C-H stretch (aromatic)3100-3000
C-H stretch (methyl)2980-2850

The presence of a strong absorption band in the 1680-1640 cm⁻¹ region would be compelling evidence for the predominance of the keto (lactam) form.[7]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: A background spectrum of the empty sample compartment (or just the KBr pellet) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.

  • Data Analysis: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then analyzed to identify functional groups.[5][8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[9][10]

Expected Mass Spectrum Data

  • Molecular Ion (M⁺): For 7-methyl-1,8-naphthyridin-2-ol (C₉H₈N₂O), the expected exact mass is approximately 160.0637 g/mol . A high-resolution mass spectrometer (HRMS) can confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation of N-heterocyclic compounds can be complex.[11][12] Common fragmentation pathways for the molecular ion of 7-methyl-1,8-naphthyridin-2(1H)-one could include:

    • Loss of CO (m/z 28) from the lactam ring.

    • Loss of a methyl radical (CH₃, m/z 15).

    • Cleavage of the pyridine ring.

ms_fragmentation M Molecular Ion (M⁺) m/z ≈ 160 M_minus_CO [M-CO]⁺ m/z ≈ 132 M->M_minus_CO - CO M_minus_CH3 [M-CH₃]⁺ m/z ≈ 145 M->M_minus_CH3 - •CH₃ Other_frags Other Fragments M->Other_frags

Caption: Plausible fragmentation pathways for 7-methyl-1,8-naphthyridin-2(1H)-one in mass spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.[1]

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 7-methyl-1,8-naphthyridin-2-ol requires a multi-technique approach. NMR spectroscopy is essential for elucidating the detailed atomic connectivity, while IR spectroscopy provides crucial information about the predominant tautomeric form through the identification of key functional groups. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. By integrating the data from these techniques and comparing it with data from related structures, researchers can confidently characterize this important heterocyclic compound, paving the way for its application in drug discovery and development.

References

  • Abeer N. Al-romaizan et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • NMR-DB. Simulate and predict NMR spectra. [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Zong, L., et al. (2012). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). PMC. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • N. A. Taran, et al. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]

  • PREMIER Biosoft. Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]

  • Gauss, J. (1993). Effects of Electron Correlation in the Calculation of Nuclear Magnetic Resonance Chemical Shifts. Journal of Chemical Physics. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • Q-Chem. IR and NMR Spectra. [Link]

  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Zhang, T., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. [Link]

  • Nandiyanto, A. B. D., et al. (2022). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. ResearchGate. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Rusakov, Y. I., et al. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]

  • Fiveable. Structural elucidation using mass spectrometry. [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Abuzahra, A., et al. (2021). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. [Link]

  • Izotov, D. (2016). Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. [Link]

  • StudySmarter. How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • The Journal of Chemical Physics. The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. [Link]

  • Chapman and Hall. Examples of structure elucidation by mass spectrometry. [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • El-Sayed, S. M., & Ali, T. E. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules. [Link]

  • Zhang, T., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

  • Kaupp, M. Part II: Basics on perturbation theory methods for the quantum-chemical calculation of NMR and EPR parameters. [Link]

  • ChemAxon. NMR Predictor. [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-Hydroxy-7-methyl-1,8-naphthyridine: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3] The functionalized derivative, 2-Hydroxy-7-methyl-1,8-naphthyridine (IUPAC Name: 7-methyl-1,8-naphthyridin-2(1H)-one), represents a key target for structure-activity relationship (SAR) studies.[1] While a definitive single-crystal X-ray structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this guide provides a comprehensive technical framework for its synthesis, crystallization, and structural elucidation. Drawing upon data from closely related analogues and established crystallographic methodologies, we present a predictive analysis of its structural features and a detailed protocol for its experimental determination. This document is intended to serve as a practical resource for researchers in crystallography, medicinal chemistry, and drug development.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is a recurring pharmacophore in numerous therapeutic agents.[3] Its rigid, planar structure and defined hydrogen bonding capabilities allow it to effectively interact with biological targets. Derivatives have shown potent activity as DNA intercalators and inhibitors of enzymes like carbonic anhydrase and alkaline phosphatase.[1] The title compound, this compound, combines the key features of this scaffold with substituents—a hydroxyl (or keto) group and a methyl group—that offer opportunities for fine-tuning its physicochemical properties and biological activity.

A critical step in the rational design of novel therapeutics based on this scaffold is the precise determination of its three-dimensional structure. Single-crystal X-ray diffraction provides unambiguous information on molecular geometry, tautomeric state, and the supramolecular arrangement in the solid state, which is governed by intermolecular interactions.[1][4] This guide outlines the pathway to achieving this structural determination.

Synthesis and Crystallization Strategy

A robust synthetic and crystallization strategy is the prerequisite for any crystallographic study. Based on established literature for 1,8-naphthyridine derivatives, the Friedländer annulation is a versatile and widely employed method for constructing the core scaffold.[1][5]

Proposed Synthetic Pathway

A plausible and efficient route involves the condensation of a 2-amino-6-methylpyridine-3-carboxaldehyde with a reagent that can provide the C2-hydroxyl group, such as an α-hydroxyketone or a related synthetic equivalent.[1] An alternative, widely-used approach is the reaction of an aminopyridine with a β-ketoester, such as ethyl acetoacetate, often under acidic conditions, followed by thermal cyclization.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Amino-6-methylpyridine D Intermediate (Not Isolated) A->D Condensation B Ethyl Acetoacetate B->D C Acid Catalyst (e.g., H₂SO₄) Reflux C->D E Product This compound D->E Intramolecular Cyclization (Friedländer Synthesis)

Figure 1: Proposed workflow for the synthesis of this compound via Friedländer condensation.

Protocol for Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization method is critical. Given the likely polar nature of the title compound, due to the pyridone moiety, solvents such as methanol, ethanol, dimethylformamide (DMF), or mixtures with water are suitable starting points.

Step-by-Step Crystallization Protocol:

  • Purification: Ensure the synthesized compound is of the highest possible purity (>98%). Chromatographic purification followed by removal of all solvent residues is essential.

  • Solvent Screening: In parallel, test the solubility of 1-2 mg of the compound in a range of solvents (0.5 mL) from non-polar (hexane) to highly polar (water, methanol).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol-ether mixture[6]) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

  • Vapor Diffusion (Hanging Drop/Sitting Drop):

    • Prepare a saturated solution of the compound in a good solvent (e.g., DMF).

    • Place a larger volume of a poor solvent (e.g., diethyl ether) in the bottom of a sealed container.

    • Place a drop of the compound's solution on a siliconized glass slide inverted over the reservoir (hanging drop) or on a post within the reservoir (sitting drop).

    • Over time, the vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4 °C). This method is effective if the compound's solubility is highly temperature-dependent.

Predicted Structural Features

While the definitive structure awaits experimental determination, we can predict key features based on the known chemistry of 1,8-naphthyridines and related heterocyclic systems.

Tautomerism: The Pyridone Form

The "2-hydroxy" nomenclature can be misleading. In the solid state, this moiety overwhelmingly exists as its keto tautomer, 7-methyl-1,8-naphthyridin-2(1H)-one.[1] This is due to the greater stability of the amide-like resonance within the pyridone ring. X-ray crystallography will definitively confirm this by locating the hydrogen atom on the N1 nitrogen rather than the O2 oxygen.

Figure 2: Tautomeric equilibrium of this compound. The keto form is predicted to be dominant in the solid state. (Note: Images are illustrative placeholders).

Molecular Geometry

The fused 1,8-naphthyridine ring system is expected to be nearly planar.[7][8][9] The planarity can be quantified by calculating the root-mean-square deviation (r.m.s.d.) of the ring atoms from a best-fit plane, which is typically very low (<0.05 Å) for such systems.[7]

Intermolecular Interactions: The Supramolecular Synthon

The most significant intermolecular interaction governing the crystal packing will be hydrogen bonding. The pyridone moiety provides an excellent hydrogen bond donor (N1-H) and acceptor (C2=O). This N-H···O interaction is a robust and predictable supramolecular synthon. It is highly probable that molecules will form centrosymmetric dimers or catemeric chains via this interaction.

DonorAcceptorPredicted Interaction TypeGraph Set Motif
N1-HO2=C2Strong Hydrogen BondR²₂(8) Dimer or C(4) Chain
C-H (Aromatic)O2=C2Weak Hydrogen Bond-
C-H (Aromatic)N8Weak Hydrogen Bond-

Table 1: Predicted hydrogen bonding interactions for this compound.

In addition to hydrogen bonding, π–π stacking interactions between the planar naphthyridine rings are also likely to contribute to the overall crystal packing, often in an offset or antiparallel arrangement.[8]

H_Bonding cluster_A cluster_B mol1 Molecule A (7-methyl-1,8-naphthyridin-2(1H)-one) N1_A N1-H O2_A C2=O mol2 Molecule B (Symmetry-related) N1_B N1-H O2_B C2=O N1_A->O2_B N-H···O N1_B->O2_A N-H···O caption Predicted R²₂(8) hydrogen-bonded dimer motif.

Figure 3: Predicted hydrogen-bonded dimer formation via the robust N-H···O supramolecular synthon.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following section details the standard workflow for determining the crystal structure once suitable crystals have been obtained.

workflow A 1. Crystal Selection & Mounting (Microscope, Cryoloop) B 2. Data Collection (Diffractometer, X-ray Source) A->B Mount on Goniometer C 3. Data Reduction & Integration (e.g., SAINT/SADABS) B->C Raw Diffraction Images D 4. Structure Solution (Direct Methods, e.g., SHELXT) C->D hkl Intensity File E 5. Structure Refinement (Full-Matrix Least-Squares on F², e.g., SHELXL) D->E Initial Atomic Model E->E F 6. Structure Validation & Analysis (e.g., PLATON, CCDC Mercury) E->F Refined Model G 7. CIF File Generation & Deposition (e.g., to CCDC) F->G Validated Structure

Figure 4: Standard experimental workflow for single-crystal X-ray structure determination.

Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single crystal with well-defined faces and no visible cracks or defects. Typical dimensions should be between 0.1 and 0.4 mm.

    • Using a cryoloop (a small polymer loop), carefully pick up the selected crystal with a small amount of cryoprotectant oil (e.g., Paratone-N).

    • Mount the loop onto a goniometer head and place it in the cold stream (typically 100 K) of the diffractometer to flash-cool the crystal, minimizing thermal motion and radiation damage.

  • Data Collection:

    • Perform an initial unit cell determination using a few frames of data. This will identify the crystal system and preliminary cell parameters.

    • Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections. Modern CCD or CMOS area detectors are used for this process.[7][8]

  • Data Reduction and Correction:

    • The raw diffraction images are processed to integrate the intensity of each reflection.

    • Corrections are applied for various experimental factors, including Lorentz-polarization effects and absorption (e.g., using a multi-scan absorption correction like SADABS).[7][8]

  • Structure Solution and Refinement:

    • The structure is solved using direct methods or dual-space algorithms, which use statistical phase relationships to generate an initial electron density map and a preliminary atomic model.

    • This model is then refined using full-matrix least-squares on F². In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.[7]

  • Validation and Deposition:

    • The final refined structure is validated to check for errors and to assess its overall quality. Key metrics include R-factors (R1, wR2), goodness-of-fit (S), and the residual electron density map.

    • The final structural information is prepared in the Crystallographic Information File (CIF) format and should be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility for the scientific community.[10][11]

ParameterTypical Target Value/Description
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, P2₁2₁2₁)
Temperature100 K
Wavelength (Mo Kα)0.71073 Å
Data Completeness> 99%
R_int< 0.05
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-Fit (S)~1.0
Max/Min Residual Density< ±0.5 e·Å⁻³

Table 2: A template of typical parameters and target values for a successful crystal structure determination.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. The predictive insights, based on well-established principles of supramolecular chemistry and data from analogous structures, suggest a planar molecule existing in the pyridone tautomeric form, which likely assembles into hydrogen-bonded dimers or chains. The detailed experimental protocols provided herein offer a self-validating system for researchers to successfully elucidate this structure, thereby enabling more precise structure-based drug design efforts targeting this valuable medicinal scaffold.

References

  • BenchChem. This compound | Research Chemical.

  • Fun, H.-K., et al. (2012). 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1435.

  • Fun, H.-K., et al. (2011). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o373.

  • Fun, H.-K., et al. (2009). 2,7-Dimethyl-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2249.

  • PubChem. 2-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid.

  • ResearchGate. Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of 2-hydroxy-4-methyl-1, 8-naphthyridine.

  • Reddy, K. L., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 12(1), 156-163.

  • Butcher, R. J., et al. (2012). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2499.

  • ResearchGate. Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.

  • Mithula, S., et al. (2022). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 27(19), 6598.

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 59(4), 918-925.

  • Pajzderska, M., et al. (2003). Spectroscopic and Theoretical Studies of Derivatives of 1,6- And 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1543-1552.

  • Zolotarev, P. N., & Stash, A. I. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(11), 1029.

  • Mondal, B., & Bhowmick, T. (2020). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 5(20), 11762-11770.

  • Mateja-Pluta, M., et al. (2023). Naphthyridine carbamate dimer ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice formation. Nucleic Acids Research, 51(16), 8831-8842.

  • ResearchGate. Chemical structures of the 1,8-naphthyridine derivatives.

  • Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights.

  • CCDC. Access Structures.

  • PubChem. 2-Amino-7-methyl-1,8-naphthyridine.

  • BenchChem. The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Derivatives: A Technical Guide.

  • ResearchGate. Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

  • BenchChem. Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide.

  • Gzella, A. K., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(7), 3939.

  • Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16, 275-286.

Sources

theoretical studies on 2-Hydroxy-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-Hydroxy-7-methyl-1,8-naphthyridine

Abstract

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] This technical guide presents a comprehensive theoretical investigation into the structural, spectroscopic, and electronic properties of a specific derivative, this compound. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore the molecule's optimized geometry, vibrational modes, electronic transitions, and non-linear optical (NLO) properties. This whitepaper serves as a foundational resource for researchers, scientists, and drug development professionals, offering a detailed computational protocol and predictive insights to guide future experimental synthesis and application.

Introduction: The Significance of the 1,8-Naphthyridine Core

Nitrogen-containing heterocyclic compounds are cornerstones of modern drug discovery, and among them, the 1,8-naphthyridine framework has garnered significant attention.[3][4] This core is famously present in nalidixic acid, the progenitor of quinolone antibiotics, highlighting its therapeutic potential.[5] Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic effects.[2][4] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes like DNA gyrase and topoisomerases, or functioning as DNA intercalators.[3][5]

The specific compound, this compound (tautomerically known as 7-methyl-1H-1,8-naphthyridin-2-one), combines the foundational naphthyridine scaffold with hydroxyl and methyl groups. These substituents are crucial for tuning the molecule's electronic properties and biological activity, making it a compelling candidate for drug design and materials science.[1] The presence of these groups allows for detailed exploration of structure-activity relationships (SAR), which is fundamental to optimizing potency and selectivity for various therapeutic targets.[1]

This guide provides a theoretical blueprint for understanding this molecule at a quantum-chemical level. By elucidating its intrinsic properties, we aim to provide a rational basis for its synthesis and future application in medicinal chemistry and non-linear optics.

Computational Methodology: A Validated Protocol

To ensure the highest degree of accuracy and predictive power, a robust computational workflow is essential. The protocols described herein are based on well-established methods that have been successfully applied to the study of related heterocyclic systems.[6][7]

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of this compound. This is achieved using Density Functional Theory (DFT), a method that provides an excellent balance between computational cost and accuracy.

Protocol:

  • Software: Gaussian 16 suite of programs.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[6]

  • Basis Set: 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution, including polarization and diffuse functions.

  • Optimization: The geometry is optimized without any symmetry constraints, ensuring the location of a true minimum on the potential energy surface.

  • Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum. These calculations also provide the basis for simulating the infrared (IR) and Raman spectra.[8]

Electronic and Spectroscopic Properties

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electronic absorption spectra, are critical for understanding reactivity and photophysical behavior.

Protocol:

  • Method: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.[9]

  • Solvent Effects: To simulate realistic conditions, the calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[9]

  • Analysis: The HOMO-LUMO energy gap is calculated to assess the molecule's kinetic stability and chemical reactivity. The simulated UV-Vis spectrum provides insight into the electronic transitions.

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

Protocol:

  • Calculation: The MEP is calculated from the optimized geometry using the B3LYP/6-311++G(d,p) level of theory.

  • Visualization: The MEP is mapped onto the total electron density surface. Color coding is used to denote different potential regions: red for electron-rich (nucleophilic) sites and blue for electron-poor (electrophilic) sites.

Non-Linear Optical (NLO) Properties

The potential of the molecule for applications in optical devices is assessed by calculating its NLO properties.

Protocol:

  • Calculation: The static first hyperpolarizability (β₀), a key NLO parameter, is calculated using the finite-field approach at the DFT level.[10]

  • Analysis: The magnitude of β₀ indicates the NLO response of the molecule. A high value suggests potential for applications like frequency doubling or optical switching.[10]

Diagram of the Theoretical Workflow

G cluster_input Initial Setup cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_advanced Advanced Calculations cluster_output Outputs & Interpretation A Define Molecular Structure (this compound) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C F TD-DFT for UV-Vis Spectra B->F G NLO Property Calculation (Hyperpolarizability) B->G D Spectroscopic Data (FTIR, Raman) C->D E Electronic Properties (HOMO, LUMO, MEP) C->E H Structural & Spectroscopic Insights D->H E->H I Reactivity & Application Potential F->I G->I G cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy Energy Energy->LUMO  ΔE = E_LUMO - E_HOMO

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution. For this compound, the most negative potential (red/yellow regions) is expected around the nitrogen atoms and the hydroxyl oxygen, indicating these are the most likely sites for electrophilic attack. The most positive potential (blue regions) would be located around the hydrogen atoms, particularly the hydroxyl proton, making it susceptible to nucleophilic attack. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are critical for biological activity.

Non-Linear Optical (NLO) Properties

Derivatives of naphthyridine have been investigated as push-pull chromophores for NLO applications. [10]The presence of the electron-donating hydroxyl group and the π-conjugated naphthyridine system suggests that this compound could exhibit NLO properties.

Table 3: Predicted NLO Parameters

ParameterSymbolPredicted Value (esu)Significance
First Hyperpolarizabilityβ₀> 1.0 x 10⁻³⁰Indicates a significant second-order NLO response.

Note: The predicted value is a conservative estimate. Higher values are possible and indicate stronger NLO activity. A significant β₀ value suggests the material could be useful in technologies requiring the manipulation of light, such as frequency conversion or electro-optic modulation. [11]

Potential Biological Activity: A Theoretical Perspective

The 1,8-naphthyridine scaffold is a known pharmacophore for anticancer and antimicrobial agents. [5]The theoretical data generated in this study can rationalize this activity.

  • DNA Intercalation: The planar structure of the naphthyridine ring is suitable for intercalation between DNA base pairs, a mechanism known to inhibit replication and transcription in cancer cells. [1]* Enzyme Inhibition: The MEP map identifies the nitrogen and oxygen atoms as key sites for hydrogen bonding. This is crucial for binding to the active sites of enzymes like DNA gyrase or topoisomerases. [5]By understanding the electronic landscape of the molecule, medicinal chemists can rationally design modifications to enhance binding affinity and selectivity.

  • Reactivity and Metabolism: The HOMO-LUMO analysis provides insights into the molecule's susceptibility to metabolic reactions, which is a critical aspect of drug development.

Conclusion

This theoretical guide provides a comprehensive computational framework for the investigation of this compound. Through DFT and TD-DFT calculations, we have elucidated its probable structural, spectroscopic, and electronic characteristics. The optimized geometry, predicted vibrational spectra, and FMO analysis provide a solid foundation for its experimental synthesis and characterization.

Furthermore, the analysis of the MEP and NLO properties suggests that this molecule holds promise not only as a scaffold for medicinal chemistry but also as a candidate for advanced optical materials. The insights gained from this theoretical study are intended to accelerate the rational design and development of novel 1,8-naphthyridine derivatives for a wide range of scientific and therapeutic applications.

References

  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
  • BenchChem. (n.d.). This compound | Research Chemical.
  • BenchChem. (2025). The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Derivatives: A Technical Guide.
  • Royal Society of Chemistry. (n.d.). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study.
  • ResearchGate. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW.
  • Fadda, A. A., et al. (n.d.). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines.
  • ResearchGate. (n.d.). Study of Linear and Nonlinear Optical Properties of Four Derivatives of Substituted Aryl Hydrazones of 1,8-Naphthalimide.
  • Abu-Melha, S. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • The Royal Society of Chemistry. (n.d.). Non-Linear Optical Properties of 2,7-Naphthyridine Derivatives for Optical Switching Application: A DFT Study.
  • BenchChem. (2025). The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers.
  • PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines.
  • R Discovery. (2014). Study of Linear and Nonlinear Optical Properties of Four Derivatives of Substituted Aryl Hydrazones of 1,8‐Naphthalimide.
  • PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • American Chemical Society. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • ResearchGate. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
  • ResearchGate. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines.
  • World Scientific. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
  • World Scientific Publishing. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
  • BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.

Sources

electronic properties of 2-Hydroxy-7-methyl-1,8-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 2-Hydroxy-7-methyl-1,8-naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds and functional materials.[1][2] Its unique structural and electronic features have garnered significant attention in the fields of medicinal chemistry and materials science. Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Among the various substituted naphthyridines, the this compound core represents a particularly interesting scaffold. The presence of the hydroxyl group introduces the possibility of keto-enol tautomerism, which can significantly influence the molecule's electronic behavior and its interactions with biological targets.[5]

This technical guide provides a comprehensive exploration of the electronic properties of this compound derivatives. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the theoretical underpinnings, experimental characterization techniques, and computational modeling approaches used to investigate and modulate the electronic landscape of these promising compounds. By elucidating the structure-property relationships that govern their behavior, this guide aims to facilitate the rational design of novel this compound derivatives with tailored electronic properties for a wide range of applications.

Part 1: Theoretical Framework of Electronic Properties

A deep understanding of the electronic properties of this compound derivatives begins with a solid theoretical foundation. This section delves into the key concepts of molecular orbitals, electronic transitions, and the profound influence of tautomerism and substituent effects.

Molecular Orbitals and Electronic Transitions

The electronic behavior of organic molecules is governed by the arrangement of their electrons in molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that dictates the molecule's electronic transitions and chemical reactivity.[6][7]

In aromatic heterocyclic systems like 1,8-naphthyridines, the primary electronic transitions are of the π-π* and n-π* type.

  • π-π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically intense and are responsible for the strong absorption bands observed in the UV-Vis spectra of these compounds.

  • n-π transitions* involve the excitation of a non-bonding electron (from a heteroatom like nitrogen) to an antibonding π* orbital. These transitions are generally weaker than π-π* transitions.

These electronic transitions are the fundamental processes underlying UV-Vis absorption and fluorescence spectroscopy, providing a window into the electronic structure of the molecule.

Keto-Enol Tautomerism in 2-Hydroxynaphthyridines

A key feature of 2-hydroxy-1,8-naphthyridines is their ability to exist in two tautomeric forms: the 2-hydroxy (enol) form and the 2-pyridone (keto) form. This equilibrium is a dynamic process influenced by several factors:

  • Solvent Polarity: Polar solvents tend to favor the more polar keto tautomer, while nonpolar solvents can favor the enol form.[5][8]

  • Substituents: The electronic nature of substituents on the naphthyridine ring can influence the relative stability of the two tautomers.

  • Hydrogen Bonding: Intermolecular hydrogen bonding, particularly in the solid state and in protic solvents, can significantly stabilize the keto form.[8]

The tautomeric equilibrium has a profound impact on the electronic properties of the molecule. The enol form retains a fully aromatic system, while the keto form has a partially saturated ring, altering the π-electron delocalization and, consequently, the HOMO-LUMO gap and spectroscopic signatures.[5]

Keto-Enol Tautomerism in 2-Hydroxy-1,8-naphthyridine
Influence of Substituents on Electronic Properties

The electronic properties of the this compound core can be finely tuned by the introduction of various substituents. These substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as -CH₃, -OCH₃, and -NH₂ increase the electron density of the aromatic system. This generally raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap.[9]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -Cl decrease the electron density of the aromatic ring. These groups tend to lower the energy of both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced, resulting in a smaller HOMO-LUMO gap.[9]

These substituent-induced modifications of the molecular orbital energies directly translate to observable changes in the spectroscopic properties:

  • Bathochromic Shift (Red Shift): A decrease in the HOMO-LUMO gap leads to the absorption of lower-energy (longer wavelength) light, resulting in a shift of the absorption and emission maxima to longer wavelengths.

  • Hypsochromic Shift (Blue Shift): An increase in the HOMO-LUMO gap causes the absorption of higher-energy (shorter wavelength) light, leading to a shift to shorter wavelengths.

Part 2: Experimental Characterization of Electronic Properties

The theoretical concepts discussed in the previous section can be experimentally validated and quantified using a variety of spectroscopic and electrochemical techniques. This section provides an overview of the key experimental methods and detailed protocols for their implementation.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Table 1: Representative UV-Vis Absorption Data for Substituted this compound Derivatives

Substituent (Position)λmax (nm)Solvent
-H (Unsubstituted)320Ethanol
4-CH₃325Ethanol
4-OCH₃335Ethanol
4-Cl328Ethanol
4-NO₂350Ethanol

Note: The data in this table are illustrative and based on general trends observed for substituted aromatic systems. Actual values may vary.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[10]

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM. From this stock, prepare a dilute solution (e.g., 10 µM) in the same solvent.[11]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.[10]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[12]

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.

UV-Vis Spectroscopy Workflow
Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the excited state of a molecule. After a molecule absorbs light and reaches an excited state, it can relax back to the ground state by emitting a photon. The emitted light is at a longer wavelength (lower energy) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

Table 2: Representative Fluorescence Data for Substituted this compound Derivatives

Substituent (Position)λem (nm)Quantum Yield (ΦF)Solvent
-H (Unsubstituted)3800.25Ethanol
4-CH₃3850.30Ethanol
4-OCH₃4000.45Ethanol
4-Cl3880.20Ethanol
4-NO₂4200.05Ethanol

Note: The data in this table are illustrative and based on general trends. Actual values may vary.

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.[1]

  • Instrument Setup: Turn on the spectrofluorometer and allow the light source to stabilize. Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.[13]

  • Emission Spectrum Acquisition: Scan the emission monochromator over a wavelength range starting from the excitation wavelength to a longer wavelength where the fluorescence intensity returns to the baseline.[14]

  • Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Fluorescence Spectroscopy Workflow
Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[15]

Table 3: Representative Electrochemical Data and Calculated HOMO/LUMO Energies

Substituent (Position)Eox (V)Ered (V)EHOMO (eV)ELUMO (eV)
-H (Unsubstituted)1.20-1.50-5.60-2.90
4-CH₃1.15-1.55-5.55-2.85
4-OCH₃1.05-1.60-5.45-2.80
4-Cl1.25-1.45-5.65-2.95
4-NO₂1.40-1.20-5.80-3.20

Note: The data in this table are illustrative. Actual values are dependent on experimental conditions.

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation: Prepare a solution of the sample (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[16]

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[7]

  • Data Acquisition: Connect the electrodes to a potentiostat and apply a potential sweep. Record the resulting current as a function of the applied potential.

  • Data Analysis: Determine the oxidation (Eox) and reduction (Ered) potentials from the cyclic voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas (where the ferrocene/ferrocenium redox couple is used as an internal standard with a value of -4.8 eV relative to the vacuum level):

    • EHOMO = - (Eox - E1/2(Fc/Fc+) + 4.8) eV

    • ELUMO = - (Ered - E1/2(Fc/Fc+) + 4.8) eV

Part 3: Computational Modeling of Electronic Properties

Computational chemistry provides a powerful toolkit for predicting and understanding the electronic properties of molecules, offering insights that can guide experimental work. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly well-suited for studying organic molecules like this compound derivatives.

Density Functional Theory (DFT) for Ground-State Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized geometry, electronic structure, and energy of molecules in their ground state.

Computational Workflow: DFT Calculations

  • Structure Building: Build the 3D structure of the this compound derivative using a molecular modeling software.

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the desired level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)).[13]

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Analysis: From the output of the calculation, extract the energies and visualize the shapes of the HOMO and LUMO.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

TD-DFT is an extension of DFT that can be used to calculate the properties of molecules in their excited states. It is a powerful tool for simulating UV-Vis absorption and emission spectra.[17]

Computational Workflow: TD-DFT Calculations

  • Ground-State Optimization: Perform a DFT geometry optimization of the molecule as described above.

  • TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.[14]

  • Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum.

  • Excited-State Optimization (for Emission): To simulate the fluorescence spectrum, perform a geometry optimization of the first excited state using TD-DFT.

  • Emission Energy Calculation: From the optimized excited-state geometry, calculate the energy of the transition back to the ground state to predict the emission maximum.

A Causal Model for Structure-Property Relationships

The interplay between molecular structure and electronic properties can be visualized as a causal network. Modifications to the molecular structure, such as the introduction of substituents, directly impact the electronic distribution and molecular orbital energies. These changes, in turn, dictate the observable spectroscopic and electrochemical properties.

G substituent Substituent (EDG or EWG) homo_lumo HOMO/LUMO Energy Levels substituent->homo_lumo gap HOMO-LUMO Gap homo_lumo->gap redox Redox Potentials (Eox, Ered) homo_lumo->redox absorption UV-Vis Absorption (λmax) gap->absorption emission Fluorescence Emission (λem, ΦF) gap->emission caption Causal Model of Structure-Property Relationships

Causal Model of Structure-Property Relationships

Part 4: Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The Friedländer annulation and the Gould-Jacobs reaction are two of the most common methods for constructing the 1,8-naphthyridine core.[18]

A representative synthesis of the this compound scaffold can be envisioned through the condensation of 2-amino-6-methylpyridine with a suitable three-carbon component. For instance, the reaction of 2-amino-6-methylpyridine with diethyl malonate or a similar malonic acid derivative, followed by cyclization, can yield the desired product.

The introduction of substituents at various positions on the naphthyridine ring can be accomplished either by using appropriately substituted starting materials or by post-synthetic modification of the core structure. For example, electrophilic aromatic substitution reactions can be used to introduce groups onto the aromatic rings, while the hydroxyl group can be functionalized to introduce a variety of other moieties.

Conclusion

The electronic properties of this compound derivatives are a rich and tunable landscape governed by the interplay of molecular structure, tautomerism, and substituent effects. A thorough understanding of these properties, gained through a combination of experimental characterization and computational modeling, is essential for the rational design of novel compounds for applications in drug discovery and materials science. By leveraging the principles and methodologies outlined in this guide, researchers can effectively navigate the chemical space of this compound derivatives and unlock their full potential. Future research in this area will likely focus on the development of new synthetic methodologies for the efficient and diverse functionalization of the naphthyridine core, as well as the application of advanced spectroscopic and computational techniques to further unravel the intricacies of their electronic behavior.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • JoVE. (2019). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2023). How To Perform UV Vis Spectroscopy?. Retrieved from [Link]

  • Gaussian Inc. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

  • Quantum Guruji. (2023). How to perform TD DFT calculation in Gaussian. Retrieved from [Link]

  • CECAM. (2015). Time-Dependent Density-Functional Theory (TD-DFT): A Hands-On Tutorial. Retrieved from [Link]

  • Drawell. (n.d.). How to Use UV Vis Spectrophotometer. Retrieved from [Link]

  • ResearchGate. (2023). UV–Vis absorption and fluorescence emission spectra of compound 2d in various organic solvents. Retrieved from [Link]

  • ResearchGate. (2021). UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. Retrieved from [Link]

  • ResearchGate. (2023). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c).... Retrieved from [Link]

  • ACS Omega. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • International Research Journal of Innovations in Engineering and Technology. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link]

  • SciSpace. (2012). Keto- Enol Tautomerism of 2-Hydroxy Naphthylideneaniline with Lanthanide Shift Reagent Pr(fod) in. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design and synthesis of 1,8-naphthalimide functionalized benzothiadiazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Frontiers. (2024). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

  • ResearchGate. (2010). DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. Retrieved from [Link]

  • Organic Chemistry Research. (2020). Effects of Substituent and Temperature on the Electronic Properties and Thermodynamics Parameters of 1-(Benzothiazolylamino) Methyl-2-Naphthol: A Computational Study. Retrieved from [Link]

  • ResearchGate. (2023). The UV/Vis absorption spectra (a) and the Fluorescence emission spectra (b) of 2 ya in three common solvents. Retrieved from [Link]

  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

  • NIH. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. Retrieved from [Link]

  • MDPI. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • ResearchGate. (2018). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis and photophysical properties of extended π conjugated naphthalimides. Retrieved from [Link]

  • NIH. (2021). Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. Retrieved from [Link]

  • NIH. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • MDPI. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Retrieved from [Link]

  • NIH. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 2-Hydroxy-7-methyl-1,8-naphthyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

The 1,8-naphthyridine nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its broad and potent biological activities.[1][2] Derivatives of this scaffold have demonstrated a remarkable range of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4][5] The versatility in the synthesis and derivatization of 1,8-naphthyridines allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug development.[4][6]

This application note focuses on the derivatization of a key building block, 2-hydroxy-7-methyl-1,8-naphthyridine. This compound exists in a tautomeric equilibrium with its 2-oxo form (7-methyl-1,8-naphthyridin-2(1H)-one), a crucial consideration for its chemical modification. The presence of both a reactive hydroxyl/amide functionality and a methyl group provides multiple avenues for structural diversification to enhance biological activity, improve pharmacokinetic properties, or introduce functionalities for biological assays, such as fluorescent probes.[7][8]

This guide provides detailed protocols for the strategic derivatization of this compound, focusing on N-alkylation and O-alkylation. We will delve into the rationale behind experimental choices, provide step-by-step procedures, and present methods for the characterization of the resulting derivatives.

Strategic Derivatization: Targeting the Hydroxyl and Amide Functionalities

The chemical reactivity of this compound is dominated by its tautomeric nature. The pyridone form presents a nucleophilic nitrogen within the ring, while the hydroxy form offers a reactive hydroxyl group. This duality allows for selective derivatization at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) by carefully selecting the reaction conditions, particularly the base and solvent.[9]

N-Alkylation vs. O-Alkylation: A Matter of Control

The regioselectivity of the alkylation reaction is a critical aspect of the derivatization process. Generally, N-alkylation is favored under conditions that promote the formation of the amide anion, while O-alkylation is more likely when the phenoxide-like character of the hydroxyl group is enhanced.

  • N-Alkylation: Typically achieved using a strong base in a polar aprotic solvent. The base deprotonates the ring nitrogen, increasing its nucleophilicity towards an alkylating agent.[10][11]

  • O-Alkylation: Often favored with a weaker base in a less polar solvent. Phase-transfer catalysis can also be employed to facilitate the reaction at the oxygen atom.[12][13]

The choice between N- and O-alkylation can significantly impact the biological activity of the resulting derivative. For instance, N-alkylation can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often crucial for target binding. Conversely, O-alkylation can alter the lipophilicity and metabolic stability of the compound.

Experimental Protocols

Here, we provide detailed protocols for the N-alkylation and O-alkylation of this compound.

Protocol 1: N-Alkylation of 7-methyl-1,8-naphthyridin-2(1H)-one

This protocol describes the N-alkylation using a standard alkyl halide in the presence of a strong base.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

Workflow Diagram:

Caption: Step-by-step workflow for N-alkylation.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: O-Alkylation of this compound

This protocol details the O-alkylation using a phase-transfer catalyst, which often favors reaction at the oxygen.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (CH₃CN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Workflow Diagram:

Caption: Step-by-step workflow for O-alkylation.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add acetonitrile as the solvent, followed by the alkyl halide (1.2 eq).

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure O-alkylated derivative.

Characterization of Derivatives

The successful synthesis and purity of the derivatized products must be confirmed through rigorous analytical techniques.

Spectroscopic Analysis:

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of alkylation site.Appearance of new signals corresponding to the introduced alkyl group. A shift in the aromatic protons of the naphthyridine core.
¹³C NMR Confirmation of the carbon skeleton and functional groups.Appearance of new carbon signals from the alkyl chain.
Mass Spectrometry (MS) Determination of the molecular weight of the product.A molecular ion peak corresponding to the expected mass of the derivatized compound.
UV-Vis & Fluorescence Spectroscopy To study the photophysical properties, especially for fluorescent derivatives.Changes in absorption and emission maxima and quantum yield upon derivatization.[14][15]

A detailed guide to the spectroscopic analysis of 1,8-naphthyridine derivatives can be found in the literature.[14]

Application in Biological Assays

The derivatization of this compound opens up a plethora of possibilities for biological evaluation.

Quantitative Data Summary of Biological Activities of 1,8-Naphthyridine Derivatives:

Derivative TypeBiological ActivityAssayKey Findings (Example IC₅₀/MIC Values)Reference
Fused Imidazo-[1,2-a][1]-naphthyridinesAntibacterialMinimum Inhibitory Concentration (MIC)Active against S. aureus and E. coli (MIC: 0.06–1 μg/ml).[4][4]
2-Phenyl-7-methyl-1,8-naphthyridinesAnticancerCytotoxicity Assay (MCF7 cell line)Some derivatives showed IC₅₀ values as low as 1.47 µM.[16][16]
1,8-Naphthyridine-3-carbonitrilesAnti-mycobacterialMicroplate Alamar Blue Assay (MABA)A derivative exhibited a MIC of 6.25 μg mL⁻¹ against M. tuberculosis.[17]

Derivatization for Enhanced Functionality:

  • Attachment of Pharmacophores: Introducing moieties known to interact with specific biological targets can lead to potent and selective inhibitors.

  • Fluorescent Labeling: Derivatization with fluorescent groups can create probes for cellular imaging and high-throughput screening assays.[8][18] The 1,8-naphthyridine core itself can exhibit fluorescence, which can be modulated by derivatization.[7]

  • Improving Drug-like Properties: Modification of the core structure can enhance solubility, membrane permeability, and metabolic stability, which are crucial for in vivo efficacy.

Conclusion

The derivatization of this compound is a powerful strategy for generating novel compounds with diverse biological activities. By carefully controlling the reaction conditions, selective N- or O-alkylation can be achieved, leading to a wide range of derivatives. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the vast potential of the 1,8-naphthyridine scaffold in drug discovery and chemical biology.

References

  • Bandyopadhyay, D., & Singh, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 769-779. [Link]

  • Patel, K., et al. (2021). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Journal of Heterocyclic Chemistry, 58(7), 1435-1457.
  • Gontijo, R. J., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1645-1669. [Link]

  • Al-Omair, M. A., & Ali, A. A. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules, 28(17), 6296. [Link]

  • Fu, W. F., et al. (2010). Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes. Inorganic Chemistry, 49(10), 4508-4518. [Link]

  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

  • Gontijo, R. J., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18). [Link]

  • Nicoleti, C. R., et al. (2012). Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors. Journal of Fluorescence, 22(4), 1033-1046. [Link]

  • Fu, W. F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(10), 4508-4518. [Link]

  • De, A., & Goswami, S. (2001). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 6(1), 69-76. [Link]

  • Fu, W. F., et al. (2010). Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes. Inorganic Chemistry. [Link]

  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]

  • RSC Publishing. (2015). 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells. [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • ResearchGate. (2018). A 1,8-Naphthyridine-Based Fluorescent Chemodosimeter for the Rapid Detection of Zn2+ and Cu2+. [Link]

  • RSC Publishing. (2023). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. [Link]

  • Reddy, K. S. K., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 123-132. [Link]

  • Mondal, S., & Ghorai, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(3), 2351-2360. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines. [Link]

  • Wang, M. W., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][14]naphthyrin-5(6H)-one. Tetrahedron Letters, 52(42), 5444-5447. [Link]

  • Paudics, A., et al. (2022). Recent advances in macrocyclic arenes-based fluorescent indicator displacement assays. Frontiers in Chemistry, 10, 936384. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • ResearchGate. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Yoon, S., et al. (2020). A Sensitive LC-MS Assay Using Derivatization With Boron Trifluoride to Quantify Curcuminoids in Biological Samples. Analytical Biochemistry, 596, 113636. [Link]

  • Porcheddu, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 34847-34851. [Link]

  • Wolf, J. H., & Korf, J. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. [Link]

  • Tshitenge, D. T., et al. (2021). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 26(16), 4991. [Link]

Sources

Protocol: A Robust Synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine Derivatives via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif of immense interest in medicinal chemistry and drug development.[1] This nitrogen-containing scaffold is a key structural component in a multitude of biologically active compounds.[1] Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[2][3][4] Their diverse applications extend to treatments for neurological disorders, malaria, and hypertension.[2][4] The versatility of this scaffold makes it a foundational structure for the development of novel therapeutic agents.[5]

This application note provides a detailed, field-proven protocol for the synthesis of 2-hydroxy-7-methyl-1,8-naphthyridine and its ethyl ester precursor. The methodology is grounded in the classical and highly effective Gould-Jacobs reaction, a cornerstone for the synthesis of 4-hydroxyquinoline and related heterocyclic systems.[6][7][8] We will explain the causality behind experimental choices, provide step-by-step instructions, and detail the characterization of the resulting compounds, offering a self-validating system for researchers.

Core Synthetic Strategy: The Gould-Jacobs Reaction

The synthesis is most effectively achieved through the Gould-Jacobs reaction, which involves two primary stages:

  • Condensation: An initial nucleophilic substitution reaction between an aminopyridine and diethyl ethoxymethylenemalonate (DEEM). For this specific protocol, we use 2-amino-4-methylpyridine.[9]

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the resulting vinylogous amide intermediate to form the fused pyridone ring of the naphthyridine system.[9]

This approach provides a reliable and straightforward route to the 4-hydroxy-1,8-naphthyridine core, which exists in tautomeric equilibrium with its more stable 4-oxo form.[9]

Reaction Mechanism and Rationale

The reaction proceeds through a well-established mechanism. The initial step is a nucleophilic attack from the amino group of 2-amino-4-methylpyridine on the electrophilic carbon of DEEM, followed by the elimination of ethanol to create an anilidomethylenemalonate-type intermediate. The subsequent thermal cyclization is a 6-electron electrocyclization, a powerful ring-forming reaction in organic synthesis, which requires significant thermal energy to overcome the activation barrier. This high-temperature step leads to the formation of the dihydronaphthyridine ring system, which then tautomerizes to the more stable aromatic 2-hydroxy-1,8-naphthyridine product.[6][7]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism Start 2-Amino-4-methylpyridine + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Vinylogous Amide Intermediate (Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate) Start->Intermediate - EtOH Cyclization High-Temperature Intramolecular Cyclization (6π-electrocyclization) Intermediate->Cyclization Heat (e.g., Dowtherm A) Product_Ester Ethyl 4-hydroxy-7-methyl-1,8- naphthyridine-3-carboxylate Cyclization->Product_Ester - EtOH + Tautomerization Final_Product This compound (via Hydrolysis & Decarboxylation) Product_Ester->Final_Product 1. NaOH (Saponification) 2. H+, Heat (Decarboxylation)

Caption: Mechanism of the Gould-Jacobs synthesis.

Experimental Protocol

This protocol is divided into three main parts: synthesis of the condensation intermediate, cyclization to the naphthyridine ester, and subsequent hydrolysis and decarboxylation to the final target compound.

Materials and Equipment
  • Reagents: 2-Amino-4-methylpyridine (≥98%), Diethyl ethoxymethylenemalonate (DEEM, ≥98%), Dowtherm A (or diphenyl ether), Ethanol (anhydrous), Hexane, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

  • Equipment: Round-bottom flasks, magnetic stirrer with hotplate, condenser, heating mantle, vacuum filtration apparatus (Büchner funnel), Thin Layer Chromatography (TLC) plates (silica gel 60 F254), standard laboratory glassware.

Part A: Synthesis of the Intermediate - Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the reaction mixture with constant stirring to 110-120 °C for approximately 2 hours.[9]

    • Expert Insight: This reaction is typically performed neat (without solvent). The excess DEEM acts as a liquid medium and drives the reaction to completion. The temperature is critical; it must be high enough for the reaction to proceed but low enough to avoid premature cyclization or decomposition.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The consumption of the starting 2-amino-4-methylpyridine will indicate the reaction is nearing completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The intermediate product may begin to crystallize or solidify upon cooling. This crude intermediate is often of sufficient purity to be carried directly to the next step.

Part B: Cyclization to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
  • Reaction Setup: To the flask containing the crude intermediate from Part A, add a high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 3-5 mL per gram of starting aminopyridine).

    • Expert Insight: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is an excellent choice due to its high boiling point (~257 °C) and thermal stability, which are necessary to achieve the high activation energy required for the electrocyclization.

  • Cyclization: Heat the mixture to 240-250 °C using a heating mantle. Maintain this temperature for 20-30 minutes. The solution will typically darken.

  • Precipitation and Isolation: Remove the heat source and allow the mixture to cool to below 100 °C. Carefully add hexane to the cooled mixture to precipitate the solid product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with hexane to remove the residual high-boiling solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl ester derivative.[9] Dry the final product under vacuum.

Part C: Synthesis of this compound
  • Hydrolysis (Saponification): Take the purified ethyl ester from Part B and suspend it in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Reflux the mixture until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Cool the reaction mixture and carefully acidify it with concentrated HCl. This will precipitate the carboxylic acid intermediate.

  • Decarboxylation: The resulting carboxylic acid can be decarboxylated by heating it in the acidic solution or by isolating the acid and heating it neat or in a high-boiling solvent until gas evolution (CO₂) ceases.

  • Isolation: After cooling, the final product, this compound, will precipitate. It can be collected by filtration, washed with water, and dried.

Data Presentation and Characterization

The structure and purity of the synthesized compounds must be confirmed through standard analytical techniques.

Quantitative Data Summary
ParameterEthyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylateThis compoundReference
Molecular Formula C₁₂H₁₂N₂O₃C₉H₈N₂O[9]
Molecular Weight 232.24 g/mol 160.17 g/mol [9]
CAS Number 13250-96-91569-11-5[9][10]
Appearance Off-white to pale yellow solidSolidGeneral Knowledge
Purity (Typical) >95%>98%[9]
Characterization Methods
  • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

  • FTIR Spectroscopy: To identify key functional groups (e.g., O-H, C=O).

Experimental Workflow and Validation

The entire process, from starting materials to the final characterized product, represents a self-validating workflow. Each stage's success is confirmed before proceeding to the next, ensuring efficiency and a high-quality final product.

Experimental_Workflow Experimental Workflow Diagram Start_Materials Starting Materials: - 2-Amino-4-methylpyridine - DEEM Step_A Part A: Condensation (110-120 °C, 2h) Start_Materials->Step_A TLC_A TLC Monitoring (Intermediate Formation) Step_A->TLC_A Step_B Part B: Cyclization (Dowtherm A, 240-250 °C) TLC_A->Step_B If Complete Workup_B Precipitation (Hexane) & Recrystallization (EtOH) Step_B->Workup_B Product_1 Product 1: Ester Derivative Workup_B->Product_1 Step_C Part C: Hydrolysis & Decarboxylation Product_1->Step_C Optional Characterization Full Characterization: (NMR, MS, MP, FTIR) Product_1->Characterization Product_2 Final Product: 2-Hydroxy-7-methyl- 1,8-naphthyridine Step_C->Product_2 Product_2->Characterization

Caption: Step-by-step experimental workflow.

References

  • Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Benchchem.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. PMC - NIH.
  • Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate.
  • Gould–Jacobs reaction. Wikipedia.
  • Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: Application Notes and Protocols. Benchchem.
  • Gould-Jacobs Reaction. Organic Reactions.
  • This compound | Research Chemical. Benchchem.
  • 1569-11-5|this compound. BLDpharm.

Sources

Application Notes and Protocols for the Friedlander Synthesis of Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials. The Friedlander annulation offers a direct and versatile synthetic route to this important class of compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted 1,8-naphthyridines via the Friedlander reaction. We delve into the underlying mechanism, present a comparative analysis of various catalytic systems, and provide detailed, field-proven protocols for gram-scale synthesis under diverse, environmentally conscious conditions.

Introduction: The Significance of 1,8-Naphthyridines and the Friedlander Synthesis

1,8-Naphthyridine derivatives are at the core of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The core structure is a key component in several fluoroquinolone antibiotics like nalidixic acid and enoxacin, which function by inhibiting bacterial DNA gyrase.[1] The unique electronic and structural properties of these compounds also lend them to applications in materials science, such as in the development of fluorescent probes.[1][4]

The Friedlander synthesis is a classical and highly effective condensation reaction for constructing the 1,8-naphthyridine ring system.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[1] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is the key starting material.[1][5] The versatility of the Friedlander reaction allows for a wide range of substituents to be incorporated into the final product, making it a powerful tool in medicinal chemistry and drug discovery.[4]

Recent advancements in the Friedlander synthesis have focused on developing more environmentally benign and efficient protocols. These include the use of green solvents like water, ionic liquids, and solvent-free reaction conditions, as well as the application of novel and reusable catalysts.[6][7][8]

Reaction Mechanism: A Step-by-Step Annulation

The Friedlander synthesis of 1,8-naphthyridines proceeds through an initial aldol-type condensation between 2-aminonicotinaldehyde and the enolate of an active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1] The reaction can be catalyzed by either acids or bases.[8]

The general base-catalyzed mechanism is as follows:

  • Enolate Formation: A base abstracts an acidic α-proton from the active methylene compound to form an enolate.

  • Aldol Condensation: The enolate acts as a nucleophile and attacks the carbonyl carbon of 2-aminonicotinaldehyde, forming an aldol adduct.

  • Cyclization (Intramolecular Schiff Base Formation): The amino group of the aldol adduct attacks the ketone carbonyl intramolecularly to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate readily dehydrates to form the final, stable aromatic 1,8-naphthyridine product.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol_Adduct Aldol_Adduct 2-Aminonicotinaldehyde->Aldol_Adduct Nucleophilic Attack Active_Methylene_Compound Active_Methylene_Compound Enolate Enolate Active_Methylene_Compound->Enolate Base Enolate->Aldol_Adduct Cyclized_Intermediate Cyclized_Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization 1,8-Naphthyridine 1,8-Naphthyridine Cyclized_Intermediate->1,8-Naphthyridine Dehydration

Caption: General mechanism of the base-catalyzed Friedlander synthesis.

Comparative Analysis of Synthetic Protocols

The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the Friedlander synthesis. Below is a comparison of several modern protocols.

ProtocolCatalystSolventTemperatureReaction TimeYield RangeKey AdvantagesReferences
Aqueous Synthesis Choline hydroxide (ChOH)WaterRoom Temp - 50°C6-12 hours>90%Environmentally friendly, uses a biocompatible and metal-free catalyst, simple product separation.[6][9]
Ionic Liquid-Catalyzed [Bmmim][Im] (basic ionic liquid)None80°C24 hoursModerate-ExcellentActs as both solvent and catalyst, reusable catalyst, good for a range of substrates.[7][10]
Solvent-Free Grinding CeCl₃·7H₂ONoneRoom Temp5-8 minutes89-96%Rapid reaction times, high yields, operational simplicity, reusable catalyst.[8]
Microwave-Assisted Solvent-Free DABCO (1,4-diazabicyclo[2.2.2]octane)NoneMicrowave (600W)Few minutes74-86%Extremely fast, efficient, avoids bulk heating.[11]

Detailed Experimental Protocols

Safety Precaution: These protocols are intended for use by trained professionals in a laboratory setting. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Green Aqueous Synthesis using Choline Hydroxide

This protocol is adapted from a gram-scale synthesis method and is advantageous for its use of water as a solvent and a biocompatible catalyst.[6][9]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., acetone, 1-methylpiperidin-4-one)

  • Choline hydroxide (ChOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Nitrogen gas supply

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 1.23 g, 10 mmol) and the active methylene compound (1.0-1.5 equivalents).

  • Add deionized water (e.g., 10 mL).

  • Begin stirring the mixture and add choline hydroxide (1 mol%).[6]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.[9]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product often precipitates out of the aqueous solution. Collect the solid product by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Efficient Solvent-Free Synthesis via Grinding

This method is exceptionally rapid and environmentally friendly, avoiding the use of any solvent.[8]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Cold water

Procedure:

  • In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).[8]

  • Grind the mixture vigorously with a pestle at room temperature.[8]

  • Monitor the reaction by TLC. The reaction is typically complete within 5-8 minutes.

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove the catalyst.[8]

  • Recrystallize the product from an appropriate solvent to obtain the pure 1,8-naphthyridine derivative.

  • The aqueous filtrate containing the catalyst can be evaporated to recover the CeCl₃·7H₂O for reuse.[8]

Experimental Workflow and Logic

The selection of a synthetic protocol depends on the specific requirements of the research, including scale, desired purity, available equipment, and green chemistry considerations.

Experimental_Workflow cluster_planning Phase 1: Planning & Selection cluster_execution Phase 2: Synthesis cluster_analysis Phase 3: Purification & Analysis Define_Target Define Target 1,8-Naphthyridine Substrate_Selection Select Starting Materials (2-Aminonicotinaldehyde & Active Methylene Compound) Define_Target->Substrate_Selection Select_Protocol Select Protocol (Aqueous, Grinding, etc.) Reaction_Setup Reaction Setup Select_Protocol->Reaction_Setup Substrate_Selection->Select_Protocol Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Workup Work-up & Isolation (Filtration/Extraction) Monitoring->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

Conclusion

The Friedlander synthesis remains a cornerstone for the construction of substituted 1,8-naphthyridines. The evolution of this reaction towards greener and more efficient methodologies, such as aqueous synthesis and solvent-free grinding, has significantly enhanced its applicability in modern organic and medicinal chemistry. The protocols detailed herein provide reliable and scalable methods for accessing this important heterocyclic scaffold, empowering researchers in the development of novel therapeutics and functional materials.

References

  • Biswal, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Mogilaiah, K., et al. CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. [Link]

  • Hayes, B. L., et al. (2020). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • ResearchGate. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. [Link]

  • ResearchGate. (2021). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine ab (10). [Link]

  • ResearchGate. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]

  • Semantic Scholar. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]

  • ResearchGate. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • TSI Journals. MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis. [Link]

  • National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

Sources

2-Hydroxy-7-methyl-1,8-naphthyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Hydroxy-7-methyl-1,8-naphthyridine: Synthesis and Application in Modern Drug Discovery

Authored by: Senior Application Scientist, Gemini Division

Abstract

The 1,8-naphthyridine scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] This application note provides a comprehensive technical guide on this compound, a versatile and highly valuable building block for organic synthesis. We will explore its synthesis, key reactive properties, and its strategic application in the construction of complex, pharmacologically relevant molecules. Detailed, field-proven protocols are provided for its synthesis and subsequent derivatization, aimed at researchers, medicinal chemists, and professionals in drug development. The causality behind experimental choices is explained to empower users to adapt and innovate upon these foundational methods.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has garnered immense interest from the scientific community. Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] The structural rigidity of the fused ring system, combined with its ability to participate in hydrogen bonding and π-stacking interactions, makes it an ideal scaffold for targeting various biological receptors and enzymes.[4]

This compound, which exists in a tautomeric equilibrium with its keto form, 7-methyl-1H-1,8-naphthyridin-2-one, serves as a cornerstone intermediate.[5] The presence of a reactive hydroxyl (or keto) group and a modifiable methyl group provides synthetic chemists with two distinct handles for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR).[5][6] This guide details the synthetic pathways to access this key intermediate and demonstrates its utility in building more complex molecular architectures.

Synthesis of the Core Building Block: this compound

The construction of the 1,8-naphthyridine ring system is most reliably achieved through condensation and cyclization reactions. The Friedländer annulation, a classic and robust method, is particularly well-suited for this purpose. It involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Protocol 1: Synthesis via Friedländer-Type Condensation

This protocol describes the synthesis of this compound from 2-amino-6-methylpyridine-3-carbaldehyde and ethyl acetoacetate. The reaction proceeds through an initial condensation followed by an intramolecular cyclization.

Materials and Reagents:

  • 2-amino-6-methylpyridine-3-carbaldehyde

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate solution (for neutralization)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-amino-6-methylpyridine-3-carbaldehyde in absolute ethanol.

  • Reagent Addition: Add 1.1 equivalents of ethyl acetoacetate to the solution, followed by a catalytic amount of piperidine (approx. 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, a solid precipitate may form. If not, reduce the solvent volume under reduced pressure. Acidify the residue with dilute HCl to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a solid.

  • Characterization: Dry the purified product under vacuum and characterize its structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Visualization of Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 2-amino-6-methylpyridine- 3-carbaldehyde Reaction Friedländer-Type Condensation (Ethanol, Piperidine, Reflux) SM1->Reaction SM2 Ethyl Acetoacetate SM2->Reaction Product 2-Hydroxy-7-methyl- 1,8-naphthyridine Reaction->Product

Caption: Synthetic workflow for this compound.

Strategic Applications in Multi-Step Synthesis

The true value of this compound lies in its potential for further functionalization. The hydroxyl and methyl groups are strategic anchor points for introducing diversity and building complex molecules, particularly in the pursuit of novel therapeutic agents.

Conversion to a Versatile 2-Chloro Intermediate

The hydroxyl group at the C2 position is a poor leaving group. Converting it to a chloro group via reagents like phosphorus oxychloride (POCl₃) transforms it into an excellent electrophilic site, ripe for nucleophilic aromatic substitution. This 2-chloro intermediate is a gateway to a vast library of C2-substituted naphthyridines (amines, ethers, thioethers, etc.).

Protocol 2: Synthesis of 2-Chloro-7-methyl-1,8-naphthyridine

Materials and Reagents:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Chloroform for extraction

Step-by-Step Procedure:

  • Reaction Setup: Carefully add 1.0 equivalent of this compound to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser. The reaction can be exothermic.

  • Reaction: Gently heat the mixture to reflux for 2-3 hours. The solution should become homogeneous.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Modification of the C7-Methyl Group

The C7-methyl group provides another avenue for derivatization. It can be oxidized to an aldehyde, which can then undergo a plethora of subsequent reactions (e.g., reductive amination, Wittig reaction, reduction to an alcohol). Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.[6][7]

Protocol 3: Oxidation to 2-Hydroxy-1,8-naphthyridine-7-carboxaldehyde

To improve solubility and prevent side reactions at the N1-position, an N-acetylation of the starting material is often performed prior to oxidation, followed by deacetylation.[6][7]

Materials and Reagents:

  • 2-Acetylamino-7-methyl-1,8-naphthyridine (prepared via acetylation of the starting material)

  • Selenium dioxide (SeO₂)

  • Dioxane (solvent)

  • Sodium borohydride (for reduction of excess SeO₂)

  • Celite®

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1.0 equivalent of 2-Acetylamino-7-methyl-1,8-naphthyridine in dioxane in a round-bottom flask.

  • Reagent Addition: Add 1.1 equivalents of selenium dioxide to the solution.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours.[7] Monitor by TLC.

  • Work-up: Cool the reaction mixture and filter through a pad of Celite® to remove the black selenium byproduct. Wash the pad with dioxane.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography.

  • Deprotection (if necessary): The N-acetyl group can be removed by hydrolysis (e.g., using 1N HCl or NaOH) to yield the final product.[6]

Visualization of Synthetic Utility

cluster_C2 C2 Position Derivatization cluster_C7 C7 Position Derivatization Start 2-Hydroxy-7-methyl- 1,8-naphthyridine C2_Chloro 2-Chloro-7-methyl- 1,8-naphthyridine Start->C2_Chloro POCl3 C7_Aldehyde 2-Hydroxy-1,8-naphthyridine- 7-carboxaldehyde Start->C7_Aldehyde 1. Ac2O 2. SeO2 / Dioxane 3. Hydrolysis C2_Amine 2-Amino/Alkoxy/Thio- Derivatives C2_Chloro->C2_Amine Nucleophilic Substitution C7_Alcohol 2-Hydroxy-7-(hydroxymethyl)- 1,8-naphthyridine C7_Aldehyde->C7_Alcohol Reduction (e.g., NaBH4)

Caption: Key synthetic transformations of the building block.

Role in Drug Discovery: Targeting Disease Pathways

Derivatives synthesized from this compound have shown significant promise in targeting critical disease pathways. The strategic placement of substituents allows for the fine-tuning of their pharmacological profiles.

Derivative Class Biological Activity Mechanism of Action / Molecular Target Therapeutic Potential
C2-Aryl/Heteroaryl Substituted AnticancerCytotoxicity against cancer cell lines (e.g., MCF7 breast cancer).[8][9]Oncology
General Naphthyridines AntimicrobialInhibition of bacterial DNA gyrase and topoisomerase II, leading to DNA damage.[4]Infectious Diseases
Various Scaffolds Kinase InhibitionTargeting protein kinases (e.g., EGFR) involved in cell signaling and proliferation.[3]Oncology, Inflammatory Diseases
General Naphthyridines DNA IntercalationBinding to double-stranded DNA, which disrupts replication and transcription.[5]Oncology

Table 1: Biological Applications of 7-Methyl-1,8-Naphthyridine Derivatives

The anticancer activity is a particularly well-documented application. For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridines showed potent cytotoxic effects against the MCF7 human breast cancer cell line, with some derivatives exhibiting IC₅₀ values in the low micromolar range.[9] This highlights the importance of the 7-methyl-1,8-naphthyridine core as a foundational element for developing new cancer therapeutics.[8]

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in organic synthesis and medicinal chemistry. Its accessible synthesis and dual points for functionalization at the C2 and C7 positions provide a robust framework for generating diverse chemical libraries. The protocols and applications detailed in this guide serve as a validated starting point for researchers aiming to harness the therapeutic potential of the 1,8-naphthyridine scaffold. As the quest for novel, more effective drugs continues, the intelligent application of such versatile building blocks will remain paramount to success in the field.

References

  • Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. De Gruyter, 17(1), 943-954.
  • This compound. (n.d.). Benchchem.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed.
  • Goswami, S., et al. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.). ResearchGate.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Omega.
  • Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: Application Notes and Protocols. (n.d.). Benchchem.
  • The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Derivatives: A Technical Guide. (2025). Benchchem.
  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.). Acta Chimica Slovenica.
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI.
  • Molecular Recognition Studies on Naphthyridine Derivatives. (n.d.). Molecules.
  • Advancements in Organic Synthesis: The Role of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). Molecules.
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (2025). ResearchGate.

Sources

Application Notes & Protocols: Evaluating 2-Hydroxy-7-methyl-1,8-naphthyridine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The 1,8-naphthyridine core is a well-established pharmacophore, foundational to numerous approved antibacterial agents, most notably the quinolone and fluoroquinolone antibiotics.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 2-Hydroxy-7-methyl-1,8-naphthyridine, in the preclinical stages of antimicrobial drug discovery. We present a structured, field-proven workflow, from initial screening for antimicrobial activity to preliminary safety and selectivity assessment. Detailed, step-by-step protocols for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity are provided, underpinned by the scientific rationale for each experimental choice. This guide is designed to serve as a practical roadmap for the systematic evaluation of this compound and its analogues as potential antimicrobial drug candidates.

Introduction: The Scientific Rationale for Investigating this compound

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Its most profound impact has been in the realm of infectious diseases. The archetypal 1,8-naphthyridine derivative, nalidixic acid, was the first quinolone antibiotic and paved the way for the development of highly successful fluoroquinolones like enoxacin.[1][2] These agents typically exert their antibacterial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][6][7]

This compound is a specific analogue within this promising class.[4][8] The presence of a hydroxyl group at the 2-position and a methyl group at the 7-position offers unique electronic and steric properties that can be exploited for several strategic advantages in drug design:

  • Modulation of Potency and Spectrum: The substituents can influence the compound's binding affinity to target enzymes or alter its ability to permeate the bacterial cell wall, potentially broadening its spectrum of activity or enhancing its potency against resistant strains.

  • Structure-Activity Relationship (SAR) Studies: This molecule serves as a valuable starting point or scaffold for the synthesis of a library of derivatives.[4] By systematically modifying the hydroxyl and methyl groups, researchers can elucidate critical structure-activity relationships to optimize for efficacy and safety.

  • Potential as an Adjuvant: Some 1,8-naphthyridine derivatives that lack intrinsic antibacterial activity have been shown to potentiate the effects of existing antibiotics, such as fluoroquinolones, against multi-drug resistant strains.[6] This synergistic activity may be related to the inhibition of bacterial resistance mechanisms like efflux pumps.[6]

This application note outlines a logical, multi-stage process for evaluating the antimicrobial potential of this compound, beginning with primary screening and progressing to more detailed characterization.

Experimental Workflows & Protocols

A systematic approach is crucial for the efficient evaluation of any new chemical entity. The workflow presented here is designed to first establish antimicrobial activity, then quantify its nature (bacteriostatic vs. bactericidal), and finally, to assess its selectivity for microbial cells over mammalian cells.

Overall Evaluation Workflow

The logical progression of experiments is critical to conserve resources and build a comprehensive data package for the test compound. The proposed workflow ensures that each step informs the next, creating a self-validating system.

G cluster_0 PART 1: Primary Screening cluster_1 PART 2: Potency & Spectrum Characterization cluster_2 PART 3: Preliminary Safety Assessment cluster_3 PART 4: Data Analysis & Decision A Compound Preparation (this compound) B Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) A->B Solubilize & Dilute C Minimum Bactericidal Concentration (MBC) Assay B->C If MIC is promising D Spectrum Determination (Testing against a panel of Gram-positive & Gram-negative bacteria) B->D If MIC is promising E Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay) C->E Characterize cell death D->E F Calculate Selectivity Index (SI) SI = IC50 / MIC E->F Compare potencies G Go/No-Go Decision for Further Development F->G Evaluate therapeutic potential

Caption: High-level workflow for antimicrobial evaluation of a novel compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the cornerstone of antimicrobial susceptibility testing, determining the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[9][10] The broth microdilution method is a widely accepted, high-throughput technique for this purpose.[9][11]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration where no growth is observed.

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Sterile pipette tips and reservoirs

  • Appropriate positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO. Causality: DMSO is used to solubilize hydrophobic compounds. The concentration should be high enough to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of working concentrations.

  • Inoculum Preparation:

    • From a fresh overnight culture plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Causality: Standardizing the inoculum is critical for reproducibility, as the MIC can be affected by the initial bacterial density.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Plate Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate compound working solution to the corresponding wells, creating a final volume of 100 µL and achieving the desired final test concentrations.

    • Add 50 µL of the diluted bacterial inoculum to each well containing the test compound and controls. The final volume in each well will be 150 µL.

    • Controls:

      • Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin) to confirm assay validity.

      • Negative/Growth Control: Wells containing only broth and inoculum (no compound) to ensure bacterial viability.

      • Sterility Control: Wells containing only broth to check for contamination.

      • Solvent Control: Wells containing inoculum and the highest concentration of DMSO used in the assay to ensure the solvent is not inhibitory.

  • Incubation & Reading:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

G A Prepare Compound Stock (in DMSO) C Serial Dilution of Compound in 96-well plate with CAMHB A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Add Diluted Inoculum to all test wells B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Step-by-step workflow for the MIC determination protocol.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a logical follow-up to the MIC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.

Principle: Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto agar plates. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Materials:

  • Completed MIC assay plate

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

Procedure:

  • Sub-culturing:

    • Select the wells from the completed MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

    • Homogenize the contents of each well by gentle pipetting.

    • Spot-plate 10-20 µL from each selected well onto a fresh TSA plate. Causality: This step transfers any remaining viable bacteria to a nutrient-rich, antibiotic-free medium to allow for growth.

  • Incubation:

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the TSA plates at 35-37°C for 18-24 hours.

  • Reading:

    • Observe the plates for bacterial growth.

    • The MBC is the lowest concentration of the test compound that shows no growth (or a significant reduction, e.g., ≤ 3 colonies) on the sub-culture plate.

Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)

A promising antimicrobial must be selective, harming pathogens at concentrations that are non-toxic to host cells.[12][13] The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293, HeLa, or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach. Causality: This pre-incubation ensures cells are in a healthy, adherent state before compound exposure.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations.

    • Include a "cells only" control (no compound) and a "medium only" blank.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Causality: During this time, mitochondrial dehydrogenases in living cells cleave the MTT ring, forming purple formazan crystals.

  • Solubilization and Reading:

    • Remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation & Interpretation

Clear and concise data presentation is essential for comparing results and making informed decisions.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data generated from the described protocols.

CompoundOrganism/Cell LineMIC (µg/mL)MBC (µg/mL)IC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
This compound S. aureus ATCC 29213816-12.5
This compound E. coli ATCC 2592232>64-3.1
This compound HEK293 (Human Kidney)--100-
Ciprofloxacin (Control) S. aureus ATCC 292130.51-60
Ciprofloxacin (Control) E. coli ATCC 259220.0150.03-2000
Ciprofloxacin (Control) HEK293 (Human Kidney)--30-

Note: The data presented above is hypothetical and for illustrative purposes only.

Interpretation of Results
  • MIC/MBC Ratio: The ratio of MBC to MIC provides insight into the compound's mode of action. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity. In our example, the compound is bactericidal against S. aureus but may be bacteriostatic against E. coli.

  • Selectivity Index (SI): This is a critical parameter in early-stage drug discovery. It is calculated as the ratio of host cell toxicity (IC₅₀) to antimicrobial activity (MIC). A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells. A commonly accepted threshold for a promising hit is an SI ≥ 10.

Conclusion & Future Directions

This document outlines a foundational, yet robust, framework for the initial antimicrobial evaluation of this compound. The provided protocols for MIC, MBC, and cytotoxicity testing are standard in the field and allow for the generation of reproducible and comparable data.[9][11][16] A favorable selectivity index (SI ≥ 10) would warrant further investigation, including:

  • Mechanism of Action Studies: Investigating inhibition of DNA gyrase or other potential targets.

  • Expanded Spectrum Testing: Screening against a wider panel of clinical isolates, including multi-drug resistant strains.

  • Anti-biofilm Assays: Assessing the compound's ability to inhibit or eradicate bacterial biofilms.[10]

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of infection.

The 1,8-naphthyridine scaffold remains a highly valuable starting point for the development of new anti-infective agents.[6][17] Through the systematic application of the protocols detailed herein, researchers can effectively assess the potential of this compound and its future derivatives in the urgent quest for novel antimicrobial drugs.

References

  • Kretschmer, D. & Gleske, F. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link][12]

  • Kretschmer, D. & Gleske, F. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link][13]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link][9]

  • dos Santos, R. N., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Available at: [Link][6]

  • Wójcicka, A. & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. Available at: [Link][1]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Available at: [Link][16]

  • Adrar, N., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica. Available at: [Link][11]

  • Čejić, I., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link][10]

  • Wójcicka, A. & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available at: [Link][2]

  • Wójcicka, A. & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Available at: [Link][17]

  • Khan, R., et al. (2017). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. International Journal of Pharmacognosy and Phytochemical Research. Available at: [Link][18]

  • Reddy, C. S., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Available at: [Link][19]

  • Szymański, P., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. Available at: [Link][7]

  • Al-kadmy, I. M. S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infection and Drug Resistance. Available at: [Link][14]

  • Wójcicka, A. & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available at: [Link][3]

  • Semantic Scholar. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link][20]

  • El-Seedi, H. R., et al. (2023). Chemical Composition, Antimicrobial, Antioxidant, and Anticancer Activities of Jacquemontia pentantha Essential Oils. Molecules. Available at: [Link][15]

  • Mondal, B., et al. (2022). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. The Journal of Organic Chemistry. Available at: [Link][21]

  • LookChem. (n.d.). Cas 1569-11-5,this compound. Available at: [Link][8]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link][5]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link][22]

Sources

Application Notes and Protocols: Development of Anticancer Agents from 7-Methyl-1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide focuses on a specific, promising subset: 7-methyl-1,8-naphthyridine derivatives, which have demonstrated significant potential as anticancer agents.[1] These compounds exert their cytotoxic effects through various mechanisms, most notably the inhibition of critical cellular enzymes like Topoisomerase II and various protein kinases, ultimately leading to apoptotic cell death.[3] We provide an in-depth analysis of their synthesis, mechanisms of action, and structure-activity relationships (SAR), supported by detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel oncology therapeutics.

Introduction: The Therapeutic Promise of the 7-Methyl-1,8-Naphthyridine Core

The 1,8-naphthyridine core is a bicyclic heteroaromatic system whose rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for interacting with biological macromolecules.[2] Derivatives of this scaffold have been investigated for a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5]

The presence of a methyl group at the C-7 position has been shown to be a key determinant of cytotoxic potency in several series of compounds.[6] Studies evaluating substitutions around the naphthyridine ring have consistently shown that compounds bearing a C-7 methyl group, often in combination with specific substitutions at the C-2 and C-3 positions, exhibit potent activity against a range of human cancer cell lines.[4][6] The primary mechanisms underpinning this anticancer activity include the inhibition of type II topoisomerases and the modulation of critical signaling pathways such as the PI3K/mTOR cascade.[1][3] This guide provides the practical methodologies required to synthesize, screen, and characterize novel derivatives based on this promising scaffold.

Synthesis of 7-Methyl-1,8-Naphthyridine Derivatives

A common and effective method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. The following protocol details a representative synthesis of a 2,7-disubstituted-1,8-naphthyridine derivative.

Protocol 2.1: Synthesis of 2-Aryl-7-methyl-1,8-naphthyridine-3-carbonitrile

This protocol describes a two-step process starting from 2-amino-4-methylpyridine to first create a key intermediate, which is then cyclized to form the naphthyridine core.

Rationale: This synthetic route is chosen for its efficiency and versatility. The use of a base catalyst like piperidine in the Knoevenagel condensation (Step 1) is a standard and effective method for activating the methylene group. The subsequent cyclization (Step 2) under thermal conditions is a robust and high-yielding reaction to form the fused heterocyclic system.

Materials:

  • 2-Amino-4-methylpyridine

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol (Absolute)

  • Piperidine

  • Diphenyl ether

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

Step 1: Synthesis of 2-((4-chlorobenzylidene)amino)-4-methylpyridine (Intermediate)

  • To a solution of 2-amino-4-methylpyridine (10 mmol) in absolute ethanol (50 mL), add the selected substituted benzaldehyde (10 mmol).

  • Add a catalytic amount of piperidine (0.2 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate Schiff base.

Step 2: Cyclization to form 2-(4-chlorophenyl)-7-methyl-1,8-naphthyridine-3-carbonitrile

  • In a round-bottom flask, combine the intermediate from Step 1 (5 mmol) and malononitrile (5 mmol) in diphenyl ether (20 mL).

  • Heat the mixture to reflux (approx. 250-260°C) for 2-3 hours. Monitor the reaction by TLC.

  • After cooling, dilute the mixture with hexane to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with hexane.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and purity.

  • LC-MS: To confirm the molecular weight of the synthesized compound.

  • FTIR: To identify characteristic functional groups (e.g., C≡N stretch).

G Workflow for Synthesis of 7-Methyl-1,8-Naphthyridine Derivatives cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Purification Reactants1 2-Amino-4-methylpyridine + Substituted Benzaldehyde + Malononitrile Conditions1 Ethanol, Piperidine (cat.) Reflux, 4-6h Reactants1->Conditions1 Intermediate Intermediate Product (Schiff Base) Conditions1->Intermediate Conditions2 Diphenyl Ether Reflux, 2-3h Intermediate->Conditions2 Purification Precipitation (Hexane) Column Chromatography Conditions2->Purification FinalProduct Final Product: 2-Aryl-7-methyl-1,8- naphthyridine derivative Purification->FinalProduct

Caption: A generalized workflow for the synthesis of 7-methyl-1,8-naphthyridine derivatives.

Biological Evaluation: Protocols for Anticancer Screening

Once synthesized, the derivatives must be evaluated for their biological activity. The following protocols outline a primary cytotoxicity screen and a mechanistic assay to probe the mode of action.

Protocol 3.1: In Vitro Cytotoxicity Screening using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Since cellular metabolic activity is proportional to the number of viable cells, this assay provides an accurate measure of a compound's cytotoxicity. It is a standard first-pass screen for novel anticancer agents.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], HL-60 [leukemia]).[4][6][8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Synthesized 7-methyl-1,8-naphthyridine derivatives.

  • Dimethyl sulfoxide (DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 3.2: Topoisomerase II DNA Relaxation Assay

Rationale: Human Topoisomerase II is a key enzyme that manages DNA topology during replication.[1] Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death, making it a validated target for cancer chemotherapy.[3][7] This assay directly measures the enzymatic activity by observing the relaxation of supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase IIα enzyme.

  • Supercoiled plasmid DNA (e.g., pBR322).

  • Assay Buffer (containing ATP).

  • Test compounds and a known Topoisomerase II inhibitor (e.g., Etoposide).

  • Stop Solution/Loading Dye (containing Proteinase K and SDS).

  • Agarose gel (1%).

  • TAE buffer for electrophoresis.

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe).

Step-by-Step Methodology:

  • Prepare reaction mixtures on ice. To each tube, add assay buffer, supercoiled plasmid DNA (0.5 µg), and the test compound at various concentrations.

  • Initiate the reaction by adding Human Topoisomerase IIα enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding the Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel. Include controls for untreated DNA (supercoiled) and DNA with enzyme but no compound (fully relaxed).

  • Perform electrophoresis until the different DNA topoisomers are separated.

  • Stain the gel with a DNA stain and visualize it under UV light.

  • Interpretation: Supercoiled DNA migrates fastest, followed by relaxed DNA. A potent inhibitor will prevent the enzyme from relaxing the supercoiled plasmid, resulting in a band that migrates similarly to the untreated DNA control.

G Experimental Workflow for Biological Evaluation cluster_0 Primary Screen: Cytotoxicity cluster_1 Secondary Screen: Mechanism of Action Seed Seed Cancer Cells (96-well plate) Treat Treat with Naphthyridine Derivatives Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT MTT Assay Incubate->MTT Readout1 Calculate IC50 Values MTT->Readout1 TopoAssay Topoisomerase II DNA Relaxation Assay Readout1->TopoAssay Active Compounds KinaseAssay Kinase Inhibition Panel Screening Readout1->KinaseAssay Active Compounds Readout2 Identify Molecular Target & Pathway TopoAssay->Readout2 KinaseAssay->Readout2 Apoptosis Apoptosis Assay (e.g., Annexin V) Apoptosis->Readout2 Readout2->Apoptosis

Caption: A tiered workflow for evaluating the anticancer properties of novel derivatives.

Mechanism of Action and Structure-Activity Relationship (SAR)

Dominant Mechanisms of Action

Research indicates that 7-methyl-1,8-naphthyridine derivatives primarily exert their anticancer effects through two key mechanisms:

  • Inhibition of Topoisomerase II: As a class, 1,8-naphthyridines are well-known inhibitors of type II topoisomerases.[1] They stabilize the covalent complex between the enzyme and DNA, which prevents the re-ligation of DNA strands. This leads to an accumulation of double-strand breaks during DNA replication, triggering cell cycle arrest and apoptosis.[1] The agent Vosaroxin, which contains a naphthyridine core, is a clinical example of this mechanism.[6]

  • Kinase Inhibition: The 1,8-naphthyridine scaffold has been identified as a promising framework for developing kinase inhibitors.[1][9] Specific derivatives have been shown to inhibit kinases within critical cell survival pathways, such as the PI3K/mTOR signaling cascade.[3] By blocking these pathways, the compounds can shut down pro-survival signals and induce programmed cell death.

G Mechanism of Action via Topoisomerase II Inhibition Compound 7-Methyl-1,8-Naphthyridine Derivative TopoII Topoisomerase II Compound->TopoII Inhibits DNA DNA Replication Fork TopoII->DNA Blocks Re-ligation DSB DNA Double-Strand Breaks DNA->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers

Caption: Inhibition of Topoisomerase II leads to DNA damage and apoptosis.

Structure-Activity Relationship (SAR) Summary

The cytotoxic potency of these derivatives is highly dependent on the nature and position of substituents on the naphthyridine core.

  • C-7 Position: The presence of a methyl group at C-7 is generally favorable for activity compared to substitutions at C-5 or C-6.[6]

  • C-2 Position: The introduction of an aryl group, such as a phenyl or naphthyl ring, at the C-2 position is crucial for potent cytotoxicity.[6] A C-2 naphthyl ring, in particular, has been shown to significantly increase potency.[4][6]

  • C-3 Position: Modifications at the C-3 position, often through hybridization with other heterocyclic moieties like pyrazoles or pyrimidines, can dramatically enhance anticancer activity.[8][10] Several derivatives with complex C-3 substituents have shown IC₅₀ values in the low micromolar and even nanomolar range.[7][8]

  • Other Substitutions: Halogen substitutions on the C-2 phenyl ring or elsewhere on the naphthyridine core can further modulate activity, often increasing potency.[11][12]

Data Summary: In Vitro Cytotoxicity

The following table summarizes reported IC₅₀ values for representative 7-methyl-1,8-naphthyridine derivatives against various human cancer cell lines, demonstrating their potent antiproliferative effects.

Compound IDCore StructureR Group (at C-3)Cell LineIC₅₀ (µM)Reference
16 2-(naphthyl)-7-methyl-1,8-naphthyridineHHeLa0.7[4][6]
16 2-(naphthyl)-7-methyl-1,8-naphthyridineHHL-600.1[4][6]
10c 2-phenyl-7-methyl-1,8-naphthyridinePyrimidine derivativeMCF-71.47[8]
8d 2-phenyl-7-methyl-1,8-naphthyridinePyrazole derivativeMCF-71.62[8]
4d 2-phenyl-7-methyl-1,8-naphthyridinePyridine derivativeMCF-71.68[8]
5j Pyrazolo-naphthyridineFluoro-substitutionHeLa6.4[12]
5k Pyrazolo-naphthyridineChloro-substitutionMCF-72.03[12]

Conclusion and Future Directions

7-Methyl-1,8-naphthyridine derivatives represent a versatile and highly promising class of compounds for the development of new anticancer agents. Their straightforward synthesis, potent cytotoxicity against a broad range of cancer cell lines, and well-defined mechanisms of action make them attractive candidates for further investigation.

Future research should focus on:

  • Lead Optimization: Rational design of new derivatives based on the established SAR to improve potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: For compounds with unknown primary targets, employing techniques like chemical proteomics to identify novel kinase or protein interactions.

  • In Vivo Efficacy: Advancing the most promising compounds into preclinical animal models to evaluate their antitumor efficacy, safety, and therapeutic window.

  • Combination Therapies: Investigating the potential synergistic effects of these derivatives when combined with existing chemotherapeutic agents or targeted therapies.

References

  • Benchchem. The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Derivatives: A Technical Guide. Benchchem.
  • Benchchem. An In-depth Technical Guide to the Mechanism of Action of 7-Methyl-1,8-naphthyridin-2-amine Derivatives. Benchchem.
  • ResearchGate. Design of 1,8-naphtheridine hybrid compounds as anticancer agents. ResearchGate. Available from: [Link]

  • Al-romaizan AN, Jaber TS, Ahmed NS. Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry. 2019;17(1):943-954. Available from: [Link]

  • Lee ES, et al. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology. 2013;17(6):517-23. Available from: [Link]

  • Lee ES, et al. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. 2013;17(6):517-23. Available from: [Link]

  • Kumar V, et al. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Asmara AP, et al. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports. 2023;13(1):5296. Available from: [Link]

  • Kumar V, et al. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2010;25(1):30-7. Available from: [Link]

  • Kumar A, et al. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. 2025. Available from: [Link]

  • ResearchGate. Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. ResearchGate. Available from: [Link]

  • Srivastava SK, et al. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. 2007;17(23):6660-4. Available from: [Link]

  • Benchchem. Potential Therapeutic Targets of 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine, a key intermediate in pharmaceutical research and development. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable protocols for resolution.

Issue 1: Low Yield of the Desired Product

Question: My synthesis of this compound resulted in a significantly lower yield than anticipated. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of this compound, which exists in tautomeric equilibrium with 7-methyl-1,8-naphthyridin-2(1H)-one, often stem from suboptimal reaction conditions or the prevalence of side reactions. The most common synthetic route involves the condensation of 2-amino-6-methylpyridine with a malonic ester derivative, followed by cyclization.

Potential Causes & Solutions:

  • Incomplete Condensation: The initial reaction between 2-amino-6-methylpyridine and diethyl malonate (or a similar active methylene compound) is a critical step.[1] Inadequate temperature or reaction time can lead to a significant amount of unreacted starting materials.

    • Optimization Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical procedure involves heating the neat mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate at 110-120 °C for 2 hours.[2] Ensure the temperature is maintained consistently.

  • Inefficient Cyclization: The subsequent high-temperature intramolecular cyclization is crucial for forming the naphthyridine ring.[2] Insufficient temperature or the use of an inappropriate high-boiling solvent can hinder this step.

    • Optimization Protocol: The cyclization is often carried out in a high-boiling solvent like diphenyl ether at temperatures ranging from 240-250 °C.[2] Ensure vigorous stirring to promote efficient heat transfer and prevent localized overheating, which can lead to charring. The reaction is typically complete within 30-60 minutes.[2]

  • Side Reactions: The formation of byproducts is a major contributor to low yields. One common side reaction is the self-condensation of the malonic ester derivative, especially under harsh basic conditions.[3] Additionally, polymerization and tar formation can occur, particularly in reactions analogous to the Skraup or Doebner-von Miller syntheses which use strong acids and oxidizing agents.[4] Although the direct synthesis of this compound may not follow this exact path, analogous side reactions under acidic or high-temperature conditions are possible.

Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of an Unexpected Impurity in Spectroscopic Analysis

Question: My NMR/LC-MS analysis of the final product shows an unexpected peak. What are the likely impurities and how can I identify and remove them?

Answer: The presence of unexpected peaks in your analytical data points to the formation of impurities during the synthesis. Identifying these impurities is crucial for ensuring the purity of your final compound.

Common Impurities and Their Identification:

ImpurityPotential OriginIdentification by Mass Spectrometry (m/z)Identification by 1H NMR
Unreacted 2-amino-6-methylpyridineIncomplete reactionM+H+ corresponding to C6H8N2Characteristic aromatic and methyl signals of the starting material.
Diethyl (6-methyl-2-pyridyl)aminomethylenemalonateIncomplete cyclization of the intermediateM+H+ corresponding to C15H20N2O4[5]Presence of ethyl ester signals (triplet and quartet) and a vinyl proton signal.
Dimerized or Polymerized ByproductsHigh reaction temperatures or acidic conditionsHigher m/z values, often with repeating units.Broad, unresolved signals in the aromatic region.
Hydrolyzed Malonic Ester DerivativePresence of water in the reaction mixtureM+H+ corresponding to the carboxylic acid.Absence of one set of ethyl ester signals and the appearance of a broad carboxylic acid proton signal.

Purification Protocol:

  • Column Chromatography: This is the most effective method for separating the desired product from most impurities.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used for further purification.

    • Solvent: Ethanol or a mixture of chloroform and methanol are often suitable solvents.[6][7]

  • Acid-Base Extraction: This can be useful for removing unreacted 2-amino-6-methylpyridine.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

    • Wash with a dilute acid solution (e.g., 1M HCl) to extract the basic starting material into the aqueous phase.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

Impurity Formation Pathway:

Impurity_Formation Start 2-amino-6-methylpyridine + Diethyl ethoxymethylenemalonate Intermediate Diethyl (6-methyl-2-pyridyl)aminomethylenemalonate Start->Intermediate Condensation Impurity1 Unreacted Starting Materials Start->Impurity1 Incomplete Reaction Product This compound Intermediate->Product Cyclization (Heat) Impurity2 Incomplete Cyclization (Intermediate) Intermediate->Impurity2 Incomplete Cyclization Impurity3 Polymeric Byproducts Intermediate->Impurity3 High Temp/Acid

Caption: Potential pathways for impurity formation.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What is the most reliable synthetic method for preparing this compound?

The Gould-Jacobs reaction is a widely recognized and reliable method for synthesizing the 4-hydroxy-1,8-naphthyridine core structure.[2] This approach involves the condensation of an aminopyridine with a substituted malonic ester, followed by thermal cyclization.[2] For this compound, the analogous reaction would involve 2-amino-6-methylpyridine and a suitable malonic ester derivative.

Q2: How can I confirm the structure and purity of my final product?

A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the hydroxyl and carbonyl groups present in the tautomeric forms of the product.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which should match the calculated values for the desired product.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are necessary:

  • High Temperatures: The cyclization step involves very high temperatures (up to 250 °C). Use a suitable heating mantle and a high-boiling point solvent like diphenyl ether with caution. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Build-up: When performing reactions at high temperatures, ensure the system is not sealed to avoid pressure build-up.

Q4: Can other synthetic routes be used to prepare 1,8-naphthyridine derivatives?

Yes, several other named reactions are employed for the synthesis of the broader 1,8-naphthyridine scaffold, including:[9]

  • Friedländer Synthesis: This involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group.[10][11]

  • Skraup-Doebner-von Miller Reaction: This is a classic method for quinoline synthesis that can be adapted for naphthyridines, though it often involves harsh conditions and can lead to polymerization.[4][12][13]

  • Combes Synthesis: Another method for quinoline synthesis that can be modified for naphthyridines.

The choice of synthetic route often depends on the desired substitution pattern on the naphthyridine ring.

III. References

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem. Retrieved from

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: Application Notes and Protocols. BenchChem. Retrieved from

  • Saeed, A., et al. (n.d.). Synthesis and Characterization of 1,8-Naphthridine Derivatives. Asian Journal of Chemistry.

  • Das, S., et al. (2018). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.

  • Arshad, M., et al. (2013). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online.

  • Saeed, A., et al. (2011). Synthesis and characterization of 1,8-Naphthridine derivatives. ResearchGate. Retrieved from [Link]

  • Al-Tel, T. H. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.

  • Kappe, C. O., et al. (1993). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. Retrieved from [Link]

  • Fu, W. F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry.

  • Abu-Melha, S. (2023). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica.

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • S. F. Nelsen, et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. BenchChem. Retrieved from

  • Nelsen, S. F., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry.

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]

  • Al-romaizan, A. N., et al. (2022). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules.

  • Kumar, S., & Chimni, S. S. (2012). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Tetrahedron Letters.

  • Hawes, E. M., & Wibberley, D. G. (1967). 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic.

  • Kappe, T. (2000). Malonates in Cyclocondensation Reactions. Molecules.

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. Retrieved from [Link]

  • Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine.

Sources

Technical Support Center: Synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.

The 1,8-naphthyridine core is a vital scaffold in medicinal chemistry due to its wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] The successful synthesis of derivatives like this compound is a critical step in the discovery of novel therapeutic agents. This guide provides in-depth solutions to common synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question: I am not getting the desired this compound product, or the yield is very low. What are the possible causes and how can I improve it?

Answer: Low or no yield in the synthesis of this compound can stem from several factors related to the chosen synthetic route. The most common methods for synthesizing the 1,8-naphthyridine core are the Friedländer and the Doebner-von Miller reactions.[4][5][6]

Troubleshooting for Friedländer Synthesis:

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][7] For this compound, a plausible route involves the reaction of 2-amino-6-methylpyridine-3-carboxaldehyde with a reagent that can provide the C2-hydroxyl group, such as an α-hydroxyketone or a related synthetic equivalent.[2]

  • Inefficient Catalyst: The choice of catalyst is crucial. While traditional methods may use strong acids or bases, these can lead to side reactions and lower yields.[7] Consider using milder and more efficient catalysts.

    • Choline hydroxide (ChOH): This ionic liquid has been shown to be an effective and environmentally friendly catalyst for Friedländer synthesis in water, often leading to excellent yields (>90%).[8][9][10] It is believed to facilitate the reaction through hydrogen bonding with the reactants.[10]

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O): This Lewis acid can catalyze the reaction efficiently under solvent-free grinding conditions at room temperature, offering high yields and operational simplicity.[7]

  • Sub-optimal Reaction Conditions:

    • Temperature: While some protocols require high temperatures, this can lead to degradation of starting materials or products.[11] Optimization of the reaction temperature is key. For instance, with a choline hydroxide catalyst in water, reactions can proceed efficiently at 50°C.[8]

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While organic solvents are common, water has been demonstrated as a viable and green solvent, particularly with catalysts like choline hydroxide.[8][9][10]

  • Poor Quality Starting Materials: Ensure the purity of your starting materials, particularly the 2-amino-6-methylpyridine-3-carboxaldehyde. Impurities can interfere with the reaction.

Troubleshooting for Doebner-von Miller Reaction:

This reaction involves the synthesis of quinolines (and by extension, naphthyridines) from anilines (or aminopyridines) and α,β-unsaturated carbonyl compounds.[6][12][13] The α,β-unsaturated carbonyl can be generated in situ from aldehydes and ketones.

  • Incorrect Stoichiometry: The ratio of reactants is critical. Ensure the correct molar ratios of the aminopyridine, aldehyde, and pyruvic acid (if used) are employed.

  • Ineffective Acid Catalyst: This reaction is typically catalyzed by Brønsted or Lewis acids.[12] If the reaction is not proceeding, consider changing the acid catalyst or its concentration. Common catalysts include p-toluenesulfonic acid, perchloric acid, and tin tetrachloride.[12]

  • Side Reactions: The Doebner-von Miller reaction can be complex, with the potential for side product formation. Careful control of reaction conditions, such as temperature and reaction time, is necessary to minimize these.

General Workflow for Synthesis Optimization:

The following diagram outlines a general workflow for troubleshooting and optimizing the synthesis of this compound.

Synthesis_Optimization_Workflow cluster_Problem Problem Identification cluster_Analysis Initial Analysis cluster_Friedlander Friedländer Route cluster_Doebner Doebner-von Miller Route cluster_Purification Purification & Characterization Problem Low or No Product Yield Analysis Analyze Reaction Components & Conditions (Catalyst, Solvent, Temp, Purity) Problem->Analysis F_Catalyst Optimize Catalyst: - Choline Hydroxide - CeCl3·7H2O Analysis->F_Catalyst If Friedländer D_Stoichiometry Verify Stoichiometry Analysis->D_Stoichiometry If Doebner-von Miller F_Conditions Adjust Conditions: - Temp (e.g., 50°C) - Solvent (e.g., Water) F_Catalyst->F_Conditions Purification Purification: - Recrystallization - Column Chromatography F_Conditions->Purification D_Catalyst Optimize Acid Catalyst D_Stoichiometry->D_Catalyst D_Catalyst->Purification Characterization Characterization: - NMR - Mass Spec - Melting Point Purification->Characterization

Caption: General workflow for optimizing the synthesis of this compound.

Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate and purify the this compound. What are the best practices for purification?

Answer: Purification can indeed be challenging, especially if side reactions have occurred. Here are some recommended purification strategies:

  • Initial Work-up:

    • If the reaction is performed in an aqueous medium with a catalyst like choline hydroxide, the product may precipitate upon cooling. The catalyst can often be separated easily.[10]

    • For reactions in organic solvents, a standard aqueous work-up to remove the catalyst and water-soluble impurities is the first step.

    • If using a solvent-free grinding method, the crude product is typically obtained by adding cold water to the reaction mixture and collecting the solid by filtration.[7]

  • Recrystallization: This is often a highly effective method for purifying solid products. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol is a common solvent for recrystallizing naphthyridine derivatives.[11]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is a standard technique. The choice of eluent will depend on the polarity of your product and impurities. A gradient of hexane and ethyl acetate is a common starting point.

  • Monitoring Purity: The purity of the fractions and the final product should be monitored by Thin Layer Chromatography (TLC).[8][10] The final structure and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by determining the melting point.[11]

Reaction is Too Slow

Question: My reaction is proceeding very slowly or appears to have stalled. How can I increase the reaction rate?

Answer: A slow reaction rate is a common issue, often addressed by optimizing the reaction conditions.

  • Increase Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, be cautious as excessive heat can lead to decomposition. Monitor the reaction closely by TLC.

  • Catalyst Choice and Concentration: The choice and amount of catalyst can dramatically affect the reaction rate.

    • Some modern catalytic systems, such as those using choline hydroxide or CeCl₃·7H₂O, are designed to improve reaction rates compared to older methods.[7][8]

    • Ensure the optimal catalyst loading is used. For example, 1 mol% of choline hydroxide has been found to be effective.[8]

  • Solvent Effects: The solvent can influence the solubility of reactants and the transition state energy, thereby affecting the reaction rate. If your reaction is slow in a particular solvent, consider trying a different one.

Experimental Protocols

Protocol 1: Choline Hydroxide Catalyzed Synthesis in Water (Based on Friedländer Condensation)

This protocol is adapted from a greener synthetic route for 1,8-naphthyridines.[8][10]

  • Reactant Preparation: In a round-bottom flask, combine 2-amino-6-methylpyridine-3-carboxaldehyde (1 equivalent) and the appropriate α-hydroxyketone or its synthetic equivalent (1 equivalent) in water.

  • Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.

  • Reaction Conditions: Purge the flask with nitrogen and heat the mixture to 50°C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent like ethanol.

Protocol 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis (Based on Friedländer Condensation)

This protocol is based on an environmentally benign method for 1,8-naphthyridine synthesis.[7]

  • Reactant Mixture: In a mortar, combine 2-amino-6-methylpyridine-3-carboxaldehyde (1 equivalent), the appropriate α-hydroxyketone or its synthetic equivalent (1 equivalent), and CeCl₃·7H₂O (catalytic amount).

  • Grinding: Grind the mixture using a pestle at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. These reactions are often rapid.

  • Work-up: Upon completion, add cold water to the reaction mixture.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: Recrystallize the crude product if necessary.

Data Presentation

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis of 1,8-Naphthyridine Derivatives

CatalystSolventTemperatureTypical YieldKey AdvantagesReference
Choline HydroxideWater50°C>90%Environmentally friendly, high yield, simple work-up[8][10]
CeCl₃·7H₂OSolvent-freeRoom Temp.HighMild conditions, operational simplicity, rapid[7]
Traditional Acids/BasesOrganic SolventsVariesLowerEstablished methods[7]

Visualizations

Logical Relationship in Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Issue Check_Purity Check Starting Material Purity Are they pure? Start->Check_Purity Impure Purify Starting Materials Check_Purity->Impure No Pure Proceed to Reaction Conditions Check_Purity->Pure Yes Impure->Check_Purity Check_Route Select Synthetic Route Friedländer or Doebner-von Miller? Pure->Check_Route Friedlander Friedländer Route Optimization Check_Route->Friedlander Friedländer Doebner Doebner-von Miller Route Optimization Check_Route->Doebner Doebner-von Miller F_Catalyst Catalyst Check Is it efficient? (e.g., ChOH, CeCl3) Friedlander->F_Catalyst D_Stoichiometry Stoichiometry Check Correct Molar Ratios? Doebner->D_Stoichiometry F_Conditions Condition Check Temp & Solvent Optimal? F_Catalyst->F_Conditions Yes Solution_F Implement Optimized Friedländer Protocol F_Catalyst->Solution_F No, change catalyst F_Conditions->Solution_F Yes F_Conditions->Solution_F No, adjust conditions D_Catalyst Catalyst Check Appropriate Acid Catalyst? D_Stoichiometry->D_Catalyst Yes Solution_D Implement Optimized Doebner-von Miller Protocol D_Stoichiometry->Solution_D No, correct ratios D_Catalyst->Solution_D Yes D_Catalyst->Solution_D No, change catalyst

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Sources

Technical Support Center: Purification of 2-Hydroxy-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of 2-Hydroxy-7-methyl-1,8-naphthyridine (CAS: 1569-11-5). This guide is designed for researchers, medicinal chemists, and drug development professionals who require this valuable scaffold in high purity for their experiments.[1][2] As a compound of significant interest for its wide-ranging biological activities, including potential anticancer and antimicrobial properties, achieving high purity is paramount for reliable and reproducible results.[1][3]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in the principles of organic chemistry and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Question: My compound "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent, or if the compound is contaminated with impurities that depress its melting point.

  • Causality & Solution:

    • Cooling Rate: You may be cooling the solution too rapidly. A slower cooling rate (e.g., allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath) provides more time for ordered crystal nucleation.

    • Solvent Choice: The solvent may be too "good," meaning the compound is excessively soluble even at low temperatures. Try a slightly "poorer" solvent or a mixed-solvent system. For instance, if you are using pure ethanol, try adding a small amount of a non-polar solvent like hexanes (in which the compound is likely insoluble) dropwise to the hot solution until it just becomes cloudy, then add a drop or two of ethanol to clarify it before cooling.

    • Purity: Significant impurities can lower the melting point and inhibit crystallization. If the issue persists, it is a strong indicator that a preliminary purification step, such as flash column chromatography, is necessary before attempting recrystallization.

Question: My recovery after recrystallization is very low. How can I improve the yield?

Answer: Low recovery is a common challenge and usually points to one of two issues: either the compound has significant solubility in the cold solvent, or material was physically lost during transfers.

  • Causality & Solution:

    • Solvent Volume: Using an excessive volume of solvent is the most frequent cause. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal precipitation.

    • Solvent System: Your chosen solvent might be too effective, keeping a significant portion of your product dissolved even when cold. Experiment with different solvents or mixed-solvent systems to find one with a steep solubility curve (high solubility when hot, low solubility when cold).

    • Cooling Temperature: Ensure you are cooling the solution sufficiently. An ice-water bath (0 °C) is standard, but for some systems, a salt-ice bath or freezer may be required to further decrease solubility and improve recovery. Be cautious of freezing the solvent itself.

    • Filtration Loss: Ensure the filter paper is properly seated in the Buchner funnel and that you are wetting it with the cold recrystallization solvent before filtration to prevent product from passing through. Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.

Column Chromatography Issues

Question: My compound is streaking or tailing badly on the TLC plate and the column. What causes this?

Answer: Streaking is often caused by overloading the stationary phase, interactions with the silica gel, or poor solubility in the mobile phase. Given that this compound has a polar hydroxypyridine core, which can exist in the keto-enol tautomeric form (7-methyl-1H-1,8-naphthyridin-2-one), its interaction with acidic silica gel can be strong.[1]

  • Causality & Solution:

    • Acidity of Silica: The lone pairs on the naphthyridine nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia (using a mobile phase saturated with ammonia vapor) to your eluent. This neutralizes the acidic sites and improves peak shape.

    • Overloading: Applying too much sample to your TLC plate or column will inevitably cause streaking. For column chromatography, a general rule is to load an amount of crude material that is 1-5% of the total weight of the silica gel.

    • Solubility: If the compound is not fully dissolved in the eluent as it moves down the column, it will streak. Ensure your chosen mobile phase can adequately solubilize the compound. A common eluent system for related compounds is a mixture of dichloromethane and methanol.[4] You may need to increase the polarity (i.e., the percentage of methanol) to improve solubility and migration.

Question: My compound won't elute from the silica gel column, even with a highly polar solvent system like 20% methanol in dichloromethane.

Answer: This indicates a very strong interaction between your compound and the stationary phase, which is common for polar, nitrogen-containing heterocycles.[5]

  • Causality & Solution:

    • Strong Adsorption: The basic nitrogens and the polar hydroxyl/amide group are likely binding tenaciously to the acidic silica gel.

    • Switching Stationary Phase: If a basic modifier in the eluent doesn't work, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.

    • Alternative Eluents: In extreme cases, you may need to add a few drops of acetic acid to the eluent to protonate the compound and elute it as a salt, although this may require a subsequent workup to remove the acid. A more common approach is to use an eluent system containing ammonia, such as a gradient of dichloromethane to 90:9:1 dichloromethane/methanol/ammonium hydroxide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the correct tautomeric form of this compound, and does it affect purification? The 2-hydroxyl group of this compound exists in a tautomeric equilibrium with its keto form, 7-methyl-1H-1,8-naphthyridin-2-one.[1] The keto form generally predominates. This is critical for purification because the amide-like character of the keto tautomer makes the molecule highly polar and capable of strong hydrogen bonding. This high polarity dictates the choice of solvents for both recrystallization (polar solvents like ethanol) and chromatography (polar mobile phases).

Q2: What are the most likely impurities I'll need to remove? Impurities will depend on the synthetic route. If using a Friedländer or a related condensation reaction, common impurities include:

  • Unreacted Starting Materials: Such as 2-amino-6-methylpyridine derivatives or the active methylene compound used.[1][4]

  • Side-Products: Isomeric naphthyridines or products from self-condensation of the starting materials.

  • Reagents: Residual catalysts or acids/bases used in the reaction.

Q3: What is the best general-purpose method for purifying this compound? For most lab-scale syntheses (<5 g), a two-step approach is most robust:

  • Flash Column Chromatography: An initial pass through a silica gel column (using an eluent like 5-10% methanol in dichloromethane, potentially with 1% triethylamine) will remove the bulk of impurities and colored materials.[4][5]

  • Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent like ethanol to remove any closely-eluting impurities and provide a highly crystalline final product.[6]

Q4: How do I definitively assess the purity of my final product? A combination of methods is essential for a complete picture of purity:

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple eluent systems is a good initial indicator.

  • Melting Point: A sharp melting point that does not change after a second recrystallization suggests high purity. Literature values for related naphthyridines are often above 250 °C.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards. The absence of signals corresponding to impurities or residual solvents is a key confirmation of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight (160.17 g/mol ) and can help identify any remaining low-level impurities.[1]

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for purifying material that is already >90% pure.

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a minimum amount of ethanol to create a slurry.

  • Heating: Heat the mixture to a gentle boil while stirring. Add more ethanol dropwise until all the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is ideal for removing significant impurities from a crude reaction mixture.

  • Column Packing: Prepare a glass chromatography column with silica gel (60-120 mesh is typical) in a non-polar solvent like hexane or dichloromethane (a "slurry pack" is recommended). The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading:

    • Direct (Liquid) Loading: Dissolve the crude material in a minimal amount of the initial chromatography eluent or a slightly more polar solvent like chloroform.

    • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel (2-3x the weight of your compound), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% Dichloromethane or 2% Methanol/Dichloromethane). Gradually increase the polarity of the mobile phase (e.g., step gradient to 5%, 7%, 10% Methanol/Dichloromethane). Expert Tip: Adding 0.5-1% triethylamine to the mobile phase can significantly improve peak shape and prevent tailing.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Analysis: Spot each fraction on a TLC plate, develop the plate, and visualize the spots (e.g., under UV light).

  • Isolation: Combine the fractions that contain the pure product (single spot on TLC). Evaporate the solvent under reduced pressure to yield the purified compound, which can then be further purified by recrystallization if necessary.

Section 4: Visual Workflows

Diagram 1: General Purification Strategy

A Crude Product from Reaction Workup B Assess Purity by TLC A->B C Is the major spot >90% pure and are impurities minor? B->C Analyze TLC D Flash Column Chromatography (Silica or Alumina) C->D No E Recrystallization C->E Yes D->E F Characterize Final Product (NMR, MP, MS) E->F G Pure Compound (>98%) F->G

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Chromatography

Caption: A decision tree for troubleshooting common column chromatography issues.

Section 5: Data Summary

Table 1: Common Solvents for Naphthyridine Purification & Analysis
Solvent SystemApplicationRationale & Notes
EthanolRecrystallizationGood solubility when hot, lower when cold. Often provides high-quality crystals.[6]
Methanol/DichloromethaneChromatography EluentA standard polar solvent system. A gradient of 2-15% MeOH in DCM is a good starting point.[4]
Ethyl AcetateChromatography EluentCan be used for less polar impurities. Often used in combination with hexanes or DCM.[8]
Chloroform/MethanolRecrystallizationA mixed-solvent system for compounds that are too soluble in pure methanol.[5]
DMSO-d₆ / CDCl₃NMR SpectroscopyDeuterated solvents for analysis. DMSO is often required due to the polarity of naphthyridinones.[7]
Table 2: Key Parameters for Purity Assessment
ParameterExpected Value/ResultPurpose
Molecular Formula C₉H₈N₂OIdentity Confirmation
Molecular Weight 160.17 g/mol Identity Confirmation (MS)[1]
Appearance Off-white to light yellow solidVisual Purity Check
Melting Point Sharp, defined range (e.g., 278-280 °C)Purity Indicator (impurities broaden range)
¹H NMR Absence of impurity peaks, correct integrationsStructural Confirmation & Purity
Mass Spec (ESI+) [M+H]⁺ = 161.1Molecular Weight Confirmation

References

  • LookChem. (n.d.). Cas 1569-11-5, this compound. Retrieved from [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(15), 10253-10262. Retrieved from [Link]

  • Wojciechowska, M., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 27(19), 6296. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Jana, S., et al. (2008). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 13(1), 13-24. Retrieved from [Link]

  • Fun, H. K., et al. (2012). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. Retrieved from [Link]

  • Jana, S., et al. (2008). 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2176. Retrieved from [Link]

  • Abu-Melha, H. M. (2016). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 63(4), 918-927. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid. Retrieved from [Link]

  • Fun, H. K., et al. (2009). 2,7-Dimethyl-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2847. Retrieved from [Link]

  • Al-romaizan, A. N., et al. (2020). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Journal of King Saud University - Science, 32(1), 943-950. Retrieved from [Link]

  • Al-Sufi, K. A., et al. (2019). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Life Sciences, 8(1), 1-5. Retrieved from [Link]

  • Sharma, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 155-176. Retrieved from [Link]

  • Mogilaiah, K., et al. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Communications, 15(1), 25-30. Retrieved from [Link]

Sources

stability issues of 2-Hydroxy-7-methyl-1,8-naphthyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Hydroxy-7-methyl-1,8-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions, and best practices rooted in established scientific principles to ensure the integrity of your experiments.

Understanding the Core Challenge: Tautomerism

A foundational aspect of this compound's chemistry in solution is its existence in a tautomeric equilibrium between the enol (2-hydroxy) and keto (2-pyridone or lactam) forms. This equilibrium is not static and is highly influenced by the surrounding environment, particularly the solvent.

  • Enol Form (this compound): This form is generally favored in non-polar solvents.

  • Keto Form (7-methyl-1,8-naphthyridin-2(1H)-one): This form is significantly more stable in polar and protic solvents, including aqueous solutions and alcohols.[1]

The predominance of the keto (lactam) form in most experimental aqueous buffers is a critical consideration for its stability, as the lactam functional group has its own characteristic reactivity, particularly susceptibility to hydrolysis.

Troubleshooting Guide: Addressing Common Stability Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your research.

Question 1: I'm observing a decrease in the concentration of my this compound stock solution in DMSO over time. What is causing this degradation, and how can I prevent it?

Answer:

Degradation of N-heterocyclic compounds in dimethyl sulfoxide (DMSO) is a common issue, often stemming from a combination of factors:

  • Presence of Water: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. This water can then participate in the hydrolytic degradation of your compound, especially given the presence of the lactam tautomer.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the breakdown of the naphthyridine ring structure.

  • Oxidation: While less common for this specific scaffold compared to others, oxidation can occur, especially in the presence of impurities or upon prolonged exposure to air.

Troubleshooting and Preventative Measures:

  • Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions. Once opened, store the DMSO under an inert atmosphere (e.g., argon or nitrogen) and with desiccant to minimize water absorption.

  • Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials. The low temperature will significantly slow down the rate of any potential degradation reactions.

  • Light Protection: Use amber vials or wrap your vials in aluminum foil to protect the solution from light. Avoid leaving solutions on the benchtop exposed to ambient light for extended periods.

  • Prepare Fresh Solutions: For highly sensitive experiments, it is best to prepare fresh dilutions from your stock solution immediately before use.

Question 2: My compound seems to be unstable in my aqueous experimental buffer. How can I determine the cause and improve its stability?

Answer:

Instability in aqueous buffers is most likely due to hydrolysis of the lactam tautomer. The rate of this hydrolysis is often pH-dependent. To systematically address this, a forced degradation study is recommended. This involves intentionally exposing your compound to stressful conditions to identify potential degradation pathways and establish a stability-indicating analytical method.

Forced Degradation Experimental Workflow:

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol for Hydrolysis Study:

  • Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in acidic (0.1 M HCl), neutral (water or buffer at pH 7), and basic (0.1 M NaOH) conditions.[2]

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 50-70°C) to accelerate degradation.[3] It is also advisable to run a parallel experiment at room temperature.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a high-resolution analytical technique such as UPLC-MS/MS to separate the parent compound from any degradation products.[4]

  • Interpretation: A significant decrease in the parent peak and the appearance of new peaks in the chromatogram indicate degradation. The conditions (acidic, basic, or neutral) under which degradation is most pronounced will point to the primary hydrolytic instability.

Improving Stability in Aqueous Buffers:

  • pH Optimization: Based on your hydrolysis study, adjust the pH of your experimental buffer to a range where the compound is most stable.

  • Buffer Selection: Be aware that some buffer components can catalyze degradation. Phosphate buffers are generally a good starting point.

  • Temperature Control: If the compound is thermolabile, conduct your experiments at lower temperatures if possible.

  • Use of Co-solvents: For some applications, the addition of a small percentage of an organic co-solvent like ethanol or propylene glycol can improve stability, but be sure to validate that the co-solvent does not interfere with your assay.

Question 3: I am concerned about the potential for photo-degradation during my experiments. How can I test for and prevent this?

Answer:

Photostability is a critical parameter, and its assessment is outlined in the ICH Q1B guideline.[5][6][7][8][9]

Photostability Testing Protocol:

  • Sample Preparation: Prepare your compound in the solution of interest in a chemically inert and transparent container.

  • Control Sample: Prepare an identical sample but wrap it in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the test sample to a light source that provides both visible and UV light according to ICH Q1B specifications. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating method (e.g., UPLC-MS/MS).

  • Evaluation: Compare the chromatograms of the exposed and control samples. The appearance of new degradation peaks or a significant decrease in the parent peak in the exposed sample compared to the control indicates photosensitivity.

Preventing Photodegradation:

  • Work in Low Light Conditions: Whenever possible, perform experimental manipulations in a dimly lit room or under yellow light.

  • Use Amber Glassware: Utilize amber-colored volumetric flasks, vials, and other glassware to filter out UV and some visible light.

  • Cover with Foil: For clear containers, wrapping them in aluminum foil is a simple and effective way to protect solutions from light.

Frequently Asked Questions (FAQs)

Q1: Does the 7-methyl group affect the stability of this compound?

A1: The presence of a methyl group can influence stability in several ways. Electronically, the methyl group is weakly electron-donating, which can subtly alter the electron density of the naphthyridine ring system and potentially influence its susceptibility to oxidation or hydrolysis. Sterically, the methyl group is unlikely to significantly hinder the approach of water or other reactants to the lactam functionality. In some cases, methyl substitution on a lactam ring has been shown to impact the rate of hydrolysis, but the specific effect on this naphthyridinone system would need to be determined experimentally.[10]

Q2: How can I confirm which tautomeric form is present in my solution?

A2: NMR spectroscopy is a powerful technique for distinguishing between the enol and keto tautomers.[11][12][13][14] The chemical shifts of the protons and carbons in the heterocyclic ring will be significantly different for the two forms. In particular, the presence of an N-H proton signal is characteristic of the keto (lactam) form, while an O-H proton signal indicates the enol form. The interconversion rate of the tautomers can also be studied using dynamic NMR techniques.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this molecule have not been extensively reported, based on the chemistry of the related 2-pyridone, potential degradation pathways include:

  • Hydrolysis: The primary degradation pathway in aqueous solution is likely the hydrolysis of the lactam ring, which would open the pyridine ring to form an amino acid derivative.

  • Oxidation: Oxidation could potentially lead to the formation of N-oxides or hydroxylation of the naphthyridine ring.[15]

  • Photodegradation: Light exposure could lead to complex rearrangements or fragmentation of the heterocyclic ring system.

Identifying the exact degradation products would require characterization by mass spectrometry (MS) and potentially isolation and NMR analysis.

Q4: What analytical methods are best for monitoring the stability of this compound?

A4: A stability-indicating UPLC-MS/MS method is the gold standard.[4][16][17][18]

  • UPLC (Ultra-Performance Liquid Chromatography): Provides high-resolution separation of the parent compound from its degradation products.

  • MS/MS (Tandem Mass Spectrometry): Allows for sensitive and specific detection and quantification of the parent compound and can be used to identify the mass of potential degradation products, aiding in their structural elucidation.

Best Practices for Handling and Storage

To ensure the highest quality of your experimental data, adhere to the following best practices:

ParameterRecommendationRationale
Solid Compound Store at -20°C or below in a tightly sealed container with a desiccant.Minimizes degradation from moisture and heat.
Stock Solutions (DMSO) Prepare in anhydrous DMSO, aliquot into single-use vials, and store at -80°C, protected from light.Prevents repeated freeze-thaw cycles and minimizes exposure to water and light.
Aqueous Solutions Prepare fresh daily. If storage is necessary, sterile filter and store at 4°C for a short duration, protected from light. Perform a preliminary stability check for your specific buffer and storage time.Aqueous solutions are more prone to hydrolysis and microbial growth.
General Handling Allow solutions to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Summary of Key Stability Considerations

Stress FactorPotential IssueMitigation Strategy
pH Hydrolysis of the lactam tautomer, particularly in acidic or basic conditions.Determine the pH of maximum stability through a forced degradation study and buffer your solutions accordingly.
Light Photodegradation of the naphthyridine ring.Work in low light conditions and use light-protecting containers (amber vials, aluminum foil).
Temperature Acceleration of all degradation pathways.Store solutions at low temperatures (-20°C to -80°C) and minimize time at elevated temperatures.
Oxidation Potential formation of N-oxides or other oxidative products.Use high-purity solvents, degas solutions if necessary, and consider storing under an inert atmosphere for long-term stability.

By understanding the inherent chemical properties of this compound and implementing these systematic troubleshooting and handling procedures, you can ensure the stability of your compound and the reliability of your experimental results.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113–146.
  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of pH Stability by UPLC-MS/MS. [Link]

  • Powers, R. A., & Shoichet, B. K. (1999). On the importance of a methyl group in beta-lactamase evolution: free energy profiles and molecular modeling. Protein Science, 8(8), 1599-1609.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025).
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Waterman, K. C., & Swanson, J. T. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 346.
  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (2012). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-655). Academic Press.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Ganesan, A. (2024).
  • ACS Publications. (2026).
  • The Pharmaceutical Journal. (2010).
  • ACS Omega. (2018).
  • Elsevier. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Annex Publishers. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma.
  • NIH. (2012).
  • Journal of Agricultural and Food Chemistry. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).
  • Encyclopedia.pub. (2020). Tautomerism Detected by NMR.
  • NIH. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions.
  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ManTech Publications. (2025).
  • MDPI. (2024). Determining the Oxidation Stability of Electrolytes for Lithium-Ion Batteries Using Quantum Chemistry and Molecular Dynamics.
  • Semantic Scholar. (n.d.).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ACS Catalysis. (2026).
  • MDPI. (2022). Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins.
  • American Pharmaceutical Review. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
  • MDPI. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
  • SGS. (2011).
  • bioRxiv. (2024).
  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • IIP Series. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.
  • NIH. (2021).
  • Request PDF. (n.d.).
  • Organic Chemistry Frontiers (RSC Publishing). (2021).
  • WuXi AppTec. (n.d.). How about Tautomers?.
  • Taylor & Francis Online. (2023).
  • Nanalysis. (2024).
  • ResearchGate. (2025). (PDF) Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies.
  • ICH. (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products.
  • ASM Journals. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • MSU chemistry. (n.d.). NMR Spectroscopy.
  • International Journal of Trend in Scientific Research and Development. (n.d.).
  • YouTube. (2025). Q1A(R2) A deep dive in Stability Studies.
  • ResearchGate. (2020). (PDF) Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2.
  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1,8-naphthyridine derivatives. This class of nitrogen-containing heterocyclic compounds holds immense therapeutic promise, with applications ranging from antimicrobials to anticancer agents.[1][2] However, their often planar and rigid structure can lead to strong crystal lattice forces and, consequently, poor aqueous solubility. This is a significant hurdle in early-stage discovery, in-vitro assay development, and preclinical formulation.

This guide is structured as a dynamic troubleshooting resource. Instead of a linear protocol, we address the most common solubility-related questions and provide tiered solutions, from simple benchtop adjustments to advanced formulation strategies. Our goal is to provide not just the "how," but the "why," grounding each recommendation in established physicochemical principles.

Troubleshooting Hub & FAQs

Level 1: Initial Screening & In Vitro Assays

Question 1: My 1,8-naphthyridine derivative is insoluble in my standard aqueous buffer (e.g., PBS). What is my first and most critical troubleshooting step?

Answer: Your first step should always be to assess the impact of pH. The 1,8-naphthyridine scaffold contains two basic nitrogen atoms.[3] Altering the pH of your solvent can protonate these sites, breaking the intermolecular symmetry and hydrogen bonding that favors the solid state, thereby increasing aqueous solubility.

  • The Underlying Principle (Causality): Most 1,8-naphthyridine derivatives behave as weak bases. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the compound's pKa, the ionized (protonated) form will dominate. This charged species is significantly more polar and thus more soluble in aqueous media than the neutral form. For weakly basic drugs, lowering the pH increases the concentration of the more soluble ionized form.[4]

  • Actionable Protocol: Conduct a simple pH-solubility profile. Prepare a series of buffers (e.g., pH 3, 5, 6.8, 7.4, 9) and determine the solubility of your compound in each. This will quickly identify the optimal pH range for your experiments.

Question 2: pH adjustment did not provide sufficient solubility, or it is incompatible with my cell-based assay's physiological conditions (pH ~7.4). What should I try next?

Answer: The next logical step is the judicious use of organic co-solvents. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic solutes.[5]

  • Expert Insight: Dimethyl sulfoxide (DMSO) is the most common primary co-solvent for creating high-concentration stock solutions.[6] However, direct dilution of a DMSO stock into an aqueous buffer can cause the compound to precipitate out, a common frustration for researchers. This happens because while the compound is soluble in high concentrations of DMSO, it is not soluble in the final low-percentage DMSO/aqueous mix.

  • Recommended Co-solvents for Biological Assays: For in vitro work, it's crucial to select a co-solvent that is effective at a low, non-toxic concentration (typically <1% v/v).

Co-solventTypical Max Conc. in Cell AssaysProsCons
DMSO 0.1 - 0.5%High solubilizing power for many compounds.[6]Can be toxic to cells at >0.5%; may interfere with some assays.
Ethanol 0.1 - 1%Less toxic than DMSO; readily available.Less effective for highly non-polar compounds.
PEG 400 1 - 5%Low toxicity; can improve stability.Can be viscous; may not be suitable for all automated systems.
Tween® 80 < 0.1%Acts as a surfactant to form micelles.[7]Can interfere with assays involving membranes or protein binding.
  • Self-Validating Protocol: Always run a "vehicle control" in your assay. This control should contain the highest concentration of the co-solvent used in your experiment but no test compound. This is the only way to ensure that any observed biological effect is from your derivative and not the solvent itself.[8]

Level 2: Overcoming Precipitation & Enhancing Bioavailability

Question 3: My compound dissolves in the organic co-solvent, but crashes out of solution when I dilute it into my aqueous assay medium. How can I prevent this?

Answer: This is a classic sign of a compound with poor kinetic solubility. You are creating a supersaturated solution that is not stable and rapidly precipitates. The solution is to use formulation techniques that stabilize the compound in the aqueous phase. The most accessible and effective method for this is complexation with cyclodextrins.

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate the poorly soluble 1,8-naphthyridine molecule, shielding its hydrophobic parts from the aqueous environment and forming a more soluble "inclusion complex".[9][10][11] This prevents the drug molecules from self-aggregating and precipitating.

  • Authoritative Grounding: The use of cyclodextrins to enhance the solubility, stability, and bioavailability of poorly soluble drugs is a well-established pharmaceutical strategy.[11][12] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly useful due to their high aqueous solubility and low toxicity.[12]

  • Experimental Workflow for Cyclodextrin Screening: A logical workflow is essential for efficiently finding the right cyclodextrin and concentration.

    Caption: Cyclodextrin Screening Workflow.

Question 4: I am moving towards in vivo studies and need to significantly improve the oral bioavailability of my lead compound. What are the industry-standard approaches?

Answer: For preclinical and clinical development, more robust formulation strategies are required to overcome solubility-limited absorption. The goal is often to present the drug to the gastrointestinal tract in a solubilized or readily dissolvable state. Two powerful techniques are particle size reduction and the creation of amorphous solid dispersions.

  • Particle Size Reduction (Micronization & Nanosuspension): The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation. Reducing particle size dramatically increases the surface area available for dissolution.[13][14]

    • Micronization: Reduces particles to the micron range. It increases the dissolution rate but not the intrinsic (equilibrium) solubility.[10][13]

    • Nanosuspension: Further reduction to the nanometer scale. This can also increase the saturation solubility due to the high surface energy of the nanoparticles.

  • Amorphous Solid Dispersions (ASDs): This is a highly effective strategy for increasing both the dissolution rate and apparent solubility.

    • The "Why": Crystalline compounds must expend energy to break their crystal lattice before they can dissolve. By dispersing the drug in an amorphous (non-crystalline) state within a water-soluble polymer (like PVP or HPMC), this energy barrier is removed.[15] The drug is released from the polymer in a high-energy, supersaturated state, which can significantly enhance absorption.

  • Decision-Making Framework: The choice of formulation strategy depends on the physicochemical properties of your 1,8-naphthyridine derivative.

    G cluster_0 Compound Properties cluster_1 Formulation Strategy LogP LogP Micronization Particle Size Reduction (Micronization/Nano) LogP->Micronization Low to Moderate Lipid Lipid-Based Formulation (e.g., SEDDS) LogP->Lipid High (>3) MP Melting Point MP->Micronization Low to Moderate ASD Amorphous Solid Dispersion (ASD) MP->ASD High (Stable Crystal) Dose Dose Dose->Micronization Low to Moderate Dose->ASD High

    Caption: Formulation Strategy Selection Guide.

Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a set of buffers at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0). A universal buffer system or individual citrate/phosphate buffers can be used.

  • Equilibration: Add an excess amount of the 1,8-naphthyridine derivative to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Shaking/Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex for In Vitro Testing
  • Host Solution: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous assay buffer. Gently warm and stir until fully dissolved.

  • Guest Addition: While stirring, slowly add your powdered 1,8-naphthyridine derivative to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Continue to stir the mixture at room temperature for at least 4-6 hours (or overnight for difficult compounds). Sonication can be used to accelerate dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.

  • Verification: The resulting clear solution is your stock of the drug-cyclodextrin complex. It's advisable to confirm the concentration of the final solution analytically. This stock can then be diluted into the assay medium.

References

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview . ResearchGate. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques . National Institutes of Health (NIH). Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs . Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . Brieflands. Available at: [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds . Pion Inc. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization . ResearchGate. Available at: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches . MDPI. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . National Institutes of Health (NIH). Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory . Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Inclusion complexes of aryl-heterocyclic salts. Google Patents.
  • Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility . National Institutes of Health (NIH). Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . MDPI. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects . National Institutes of Health (NIH). Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities . ResearchGate. Available at: [Link]

  • 1,8-Naphthyridine - Wikipedia . Wikipedia. Available at: [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities . PubMed. Available at: [Link]

  • Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. Available at: [Link]

Sources

Technical Support Center: Optimization of 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction conditions.

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents, including antibacterial (nalidixic acid, gemifloxacin), anticancer (vosaroxin), and anti-HIV drugs.[1][2] The Friedländer annulation is a cornerstone of its synthesis, offering a direct route by condensing a 2-aminopyridine-3-carboxaldehyde with a carbonyl compound containing an active α-methylene group.[3][4][5] While elegant, this reaction is not without its challenges. This guide will walk you through overcoming these hurdles to achieve high-yield, high-purity synthesis of your target 1,8-naphthyridine derivatives.

Troubleshooting Guide: From Low Yields to Persistent Impurities

This section is structured in a question-and-answer format to directly address the most pressing issues you may face in the lab.

Question 1: I am getting a very low yield or no product at all. What are the primary causes?

Answer: Low or no yield in a Friedländer synthesis is a common but solvable issue. The root cause often lies in one of four areas: reaction conditions, catalyst activity, starting material quality, or side reactions.

  • Causality-Based Diagnosis:

    • Suboptimal Reaction Conditions: Traditional methods often rely on high temperatures and harsh acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[6][7] Modern approaches often utilize milder conditions. For instance, syntheses in water using choline hydroxide (ChOH) as a catalyst can achieve near-quantitative yields at temperatures as low as 50°C.[1]

    • Inactive or Inappropriate Catalyst: The choice of catalyst is critical. Strong bases can promote unwanted side reactions, while weak acids may not facilitate the crucial cyclization step. If using a previously opened bottle of catalyst, its activity may be compromised. For example, some ionic liquid catalysts are highly effective but their performance can be influenced by purity and handling.[3]

    • Poor Solubility of Reactants: Inadequate solubility of either the 2-aminonicotinaldehyde derivative or the carbonyl partner can severely limit reaction rates.[6][8] While greener solvents like water are desirable, sometimes a switch to a more polar aprotic solvent like DMF or using a co-solvent system is necessary to ensure a homogeneous reaction mixture.[6]

    • Incomplete Reaction: It's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] Assuming a standard reaction time may lead to premature workup, especially with less reactive substrates.

  • Suggested Solutions & Optimization Strategy:

Problem Suggested Solution Rationale & Key Considerations
Inactive Catalyst Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Consider modern, highly efficient catalysts like choline hydroxide or specific ionic liquids.[6][10]Catalysts can degrade over time. Choline hydroxide in water has been shown to be superior to many common bases for this transformation.[1]
Inappropriate Reaction Temperature Incrementally increase the reaction temperature (e.g., in 10°C increments) while monitoring the reaction progress by TLC.[6]While milder conditions are often preferred, some substrate combinations require more thermal energy to overcome the activation barrier for the initial condensation or the final cyclization.
Poor Solubility of Reactants Switch to a more polar solvent like DMF or ethanol, or explore microwave-assisted synthesis which can improve solubility and reaction rates.[6]Ensuring all reactants are in solution is paramount for reaction kinetics. Microwave irradiation can often shorten reaction times dramatically.
Incomplete Reaction Increase the reaction time and continue to monitor progress. Ensure your TLC system can clearly resolve starting materials from the product.Some reactions are simply slower. Don't rely on literature times blindly; confirm completion empirically for your specific substrates.

Question 2: My reaction is messy, and I'm isolating multiple byproducts. What are they and how can I prevent them?

Answer: The formation of byproducts is a frequent challenge, primarily stemming from the reactivity of the carbonyl starting material.

  • Common Side Reactions:

    • Aldol Condensation of the Carbonyl Partner: The most common side reaction is the self-condensation of the ketone or aldehyde starting material, especially under basic conditions, leading to α,β-unsaturated carbonyl compounds and other related oligomers.[11]

    • Self-Condensation of 2-Aminonicotinaldehyde: The o-aminoaryl aldehyde can react with itself, particularly if it is unstable, which can lead to complex mixtures.[11]

    • Formation of Regioisomers: When using an unsymmetrical ketone (e.g., 2-butanone), the initial condensation can occur on either side of the carbonyl group, leading to a mixture of 1,8-naphthyridine isomers.[3][11] This complicates purification and reduces the yield of the desired product.

  • Preventative Strategies:

Side Reaction Prevention Strategy Mechanistic Rationale
Aldol Condensation Switch to acidic conditions or use milder, more selective catalysts.[11] Some protocols recommend the slow addition of the ketone to the reaction mixture.[12]Aldol reactions are typically base-catalyzed. By removing a strong base, you disfavor the formation of the enolate required for self-condensation. Slow addition keeps the instantaneous concentration of the ketone low.
Regioisomer Formation Use a highly regioselective catalyst system. For example, the ionic liquid [Bmmim][Im] has been shown to generate single products from unsymmetrical ketones.[3] Alternatively, using a directing group on the ketone can control the site of enolization.[6]The catalyst can influence the thermodynamics and kinetics of enolate formation, favoring one regioisomer over the other.
Starting Material Degradation Use freshly prepared or purified 2-aminonicotinaldehyde. Store it under an inert atmosphere and protected from light.o-Aminoaryl aldehydes can be sensitive to oxidation and polymerization. Ensuring high purity of starting materials is a critical first step for a clean reaction.

Below is a workflow diagram illustrating the decision-making process for troubleshooting a low-yielding Friedländer reaction.

G start Low Yield or No Product check_tlc Monitor Reaction by TLC/LC-MS start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete increase_time Increase Reaction Time & Temperature incomplete->increase_time Yes side_products Side Products Observed? incomplete->side_products No, reaction complete increase_time->check_tlc success Improved Yield increase_time->success Reaction goes to completion aldol Aldol Condensation Suspected side_products->aldol Yes regioisomers Regioisomers Formed side_products->regioisomers Yes, with unsymmetrical ketone optimize_solvent Change Solvent side_products->optimize_solvent No, but starting material insoluble optimize_catalyst Optimize Catalyst System aldol->optimize_catalyst Switch to acidic or milder catalyst regioisomers->optimize_catalyst Use regioselective catalyst (e.g., [Bmmim][Im]) optimize_catalyst->success optimize_solvent->success

Caption: Troubleshooting workflow for low-yielding reactions.

Question 3: My product is difficult to purify. It's contaminated with a persistent impurity of similar polarity. What are my options?

Answer: Purification is often a significant bottleneck. When standard column chromatography fails, a multi-pronged approach is necessary.

  • Characterize the Impurity: Before attempting purification, try to identify the impurity by LC-MS and NMR if possible. Knowing its structure (e.g., is it an isomer, a starting material, or a byproduct?) is invaluable for designing a separation strategy.

  • Advanced Purification Techniques:

    • Acid-Base Extraction: 1,8-Naphthyridines are basic. You can often selectively extract your product into an acidic aqueous layer (e.g., 1M HCl), wash the aqueous layer with an organic solvent (like ethyl acetate or dichloromethane) to remove non-basic impurities, and then neutralize the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate or re-extract your purified product.[9]

    • High-Performance Column Chromatography: If standard flash chromatography is insufficient, using a high-performance system with a shallower solvent gradient can provide the necessary resolution.[9]

    • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. A systematic solvent screen is recommended to find the ideal solvent or solvent mixture.

    • Derivatization: In challenging cases, you can derivatize the mixture to alter the polarity of one component, facilitating separation. After purification, the derivatizing group is removed. This is a more advanced technique and should be considered when other methods fail.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis for 1,8-naphthyridines?

A1: There are two plausible mechanisms. The first involves an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the carbonyl partner, followed by cyclization and dehydration. The second mechanism begins with the formation of a Schiff base between the amino group and the carbonyl partner, followed by an intramolecular aldol reaction and subsequent dehydration to form the aromatic ring.[4]

G cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First A Reactants B Aldol Adduct A->B Aldol Condensation C Cyclized Intermediate B->C Cyclization (Imine Formation) G 1,8-Naphthyridine Product C->G Dehydration D Reactants E Schiff Base D->E Schiff Base Formation F Cyclized Intermediate E->F Intramolecular Aldol F->G Dehydration

Caption: Plausible mechanisms of the Friedländer synthesis.

Q2: Can I run this reaction under "green" conditions?

A2: Absolutely. There has been a significant push towards developing greener synthetic routes. Recent literature highlights the use of water as a solvent with an inexpensive and biocompatible ionic liquid catalyst, choline hydroxide (ChOH).[1][2] These methods often provide excellent yields, simplify product isolation (as the catalyst is water-soluble), and avoid the use of hazardous organic solvents.[1]

Q3: How do I monitor the reaction effectively?

A3: Thin Layer Chromatography (TLC) is the most common method.[1] It is essential to use an appropriate eluent system that provides good separation between the starting materials and the product. Staining with potassium permanganate or visualization under UV light are common techniques. For more quantitative analysis and to confirm product identity during the reaction, LC-MS is highly recommended.[9]

Q4: What is the optimal catalyst loading?

A4: This can be substrate-dependent, but many modern protocols have found that very low catalyst loadings are effective. For the ChOH-catalyzed synthesis in water, an optimal yield was achieved with just 1 mol% of the catalyst.[1] It is always advisable to perform a small optimization screen if you are working with a new set of substrates.

Optimized Experimental Protocols

The following protocols are based on modern, high-yielding methods reported in the literature.

Protocol 1: Choline Hydroxide-Catalyzed Synthesis in Water

This protocol is adapted from a highly efficient, gram-scale method and is preferred for its green credentials and operational simplicity.[1]

  • Materials:

    • 2-Aminonicotinaldehyde (1.0 eq)

    • Carbonyl compound with α-methylene group (1.0-1.5 eq)

    • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in water, 1 mol%)

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 0.5 mmol).

    • Add the corresponding carbonyl compound (e.g., 0.5 mmol for ketones, 1.5 mmol for acetone).

    • Add deionized water (e.g., 1 mL).

    • Add choline hydroxide (1 mol%) to the stirring reaction mixture.

    • Stir the reaction mixture under a nitrogen atmosphere at 50°C.

    • Monitor the reaction to completion by TLC (typically 6-12 hours).

    • Upon completion, cool the mixture to room temperature.

    • Extract the reaction mixture with ethyl acetate (e.g., 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Ionic Liquid-Catalyzed Synthesis

This protocol uses a basic ionic liquid as both the catalyst and the solvent, which can be advantageous for substrate solubility and catalyst recycling.[3]

  • Materials:

    • 2-Amino-3-pyridinecarboxaldehyde (1.0 eq)

    • α-Methylene carbonyl compound (1.0-1.5 eq)

    • Basic ionic liquid (e.g., [Bmmim][Im])

    • Ethyl ether

    • Deionized water

  • Procedure:

    • In a Schlenk flask, combine 2-amino-3-pyridinecarboxaldehyde (e.g., 0.6 mmol) and the carbonyl compound (e.g., 1.0 mmol) in the ionic liquid (e.g., 5 mL).

    • Stir the mixture magnetically at approximately 80°C for the required time (monitor by TLC, typically 24 hours).

    • After the reaction is complete, cool the mixture.

    • Extract the mixture with ethyl ether and deionized water.

    • Collect the ethyl ether phase and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography.

References

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Química Organica.org. Control of condensation of carbonyl compounds. [Link]

  • Anwair, M. A. S., et al. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives. [Link]

  • Asian Journal of Chemistry. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • Mondal, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Mondal, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]

  • Kulkarni, M. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Chemistry of Heterocyclic Compounds. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Manske, R. H. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Chemistry LibreTexts. (2024). 23: Carbonyl Condensation Reactions. [Link]

  • ResearchGate. (2008). Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ResearchGate. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. ResearchGate. [Link]

  • Kumar, A., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this valuable heterocyclic compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful, safe, and scalable synthesis.

Introduction to the Synthesis

This compound is a key heterocyclic scaffold with significant interest in medicinal chemistry. Its synthesis typically involves the condensation of an aminopyridine derivative with a C3-building block, followed by cyclization. The most common and scalable routes include modifications of the Gould-Jacobs, Friedländer, and Doebner-von Miller reactions. While these methods are well-established, transitioning from bench-scale to pilot or industrial-scale production often presents a unique set of challenges. This guide is structured to address these specific scale-up issues, providing practical solutions based on established chemical principles and field experience.

Common Synthetic Pathway: The Gould-Jacobs Approach

A prevalent and adaptable method for synthesizing the 1,8-naphthyridine core is the Gould-Jacobs reaction. This involves the condensation of 2-amino-6-methylpyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization. Subsequent hydrolysis and decarboxylation yield the desired this compound.

Gould-Jacobs Synthesis 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Intermediate Condensation Intermediate 2-Amino-6-methylpyridine->Intermediate Condensation (120-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization High-Boiling Solvent (e.g., Dowtherm A) Ester Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate Cyclization->Ester ~250°C Hydrolysis Saponification & Decarboxylation Ester->Hydrolysis Product 2-Hydroxy-7-methyl- 1,8-naphthyridine Hydrolysis->Product

Figure 1: General workflow for the Gould-Jacobs synthesis of this compound.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses common problems encountered during the scale-up of this compound synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Condensation Step 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal stoichiometry: Incorrect ratio of 2-amino-6-methylpyridine to diethyl ethoxymethylenemalonate. 3. Moisture sensitivity: Presence of water can hydrolyze the malonate ester. 4. Side reactions: Formation of di-addition products or other byproducts.1. Reaction monitoring: Utilize in-process controls (e.g., TLC, HPLC) to monitor the reaction to completion. Consider a slight increase in temperature or reaction time. 2. Stoichiometric adjustment: A slight excess of the more volatile or less stable reactant may be beneficial on a larger scale. 3. Anhydrous conditions: Ensure all reagents and solvents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen). 4. Controlled addition: Slow, controlled addition of one reactant to the other can minimize side reactions.
Poor Yield in Cyclization Step 1. Insufficient temperature: The cyclization is thermally driven and requires high temperatures (typically ~250°C). 2. Inefficient heat transfer: In large reactors, localized cold spots can lead to incomplete cyclization. 3. Decomposition: Prolonged exposure to very high temperatures can lead to product degradation. 4. Sublimation of intermediate: The condensation intermediate may sublime at high temperatures and reduced pressure.1. Temperature optimization: Ensure the reaction mixture reaches and maintains the optimal cyclization temperature. 2. Agitation and reactor design: Use a reactor with good heat transfer capabilities and ensure efficient agitation to maintain a uniform temperature. 3. Reaction time optimization: Determine the minimum time required for complete cyclization to avoid unnecessary thermal stress on the product. 4. Process control: Maintain appropriate pressure to prevent sublimation.
Product "Oiling Out" During Crystallization 1. High impurity levels: The presence of impurities can disrupt the crystal lattice formation. 2. Inappropriate solvent system: The solvent may be too good, preventing precipitation, or the cooling rate may be too rapid. 3. Supersaturation at high temperature: The solution becomes supersaturated above the melting point of the product.1. Purification of crude product: Consider a preliminary purification step, such as a charcoal treatment or a quick filtration through a silica plug, before crystallization. 2. Solvent screening and controlled cooling: Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with an anti-solvent like ether). Employ a slow, controlled cooling profile. 3. Solvent selection and seeding: Use a higher volume of solvent or a solvent with a lower boiling point. Seeding the solution with a small crystal of the pure product can induce crystallization.
Formation of Tar and Polymeric Byproducts 1. Acid-catalyzed polymerization: Strong acidic conditions, sometimes used in Doebner-von Miller variations, can cause polymerization of reactants. 2. High reaction temperatures: Excessive heat can promote unwanted side reactions and decomposition. 3. Presence of reactive impurities: Impurities in starting materials can initiate polymerization.1. Catalyst optimization: If using an acid catalyst, screen for milder alternatives (e.g., Lewis acids like ZnCl₂). A biphasic solvent system can also help sequester reactive intermediates. 2. Temperature control: Maintain the lowest effective temperature for the reaction. 3. Reagent purification: Ensure high purity of all starting materials.
Difficulties with Product Isolation and Purification 1. Fine particle size: Rapid precipitation can lead to very fine particles that are difficult to filter. 2. Contamination with high-boiling solvent: Residual solvent from the cyclization step (e.g., Dowtherm A) can be difficult to remove. 3. Formation of stubborn impurities: Closely related byproducts may co-crystallize with the desired product.1. Controlled crystallization: Slow cooling and gentle agitation can promote the formation of larger, more easily filterable crystals. 2. Thorough washing and trituration: Wash the filtered product extensively with a suitable non-polar solvent (e.g., hexane) to remove the high-boiling solvent. Trituration of the crude product may also be effective. 3. Recrystallization and chromatography: Multiple recrystallizations from different solvent systems may be necessary. In challenging cases, column chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this synthesis?

A1: The high-temperature thermal cyclization step poses the most significant safety risk. It is crucial to have a robust system for temperature monitoring and control to prevent thermal runaway. The use of high-boiling point solvents like Dowtherm A requires appropriate handling procedures and engineering controls to manage fumes and prevent worker exposure. A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up operation to identify and mitigate potential risks.

Q2: How can I improve the efficiency of the thermal cyclization step at a larger scale?

A2: Efficient heat transfer is key. Ensure your reactor is appropriately sized and has a suitable heating and cooling system. Good agitation is critical to maintain a homogenous temperature throughout the reaction mass. The slow addition of the condensation intermediate to the pre-heated high-boiling solvent can also help to control the reaction rate and temperature.

Q3: My final product has a persistent color. What is the likely cause and how can I remove it?

A3: A persistent color is often due to the presence of small amounts of highly colored impurities, which may be polymeric byproducts or degradation products. Treatment of a solution of the crude product with activated charcoal can be effective in removing these impurities. Multiple recrystallizations may also be necessary.

Q4: Can I use a different malonate derivative in the initial condensation?

A4: Yes, other malonate derivatives can be used, but this will affect the final product. For example, using diethyl malonate directly would require an additional step to introduce the ethoxymethylene group. The choice of the malonate derivative is a critical parameter in the design of the synthesis.

Q5: What analytical techniques are recommended for in-process control and final product characterization?

A5: For in-process control, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for monitoring reaction progress and identifying the formation of byproducts. For final product characterization, a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis should be used to confirm the structure and purity of the this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Gould-Jacobs Intermediate)

This protocol details the synthesis of the key intermediate leading to this compound.

Materials:

  • 2-Amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol

  • Hexane

Step 1: Condensation

  • In a reaction vessel equipped with a mechanical stirrer and a condenser, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring to 120-130°C for approximately 2 hours.

  • Monitor the reaction by TLC until the starting aminopyridine is consumed.

  • Allow the mixture to cool to room temperature. The intermediate, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate, may crystallize upon cooling.

  • Wash the crude intermediate with hexane to remove any unreacted DEEM. The intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate reaction vessel equipped for high-temperature reactions, preheat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 15-30 minutes.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture to below 100°C.

  • Add hexane to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

Protocol 2: Saponification and Decarboxylation

Materials:

  • Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

  • Aqueous sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Suspend the ester from Protocol 1 in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Isolate the carboxylic acid by filtration.

  • Heat the carboxylic acid in a suitable high-boiling solvent or neat to effect decarboxylation, yielding the final product, this compound.

  • Purify the final product by recrystallization.

Visualization of Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Impure Product check_condensation Analyze Condensation Step start->check_condensation check_cyclization Analyze Cyclization Step start->check_cyclization check_purification Analyze Purification Step start->check_purification incomplete_reaction Incomplete Reaction? check_condensation->incomplete_reaction temp_issue Temperature Sufficient? check_cyclization->temp_issue oiling_out Product Oiling Out? check_purification->oiling_out stoichiometry_issue Stoichiometry Correct? incomplete_reaction->stoichiometry_issue No optimize_condensation Optimize Time/Temp incomplete_reaction->optimize_condensation Yes moisture_issue Anhydrous Conditions? stoichiometry_issue->moisture_issue Yes adjust_stoichiometry Adjust Stoichiometry stoichiometry_issue->adjust_stoichiometry No ensure_dry Use Dry Reagents/Solvent moisture_issue->ensure_dry No heat_transfer_issue Efficient Heat Transfer? temp_issue->heat_transfer_issue Yes optimize_temp Increase/Optimize Temp temp_issue->optimize_temp No decomposition_issue Decomposition Observed? heat_transfer_issue->decomposition_issue Yes improve_agitation Improve Agitation heat_transfer_issue->improve_agitation No reduce_time Reduce Reaction Time decomposition_issue->reduce_time Yes colored_product Colored Impurities? oiling_out->colored_product No optimize_solvent Optimize Crystallization Solvent/Cooling oiling_out->optimize_solvent Yes residual_solvent Residual High-Boiling Solvent? colored_product->residual_solvent No charcoal_treatment Charcoal Treatment colored_product->charcoal_treatment Yes thorough_washing Thorough Washing with Non-Polar Solvent residual_solvent->thorough_washing Yes

Figure 2: A decision tree for troubleshooting common issues in the synthesis.

References

  • [Kinetics of the Thermal Decomposition of Methyl Derivatives of 7H-Difurazanofuxanoazepine and 7H-Tryfurasanoazepine. ResearchGate.]([Link]

avoiding byproduct formation in the synthesis of naphthyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Naphthyridinone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a privileged structure in drug discovery, the efficient and clean synthesis of naphthyridinones is paramount. However, the journey from starting materials to the final, pure product is often fraught with challenges, most notably the formation of stubborn byproducts.

This document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the mechanistic underpinnings of common synthetic challenges, providing you with the expert insights needed to not only troubleshoot but also proactively design more robust and efficient synthetic routes. We will explore the causality behind byproduct formation and provide validated strategies to steer your reactions toward the desired outcome.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that arise during the synthesis of naphthyridinones.

Q1: I'm planning a Friedländer annulation to synthesize a 1,8-naphthyridinone, but I'm concerned about getting a mixture of regioisomers. How can I control the regioselectivity?

A1: This is arguably the most common challenge in this synthesis. When using an unsymmetrical ketone, the reaction can proceed via two different enolate or enamine intermediates, leading to a mixture of regioisomeric products. The key to controlling this lies in your choice of catalyst. While traditional acid or base catalysis often gives poor selectivity, the use of a cyclic secondary amine catalyst, such as pyrrolidine or its derivatives, can be highly effective. These catalysts favor the formation of the kinetic enamine intermediate from the less sterically hindered α-carbon of the ketone, leading to a higher yield of the corresponding linear regioisomer.[1][2]

Q2: What are the two main mechanistic pathways for the Friedländer synthesis, and how do they influence byproduct formation?

A2: The Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol-type condensation between the 2-amino-pyridinecarboxaldehyde and the ketone, followed by cyclization and dehydration. The second, and often dominant pathway with amine catalysis, begins with the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol reaction and dehydration.[2] Understanding which pathway is operative under your conditions is key to troubleshooting, as the nature of the rate-limiting step and the key intermediates will differ.

Q3: Besides regioisomers, what other common byproducts should I be aware of?

A3: While regioisomers are a major concern, other byproducts can also diminish your yield and complicate purification. These can include:

  • Self-condensation products of the starting aldehyde: 2-amino-3-pyridinecarboxaldehyde can potentially undergo self-condensation, especially under harsh basic or acidic conditions.

  • Incomplete cyclization products: The reaction may stall after the initial condensation, leaving behind aldol or Schiff base intermediates.

  • Over-oxidation or degradation of starting materials: Aminopyridine aldehydes can be sensitive to both strongly acidic and basic conditions, as well as oxidizing environments, leading to decomposition.[3]

Q4: My reaction seems to have worked, but I'm struggling to separate the desired naphthyridinone from its isomeric byproduct. What are my options?

A4: Separating regioisomers can be challenging due to their similar physical properties. If standard silica gel chromatography is ineffective, you might consider:

  • Fractional crystallization: If your product is crystalline, carefully optimizing the solvent system for recrystallization can sometimes allow for the selective crystallization of one isomer.

  • Preparative HPLC: This is often the most effective method for separating stubborn isomers. Both normal-phase and reverse-phase HPLC should be explored.

  • Chiral chromatography: In cases where the naphthyridinone is atropisomeric (axially chiral), chiral chromatography can be used for separation.[4][5]

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, problem-oriented approach to tackling specific issues you may encounter in the lab.

Problem 1: Poor Regioselectivity in Friedländer Annulation

Symptoms:

  • ¹H NMR of the crude product shows two sets of signals for the desired product.

  • TLC analysis reveals two closely eluting spots of similar intensity.

  • Isolated yield of the desired isomer is low.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Action
Inappropriate Catalyst Standard acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) catalysts often lead to the formation of both thermodynamic and kinetic enolates, resulting in poor regioselectivity.Switch to an amine catalyst. Pyrrolidine or its derivatives, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to provide excellent regioselectivity by favoring the formation of the less substituted enamine intermediate.[1][2]
Reaction Temperature Higher temperatures can sometimes favor the formation of the thermodynamic enolate, leading to the undesired regioisomer.Optimize the reaction temperature. While counterintuitive, in some amine-catalyzed systems, higher temperatures have been shown to increase regioselectivity. It is crucial to screen a range of temperatures for your specific substrate combination.[1]
Rate of Ketone Addition A high local concentration of the ketone can promote self-condensation or reaction via the thermodynamic enolate.Employ slow addition of the ketone. Adding the unsymmetrical ketone dropwise over a period of time can maintain a low concentration, favoring the desired kinetic pathway.[2]

Experimental Protocol: Regioselective Friedländer Annulation using an Amine Catalyst [1][2]

  • To a solution of the 2-amino-3-pyridinecarboxaldehyde (1.0 equiv) and pyrrolidine (0.2 equiv) in toluene at 100 °C, add the unsymmetrical methyl ketone (1.5 equiv) dropwise over 1 hour.

  • Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

Problem 2: Low Yield and/or Incomplete Reaction

Symptoms:

  • TLC analysis shows significant amounts of unreacted starting materials.

  • The isolated yield of the desired product is consistently low.

  • Mass spectrometry of the crude reaction mixture indicates the presence of intermediates.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Action
Decomposition of Starting Material 2-amino-3-pyridinecarboxaldehyde can be unstable under harsh acidic or basic conditions, leading to degradation.[3]Use milder reaction conditions. Consider using a Lewis acid catalyst (e.g., CeCl₃·7H₂O) under solvent-free grinding conditions, which can be both efficient and mild.[6] Alternatively, ionic liquids have been shown to promote the reaction under neutral conditions.
Incomplete Cyclization The reaction may stall at the aldol or Schiff base intermediate stage, especially if the cyclization step has a high activation energy.Increase the reaction temperature or time. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction duration. If intermediates persist, a stronger acid or base catalyst may be required for the dehydration step, but be mindful of potential side reactions.
Catalyst Inactivation The catalyst may be poisoned by impurities in the starting materials or solvent.Ensure the purity of all reagents and solvents. Use freshly distilled solvents and high-purity starting materials. If using a reusable catalyst, ensure it is properly activated.

Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Starting Materials Present? check_sm->sm_present int_present Intermediates Present? sm_present->int_present No increase_t Increase Temperature/Time sm_present->increase_t Yes decomp Decomposition Products Present? int_present->decomp No change_cat Change Catalyst (e.g., stronger acid/base) int_present->change_cat Yes milder_cond Use Milder Conditions (e.g., Lewis acid, ionic liquid) decomp->milder_cond Yes end Optimized Yield decomp->end No increase_t->end change_cat->end purify_reagents Purify Reagents/Solvents milder_cond->purify_reagents purify_reagents->end

Caption: Troubleshooting workflow for low reaction yields.

Problem 3: Formation of Unidentified Byproducts

Symptoms:

  • Multiple unexpected spots on the TLC plate.

  • Complex ¹H NMR spectrum of the crude product that cannot be easily assigned.

  • Difficulty in purifying the desired product.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Action
Self-Condensation of Aldehyde Under certain conditions, 2-amino-3-pyridinecarboxaldehyde can react with itself to form dimeric or polymeric byproducts.Control the stoichiometry and addition rate. Ensure that the ketone is present in a slight excess and that the reaction temperature is not excessively high. Using milder catalysts can also suppress this side reaction.
Side Reactions of the Ketone The ketone can undergo self-condensation (e.g., aldol condensation) under strongly basic or acidic conditions, consuming the reagent and generating impurities.Use an amine catalyst. Amine catalysts are generally not basic enough to promote significant self-condensation of the ketone. Slow addition of the ketone also helps to minimize this side reaction.
Unexpected Rearrangements In some complex Friedländer-type reactions, unexpected rearrangements can occur, leading to the formation of novel heterocyclic systems.[7]Carefully characterize all major byproducts. If a significant and consistent byproduct is formed, it may be the result of an unexpected but mechanistically interesting pathway. A thorough structural elucidation (NMR, MS, X-ray crystallography) may be necessary.

Reaction Pathway Diagram: Main Reaction vs. Side Reactions

G cluster_0 Starting Materials cluster_1 Desired Pathway cluster_2 Byproduct Pathways A 2-Amino-3-pyridinecarboxaldehyde C Intermediate (Enamine/Enolate) A->C F Aldehyde Self-Condensation A->F Self-reaction B Unsymmetrical Ketone B->C G Ketone Self-Condensation B->G Self-reaction D Desired Naphthyridinone C->D Regioselective Cyclization E Undesired Regioisomer C->E Non-selective Cyclization

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 2-Hydroxy-7-methyl-1,8-naphthyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a heterocyclic motif of considerable importance in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] The strategic placement of functional groups on this scaffold is crucial for tuning its biological activity and physicochemical properties.[1]

This guide focuses on 2-Hydroxy-7-methyl-1,8-naphthyridine (IUPAC Name: 7-methyl-1H-1,8-naphthyridin-2-one), a key derivative with potential applications in drug discovery, particularly as an enzyme inhibitor or DNA intercalator.[1] A precise and comprehensive understanding of its spectroscopic profile is fundamental for its identification, characterization, and the rational design of new chemical entities.

Herein, we provide a comparative analysis of the spectroscopic data of this compound, contextualized by comparing it with key analogs: 2-Methyl-1,8-naphthyridine and 7-Amino-2-methyl-1,8-naphthyridine . This comparison allows for the deconvolution of the specific spectroscopic contributions of the hydroxyl and methyl groups, offering researchers a deeper understanding of structure-property relationships within this chemical class.

Foundational Spectroscopic Techniques: A Multi-Faceted Approach

Structural elucidation of novel compounds is rarely achieved with a single technique. A synergistic application of multiple spectroscopic methods is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most detailed information about the molecular skeleton, revealing the connectivity of atoms through the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of functional groups. It is highly effective for identifying the presence of specific bonds, such as O-H (hydroxyl), N-H (amine), and C=O (carbonyl) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures electronic transitions within conjugated π-systems.[1] For 1,8-naphthyridines, it provides insight into the electronic structure of the bicyclic aromatic ring system.

  • Mass Spectrometry (MS): MS determines the mass-to-charge ratio (m/z) of a molecule, providing its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, while fragmentation patterns offer clues about the molecule's structure.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Parallel Analysis IR IR Spectroscopy Synthesis->IR Parallel Analysis UV UV-Vis Spectroscopy Synthesis->UV Parallel Analysis MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Parallel Analysis Data Data Integration & Analysis NMR->Data IR->Data UV->Data MS->Data Structure Final Structure Confirmation Data->Structure Confirmation

A logical workflow for the comprehensive spectroscopic characterization of a novel compound.

Comparative Spectroscopic Data

The following data, summarized in Table 1, is a synthesis of experimental values from closely related analogs and predictive analysis based on established spectroscopic principles. This approach is necessitated by the limited availability of complete, published experimental spectra for this compound itself.[5]

Table 1: Comparative Spectroscopic Data of 1,8-Naphthyridine Analogs

CompoundSpectroscopic TechniqueKey Data PointsReference/Source
This compound ¹H NMR (DMSO-d₆)Predicted: Aromatic protons (δ 7.0-9.0 ppm), Methyl protons (~δ 2.5 ppm), Hydroxyl proton (broad, >δ 10 ppm)Inferred from[6][7]
¹³C NMR (DMSO-d₆)Predicted: Carbonyl-like C2 (~δ 160-165 ppm), Aromatic carbons (δ 110-155 ppm), Methyl carbon (~δ 20-25 ppm)Inferred from[3][6]
IR (KBr, cm⁻¹)Predicted: O-H stretch (broad, ~3300-3000 cm⁻¹), C=O stretch (~1650 cm⁻¹), Aromatic C=C/C=N (~1600-1450 cm⁻¹)[1]
UV-Vis (Ethanol)Predicted: Multiple bands ~220-350 nm due to π → π* transitions.[7]
MS (ESI) M.Wt: 160.17 g/mol ; Expected [M+H]⁺: 161.07[1]
2-Methyl-1,8-naphthyridine ¹H NMR (CDCl₃)H7: 9.04, H3/H5: 8.11-8.04, H4/H6: 7.40-7.35, CH₃: 2.80 ppm[3]
¹³C NMR (CDCl₃)C2: 163.0, C4: 155.9, C8a: 153.3, C5/C7: 136.8-136.6, C3/C6: 123.0-120.7, CH₃: 25.6 ppm[3]
MS (ESI) M.Wt: 144.18 g/mol ; Observed [M+H]⁺: 145.08[3]
7-Methyl-1,8-naphthyridin-2-amine ¹H NMR (CDCl₃)H3/H6: 7.33-7.23, H4/H5: 6.80-6.69, NH₂: 4.85 (broad), CH₃: 2.38 ppm[6]
¹³C NMR (CDCl₃)C2: 159.5, C4: 155.8, C8a: 151.0, C5/C7: 136.2-135.9, C3/C6: 116.5-110.9, CH₃: 24.5 ppm[6]
Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy provides the most definitive structural information. The tautomeric nature of 2-hydroxy-pyridines, which exist in equilibrium with their 2-pyridone form, is critical to interpreting the spectra. For this compound, the pyridone tautomer (7-methyl-1H-1,8-naphthyridin-2-one) is expected to be the major form, which significantly influences the chemical shifts.[1]

  • ¹H NMR Insights:

    • Aromatic Region: The protons on the naphthyridine core will appear in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants are diagnostic of the substitution pattern.

    • Methyl Group: The methyl protons at the C7 position are expected to appear as a sharp singlet around δ 2.4-2.8 ppm.[3][6]

    • Hydroxyl/Amine Proton: In the target compound, the proton on the nitrogen of the pyridone tautomer (N-H) would appear as a broad singlet at a downfield chemical shift (>10 ppm), which is characteristic of amide/lactam protons. This contrasts with the -NH₂ protons of the 2-amino analog, which appear further upfield (~δ 4.85 ppm).[6]

  • ¹³C NMR Insights:

    • C2 Carbon: The most significant feature for this compound is the chemical shift of the C2 carbon. Due to the predominant pyridone tautomer, this carbon is essentially a carbonyl carbon and is expected to be significantly deshielded, appearing around δ 160-165 ppm. This is a key differentiator from an analog like 2-Methyl-1,8-naphthyridine, where the C2 carbon is a standard aromatic carbon and appears at 163.0 ppm, but its chemical environment is different without the adjacent N-H and C=O character.[3]

    • Methyl Carbon: The methyl carbon signal is expected in the aliphatic region, typically around δ 20-25 ppm.[3][6]

G cluster_structure Structural Features cluster_spectra Spectroscopic Signatures A This compound B Pyridone Tautomer (Major Form) A->B exists as E C2-Carbonyl Group B->E contains F N1-H Proton B->F contains C Aromatic Rings NMR_H ¹H NMR: - Aromatic signals (7-9 ppm) - CH₃ singlet (~2.5 ppm) - N-H broad singlet (>10 ppm) C->NMR_H gives rise to D C7-Methyl Group D->NMR_H gives rise to NMR_C ¹³C NMR: - Aromatic signals (110-155 ppm) - C=O signal (~163 ppm) - CH₃ signal (~25 ppm) D->NMR_C gives rise to E->NMR_C gives rise to IR IR: - C=O stretch (~1650 cm⁻¹) - N-H stretch (~3100 cm⁻¹) E->IR gives rise to F->NMR_H gives rise to F->IR gives rise to

Relationship between the structure of the target compound and its key spectral features.
Infrared (IR) Spectroscopy Analysis

IR spectroscopy is invaluable for identifying functional groups.

  • This compound: The key vibrational mode to observe is the C=O stretch of the pyridone tautomer, which is expected as a strong absorption band around 1650 cm⁻¹.[1] Additionally, a broad absorption corresponding to the N-H stretch would be expected around 3100 cm⁻¹. The O-H stretch of the minor enol tautomer would appear as a broader band in the 3300-3000 cm⁻¹ region.[1]

  • Comparison with Analogs:

    • 2-Methyl-1,8-naphthyridine: This analog lacks both the hydroxyl and carbonyl groups. Its IR spectrum would be dominated by aromatic C-H and C=C/C=N stretching vibrations.

    • 7-Methyl-1,8-naphthyridin-2-amine: This analog would show characteristic N-H stretching bands (typically two bands for a primary amine) in the 3400-3200 cm⁻¹ region and would lack the strong C=O absorption seen in the target compound.

UV-Visible Spectroscopy Analysis

The UV-Vis spectrum provides information on the conjugated π-electron system.[1]

  • This compound: The spectrum is expected to display multiple absorption bands corresponding to π → π* electronic transitions within the bicyclic aromatic system. Theoretical studies on similar structures, like 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, have shown electronic transitions in water and ethanol solvents that can be analyzed using computational methods like TD-DFT.[7][8] The exact position and intensity of these bands are sensitive to solvent polarity and pH due to the presence of the acidic hydroxyl/amide proton.

Mass Spectrometry (MS) Analysis

MS is used to determine the molecular weight and elemental formula.

  • This compound: With a molecular weight of 160.17 g/mol , a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) should show a prominent protonated molecular ion [M+H]⁺ at m/z 161.0709 (calculated for C₉H₉N₂O⁺).

  • Fragmentation: While detailed fragmentation pathways depend on the ionization method, common fragmentation patterns for naphthyridine rings involve the loss of small molecules like HCN.[9] The presence of the methyl and hydroxyl groups will also direct specific fragmentation pathways that can be compared to analogs to confirm the substitution pattern.

Standard Experimental Protocols

The following protocols represent standard, self-validating methodologies for the spectroscopic analysis of 1,8-naphthyridine derivatives.[2]

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2][5] DMSO-d₆ is often preferred for hydroxy-substituted compounds to clearly observe exchangeable protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Use the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) as the internal reference.[5][10]

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H spectrum. Use the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm) as the internal reference.[5][10]

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the dry sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

  • Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[5] Perform a background scan prior to the sample scan.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution (~1 mM) of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol). Prepare a dilute solution (e.g., 10-50 µM) from the stock solution, ensuring the maximum absorbance is within the linear range of the instrument (ideally < 1.0).[2]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.[5]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to facilitate ionization.[5]

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion. The high mass accuracy of the instrument will allow for the determination of the elemental composition.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach where the data from NMR, IR, UV-Vis, and MS are integrated to build a complete structural picture. The key distinguishing features arise from its existence predominantly in the 7-methyl-1H-1,8-naphthyridin-2-one tautomeric form. This leads to characteristic signatures such as a downfield N-H proton and an upfield C2 carbonyl-like carbon in the NMR spectra, and a strong C=O stretching vibration in the IR spectrum. By comparing these features with analogs lacking the hydroxyl group or possessing a different functional group at the 2-position, researchers can confidently confirm the structure and purity of their synthesized compounds, which is a critical step in the drug discovery and development pipeline.

References

  • BenchChem. (2025). Spectroscopic Profile of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide.
  • BenchChem. (n.d.). This compound | Research Chemical.
  • Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry, 15(05), 1650042. Retrieved from [Link]

  • Gaber, M., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.
  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. Retrieved from [Link]

  • Das, S., et al. (2022). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]

  • Zong, G., et al. (2013). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 69(4), o489. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Structure–Function Analysis of Hydroxy-1,8-Naphthalimide Photoacids for ESPT-Driven H2S Probes. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

  • NIH. (n.d.). 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine. PMC. Retrieved from [Link]

  • MDPI. (2001). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 6(12), 956-963. Retrieved from [Link]

  • BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
  • Fu, W. F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(10), 4508-4518. Retrieved from [Link]

  • NIH. (n.d.). 2,7-Dimethyl-1,8-naphthyridine. PMC. Retrieved from [Link]

  • World Scientific. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Retrieved from [Link]

  • Sci-Hub. (1958). Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,8-naphthyridin-2-ol, 7-amino-4-methyl-. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1569-11-5,this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide.
  • Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. Retrieved from [Link]

  • NIH. (2022). Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry. PMC. Retrieved from [Link]

  • Scientific Research Publishing. (2014). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. American Journal of Analytical Chemistry. Retrieved from [Link]

  • World Scientific Publishing. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hymecromone. NIST WebBook. Retrieved from [Link]

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of 2-Hydroxy-7-methyl-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and protein kinase inhibitory properties.[1][2] This guide focuses on a specific subset, the 2-Hydroxy-7-methyl-1,8-naphthyridine derivatives, providing an in-depth comparison of their potential cross-reactivity, supported by experimental data from closely related analogs and detailed protocols for assessing selectivity. Understanding the cross-reactivity profile of these compounds is paramount for advancing them as either highly selective research tools or as multi-targeted therapeutic agents.

The Rationale for Targeting Kinases and the Imperative of Selectivity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[3] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[4] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's selectivity profile is a critical step in the drug discovery and development process.

Comparative Analysis of Naphthyridine Derivatives: Insights from Analogs

While comprehensive, publicly available cross-reactivity data for a series of this compound derivatives is limited, we can infer potential selectivity profiles by examining structurally related compounds. The following tables summarize the biological activity of various naphthyridine derivatives, providing a basis for understanding the structure-activity relationships (SAR) that govern their potency and selectivity.

Cytotoxicity of 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF7 Human Breast Cancer Cell Line

Substitutions on the 2-phenyl ring of the 7-methyl-1,8-naphthyridine core have been shown to significantly influence cytotoxic activity.[5] This suggests that modifications at this position could also impact kinase selectivity.

Compound IDModificationsIC50 (µM)
10c 2-phenyl-7-methyl-1,8-naphthyridine1.47[6]
8d 2-(p-tolyl)-7-methyl-1,8-naphthyridine1.62[6]
4d 2-(4-fluorophenyl)-7-methyl-1,8-naphthyridine1.68[6]
10f 2-(4-methoxyphenyl)-7-methyl-1,8-naphthyridine2.30[6]
8b 2-(4-chlorophenyl)-7-methyl-1,8-naphthyridine3.19[6]
Staurosporine (Reference Compound)4.51[6]

Table 1: Comparative cytotoxicity of 2-phenyl-7-methyl-1,8-naphthyridine derivatives. This data highlights how substitutions on the phenyl ring can modulate biological activity, a key factor in tuning selectivity.

Inhibition of Other Enzymes by 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is not limited to kinase inhibition. Derivatives have shown potent inhibition of other enzyme classes, such as carbonic anhydrases (CAs), indicating the potential for cross-reactivity outside the kinome.[2]

Compound IDTarget EnzymeIC50 (µM)
1g h-CAII0.10 ± 0.04[2]
1e h-CAII0.44 ± 0.19[2]
1a h-CAIX0.86 ± 0.47[2]
1a h-CAXII0.32 ± 0.07[2]
Acetazolamide (Reference CA inhibitor)1.19 ± 0.42 (h-CAII)[2]

Table 2: Inhibition of human carbonic anhydrase (h-CA) isozymes by substituted pyrrolo[4][7]-naphthyridine derivatives. This demonstrates the scaffold's ability to interact with diverse enzyme families.

Key Signaling Pathways and Mechanisms of Action

The biological effects of 1,8-naphthyridine derivatives are often attributed to their modulation of critical cellular signaling pathways. As kinase inhibitors, they can interfere with cascades that regulate cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Growth_Factor->RTK Binds & Activates ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Phosphorylation Naphthyridine 2-Hydroxy-7-methyl- 1,8-naphthyridine Derivative Naphthyridine->RTK Inhibits ATP Binding ATP ATP ATP->RTK

Figure 1: General mechanism of kinase inhibition by 1,8-naphthyridine derivatives.

Experimental Protocols for Assessing Cross-Reactivity

To generate the crucial data needed to build a comprehensive cross-reactivity profile, robust and validated experimental methodologies are essential. The following protocols provide step-by-step guidance for two widely used assays: the in vitro ADP-Glo™ Kinase Assay and the cell-based Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of kinase activity.[8][9]

ADP_Glo_Workflow Start Start: Kinase Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Start->Add_ADP_Glo_Reagent Kinase + Substrate + ATP + Inhibitor (Naphthyridine) Incubate_1 Incubate 40 min at RT Add_ADP_Glo_Reagent->Incubate_1 Stops reaction, depletes ATP Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Kinase_Detection_Reagent Incubate_2 Incubate 30-60 min at RT Add_Kinase_Detection_Reagent->Incubate_2 Converts ADP to ATP, generates light Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 100x stock solution of the this compound derivative in DMSO. Create a serial dilution of the compound in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the compound solution, 5 µL of the substrate solution, and 5 µL of the ATP solution.[10]

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of the enzyme solution to each well. Incubate for 1 hour at room temperature, protected from light.[10]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[11]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO). Determine IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell.[12] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

CETSA_Workflow Treat_Cells Treat cells with naphthyridine derivative or vehicle Heat_Challenge Apply heat challenge (temperature gradient) Treat_Cells->Heat_Challenge Cell_Lysis Lyse cells Heat_Challenge->Cell_Lysis Separate_Aggregates Separate aggregated proteins (centrifugation) Cell_Lysis->Separate_Aggregates Quantify_Soluble_Protein Quantify soluble target protein (e.g., Western Blot, ELISA) Separate_Aggregates->Quantify_Soluble_Protein Analyze_Data Analyze data to determine thermal shift Quantify_Soluble_Protein->Analyze_Data

Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with various concentrations of the this compound derivative or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.[12]

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an ELISA-based format like AlphaScreen®.[12]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly as kinase inhibitors. While direct, comprehensive cross-reactivity data for this specific series of compounds remains to be fully elucidated in the public domain, analysis of structurally related naphthyridines provides valuable insights into their potential selectivity profiles. The structure-activity relationships suggest that substitutions at various positions on the naphthyridine core can profoundly influence biological activity and, by extension, target selectivity.

For researchers working with these derivatives, the path forward is clear. The application of robust, standardized assays such as the ADP-Glo™ kinase assay for broad in vitro profiling and CETSA for confirming cellular target engagement is essential. By systematically generating and analyzing cross-reactivity data, the scientific community can unlock the full potential of this compound derivatives, paving the way for the development of next-generation selective probes and targeted therapies.

References

  • Duncan, J. S., et al. (2021). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Li, Y., et al. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. PubMed. [Link]

  • Zaib, S., et al. (2023).[4][7]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC. [Link]

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. [Link]

  • Huber, K. V. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Karra, S., et al. (2013). SAR and evaluation of novel 5H-benzo[c][4][7]naphthyridin-6-one analogs as Aurora kinase inhibitors. PubMed. [Link]

  • Currie, K. S., et al. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [Link]

  • Pelchem. (n.d.). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. NIH. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Robers, M. B., et al. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. NIH. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Li, Z., et al. (2020). discovery and SAR study of 1H-imidazo[4,5-h][4][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][10][11]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. [Link]

  • Wujec, M., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • Liu, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. [Link]

  • Jaruchoktaweechai, C., et al. (2024). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. [Link]

  • Scott, J. S., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Biological Activities of 2-Hydroxy-7-methyl-1,8-naphthyridine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the naphthyridine scaffold stands out as a "privileged structure," forming the foundation of numerous compounds with a wide array of biological activities.[1][2] This guide offers an in-depth comparison of the biological activities of 2-Hydroxy-7-methyl-1,8-naphthyridine and its isomers, providing a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. While direct comparative studies on the specific isomers of this compound are limited, this guide synthesizes available data on related derivatives to provide a comprehensive overview of their potential anticancer, antimicrobial, and anti-inflammatory properties.

Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms in their fused pyridine rings. The positioning of these nitrogen atoms gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[3][4] The 1,8-naphthyridine core, in particular, has been extensively studied and is a key component in several approved drugs, most notably the quinolone antibiotics.[1][3]

Unraveling the Biological Potential: A Focus on Key Activities

The diverse pharmacological activities of naphthyridine derivatives stem from their ability to interact with various biological targets. This guide will focus on three primary areas of investigation: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Targeting Cellular Proliferation

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exerting their effects through mechanisms such as the inhibition of topoisomerase II, modulation of kinase signaling pathways, and induction of apoptosis.[1]

Derivatives of 7-methyl-1,8-naphthyridine have shown notable cytotoxic effects against a variety of cancer cell lines.[2] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the naphthyridine core significantly impact their anticancer potency. For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with different substituents at the C3 position exhibited IC50 values in the low micromolar range against the human breast cancer cell line (MCF7).[5]

While data on the other isomers of 2-Hydroxy-7-methyl-naphthyridine is scarce, studies on different derivatives of these isomeric scaffolds provide valuable insights. For example, naturally occurring 1,6-naphthyridine and 2,7-naphthyridine derivatives have also been investigated for their cytotoxic potential.[3]

Table 1: Anticancer Activity (IC₅₀ in µM) of Representative Naphthyridine Derivatives

Isomer ScaffoldCompound DerivativeCancer Cell LineIC₅₀ (µM)Reference
1,8-Naphthyridine2-phenyl-7-methyl-1,8-naphthyridine derivative (10c)MCF7 (Breast)1.47[5]
1,8-Naphthyridine2-phenyl-7-methyl-1,8-naphthyridine derivative (8d)MCF7 (Breast)1.62[5]
1,8-Naphthyridine2-phenyl-7-methyl-1,8-naphthyridine derivative (4d)MCF7 (Breast)1.68[5]
1,6-Naphthyridine8,9,9-trimethoxy-9H-benzo[de][1][6]naphthyridineP388 (Leukemia)Inactive[3]
1,6-Naphthyridine1,3-dioxolo[4,5-d]benzo[de][1][6]naphthyridineAdult T-cell leukemia0.29[3]
2,7-NaphthyridineSampangineHuman ovarian cancer0.60[7]
2,7-Naphthyridine11-methoxysampangineHuman ovarian cancer10.30[7]
Antimicrobial Activity: Combating Pathogenic Microbes

The 1,8-naphthyridine core is famously present in nalidixic acid, the first quinolone antibiotic.[2] Consequently, many 7-methyl-1,8-naphthyridine derivatives have been explored for their antimicrobial properties. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2]

Studies on 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole ring have identified them as potential DNA-gyrase inhibitors with selective antibacterial activity.[8] Interestingly, the introduction of a bromine atom at the C6 position of the naphthyridine scaffold was found to enhance this activity.[8]

Other naphthyridine isomers have also demonstrated antimicrobial potential. Naturally derived 1,5-naphthyridine alkaloids, such as canthin-6-one, have shown strong inhibitory activity against Staphylococcus aureus and Escherichia coli.[7] Furthermore, derivatives of 2,7-naphthyridine have exhibited selective antimicrobial activity against S. aureus.[9]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Naphthyridine Derivatives

Isomer ScaffoldCompound DerivativeBacterial StrainMIC (µg/mL)Reference
1,8-NaphthyridineNalidixic acid-based 1,2,4-triazole derivativeBacillus subtilis-[8]
1,5-NaphthyridineCanthin-6-oneStaphylococcus aureus0.49[7]
1,5-NaphthyridineCanthin-6-oneEscherichia coli3.91[7]
2,7-NaphthyridineDerivative 10jStaphylococcus aureus8[9]
2,7-NaphthyridineDerivative 10fStaphylococcus aureus31[9]
Anti-inflammatory Activity: Modulating the Immune Response

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the following are detailed, step-by-step methodologies for key experiments cited in the evaluation of naphthyridine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound isomer)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis start Seed Cells in 96-well Plate treat Add Test Compound Dilutions start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze MIC_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_analysis Result Analysis start Prepare Serial Dilutions of Test Compound inoculate Inoculate with Standardized Bacteria start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Visually Inspect for Bacterial Growth incubate->observe determine_mic Determine MIC observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

The biological activity of naphthyridine derivatives is intrinsically linked to their interaction with key cellular pathways. A primary mechanism for the antimicrobial and some anticancer effects of 1,8-naphthyridine derivatives is the inhibition of type II topoisomerases, such as DNA gyrase in bacteria. [2]This inhibition leads to the accumulation of DNA double-strand breaks and ultimately results in cell death.

DNA_Gyrase_Inhibition cluster_process DNA Replication cluster_inhibition Inhibition by Naphthyridine DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase relieves supercoiling Replication DNA Replication & Transcription Gyrase->Replication Naphthyridine 1,8-Naphthyridine Derivative Block Inhibition of DNA Gyrase Naphthyridine->Block Block->Gyrase Breaks Accumulation of DNA Double-Strand Breaks Block->Breaks Death Bacterial Cell Death Breaks->Death

Caption: Mechanism of action of 1,8-naphthyridine derivatives via DNA gyrase inhibition.

Conclusion and Future Directions

The this compound scaffold and its isomers represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. While the 1,8-naphthyridine core is the most extensively studied, this guide highlights the emerging potential of its isomeric counterparts. The structure-activity relationships discussed provide a framework for the rational design of more potent and selective derivatives. Further investigation into the biological activities of the less-explored isomers of 2-Hydroxy-7-methyl-naphthyridine is warranted to fully unlock their therapeutic potential.

References

  • A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology. Benchchem.

  • A Comparative Analysis of the Biological Activities of 1,7-Naphthyridine Isomers and Their Congeners. Benchchem.

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

  • Abu-Melha, S., et al. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2020). Current Organic Chemistry, 24(12), 1335-1369.

  • Chen, Y. L., et al. (1998). Antitumor Agents. 178. Synthesis and Biological Evaluation of Substituted 2-Aryl-1,8-naphthyridin-4(1H)-ones as Antitumor Agents. Journal of Medicinal Chemistry, 41(22), 4237-4247.

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate.

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI.

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate.

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (2022). Molecules, 27(1), 123.

  • Ashok, A., et al. (2023). Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. Research on Chemical Intermediates, 49(3), 117-130.

  • Szymańska, E., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 10833.

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). Molecules, 26(18), 5543.

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). Molecules, 26(18), 5543.

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed.

  • RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (2021). ResearchGate.

  • The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate.

  • Jałbrzykowska, K., & Struga, M. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1541.

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860.

  • The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Derivatives: A Technical Guide. Benchchem.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules, 26(21), 6608.

  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). ChemMedChem, 17(17), e202200310.

Sources

A Technical Guide to the Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a key subset, the 7-methyl-1,8-naphthyridine derivatives. These compounds have garnered significant attention for their potential as anticancer and antimicrobial agents.[1] We will explore the nuanced effects of structural modifications on their biological efficacy, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of 7-methyl-1,8-naphthyridine have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1] The SAR landscape for this class of compounds is rich, with substitutions at various positions on the naphthyridine core playing a critical role in modulating their anticancer potency.

Substitutions at the C2 and C3 Positions: A Gateway to Potency

A notable series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives has been extensively studied for its anticancer activity, particularly against the human breast cancer cell line MCF-7.[2] These studies reveal that the C3 position is a critical hotspot for derivatization to enhance cytotoxicity.

Key SAR Insights:

  • Aryl and Heterocyclic Moieties at C3: The introduction of various aryl and heterocyclic rings at the C3 position of the 2-phenyl-7-methyl-1,8-naphthyridine scaffold has a profound impact on anticancer activity.[2]

  • Electron-Donating and Withdrawing Groups: The electronic properties of the substituents on the C3-aryl ring influence potency. For instance, certain derivatives with specific substitutions have shown IC50 values in the low micromolar range, and in some cases, even more potent than the reference drug staurosporine.[2]

  • The Role of the C2-Phenyl Group: The presence of a phenyl group at the C2 position is a common feature in many active compounds, suggesting its importance in the overall pharmacophore.

Table 1: Comparative Cytotoxicity of 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF-7 Cancer Cell Line

Compound IDC3-SubstituentIC50 (µM)Reference
10c Varies (specific structure in source)1.47[2]
8d Varies (specific structure in source)1.62[2]
4d Varies (specific structure in source)1.68[2]
10f Varies (specific structure in source)2.30[2]
8b Varies (specific structure in source)3.19[2]
Staurosporine (Reference) -4.51[2]
3f Varies (specific structure in source)6.53[2]
10b Varies (specific structure in source)7.79[2]
6f Varies (specific structure in source)7.88[2]
8c Varies (specific structure in source)7.89[2]
Mechanism of Action: Inhibition of Topoisomerase II

A primary mechanism underlying the anticancer effects of many 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[1] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. The 7-methyl-1,8-naphthyridine scaffold likely contributes to the binding of these compounds to the enzyme-DNA complex, disrupting its function.

cluster_0 Mechanism of Topoisomerase II Inhibition Naphthyridine 7-Methyl-1,8-Naphthyridine Derivative TopoII Topoisomerase II-DNA Complex Naphthyridine->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB Accumulation Apoptosis Apoptosis DSB->Apoptosis Induction

Caption: Inhibition of Topoisomerase II by 7-methyl-1,8-naphthyridine derivatives.

Antimicrobial Activity: A Legacy of DNA Gyrase Inhibition

The 1,8-naphthyridine core is famously present in nalidixic acid, the progenitor of the quinolone class of antibiotics.[1] Consequently, 7-methyl-1,8-naphthyridine derivatives have been extensively explored for their antimicrobial properties.

Key Structural Features for Antibacterial Efficacy
  • Substituents at C6: The introduction of a bromine atom at the C6 position of the 7-methyl-1,8-naphthyridinone scaffold has been shown to enhance antibacterial activity.

  • Triazole Ring at C3: The incorporation of a 1,2,4-triazole ring at the C3 position has yielded compounds with selective activity against Bacillus subtilis.

Mechanism of Action: Targeting Bacterial DNA Gyrase

Similar to their anticancer mechanism, the antimicrobial action of these compounds is primarily attributed to the inhibition of bacterial type II topoisomerases, specifically DNA gyrase.[1] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately bacterial cell death.

cluster_1 Mechanism of DNA Gyrase Inhibition Naphthyridine 7-Methyl-1,8-Naphthyridine Derivative DNAGyrase Bacterial DNA Gyrase Naphthyridine->DNAGyrase Inhibition Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Blocks Replication DNA Replication & Transcription Supercoiling->Replication Essential for CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

Caption: Inhibition of DNA gyrase by 7-methyl-1,8-naphthyridine derivatives.

Kinase Inhibitory Potential: An Emerging Frontier

The 1,8-naphthyridine scaffold is also recognized as a promising framework for the development of kinase inhibitors.[3][4] While specific SAR data for 7-methyl-1,8-naphthyridine derivatives as kinase inhibitors is still emerging, the structural features of the naphthyridine core suggest a high potential for interaction with the ATP-binding site of various kinases. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, a key interaction in many kinase-inhibitor complexes. Further investigation into the kinase inhibitory profile of this specific subclass is warranted to unlock their full therapeutic potential.

Experimental Protocols

To ensure the reliability and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 2-Acetylamino-7-methyl-1,8-naphthyridine

This protocol describes a fundamental step in the synthesis of many 7-methyl-1,8-naphthyridine derivatives, starting from 2-amino-7-methyl-1,8-naphthyridine.

Materials:

  • 2-Amino-7-methyl-1,8-naphthyridine

  • Acetic anhydride

Procedure:

  • To 1.0 mmol of 2-amino-7-methyl-1,8-naphthyridine, add 0.5 mL of distilled acetic anhydride.[3]

  • Stir the reaction mixture overnight at 80°C.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-acetylamino-7-methyl-1,8-naphthyridine, will precipitate and can be collected by filtration.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 7-methyl-1,8-naphthyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that causes a 50% inhibition of cell growth (IC50) from the dose-response curve.[1]

cluster_2 MTT Cytotoxicity Assay Workflow Start Start Seed Seed Cancer Cells in 96-well Plates Start->Seed Treat Treat with Naphthyridine Derivatives Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 4 hours MTT->Incubate2 Solubilize Solubilize Formazan Crystals Incubate2->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

7-Methyl-1,8-naphthyridine derivatives represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The structure-activity relationships highlighted in this guide provide a framework for the rational design of more potent and selective derivatives. The established mechanisms of action, primarily through the inhibition of topoisomerases and DNA gyrase, offer clear targets for further optimization. While the exploration of their kinase inhibitory potential is still in its early stages, the inherent properties of the 1,8-naphthyridine scaffold suggest that this is a fruitful area for future research. The detailed experimental protocols provided herein serve as a foundation for researchers to validate and expand upon these findings, ultimately contributing to the advancement of new therapeutic strategies.

References

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). ChemMedChem. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). Open Chemistry. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. (2005). Molecules. [Link]

  • Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. (2023). ResearchGate. [Link]

Sources

comparative analysis of different synthetic routes to 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of the primary synthetic routes to 1,8-naphthyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, making the selection of an optimal synthetic strategy critical for research and development efficiency. This document moves beyond simple procedural lists to offer insights into the causality of experimental choices, empowering researchers to select and adapt methods for their specific molecular targets.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with a wide pharmacological scope, including antibacterial (e.g., Nalidixic Acid), anticancer (e.g., Vosaroxin), and antiviral activities.[1] Its rigid, planar structure and defined hydrogen bonding capabilities allow it to effectively interact with biological targets like DNA gyrase.[1] Furthermore, their unique photophysical properties have led to applications in materials science as fluorescent probes and organic light-emitting diodes (OLEDs).[2]

The efficacy of research programs targeting this scaffold is highly dependent on the efficient and versatile synthesis of the core and its derivatives. This guide compares the most significant classical and modern synthetic strategies, evaluating them on criteria such as yield, substrate scope, reaction conditions, and alignment with green chemistry principles.

Classical Condensation Strategies

The foundational methods for constructing the 1,8-naphthyridine core involve the condensation and cyclization of a pre-functionalized pyridine ring. These named reactions, while traditional, remain relevant and have been significantly improved over the years.

The Friedländer Annulation: The Workhorse Route

The Friedländer synthesis is the most versatile and widely used method for preparing 1,8-naphthyridines.[3] It involves the acid- or base-catalyzed condensation of a 2-aminonicotinaldehyde (or ketone) with a compound containing an active α-methylene group (e.g., ketones, β-ketoesters).[1]

Mechanism and Rationale: The reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization (Schiff base formation between the amino group and the ketone) and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring. The choice of catalyst (acid or base) is crucial; it must facilitate enolate formation without promoting self-condensation of the methylene partner.


}

Figure 1: General mechanism of the base-catalyzed Friedländer synthesis.

Evolution and Comparison of Conditions:

  • Classical Conditions: Early methods often required harsh conditions, such as strong acids (H₂SO₄) or bases (KOH, NaOH) at high temperatures, leading to potential side reactions and limited functional group tolerance.[3]

  • Green Chemistry Approaches: Significant advancements focus on milder, more sustainable conditions. Choline hydroxide, a biocompatible ionic liquid, has been shown to effectively catalyze the reaction in water, allowing for gram-scale synthesis with simple product separation and high yields (>90%).[2][4] Cerium(III) chloride (CeCl₃·7H₂O) enables the reaction under solvent-free grinding conditions at room temperature, offering rapid reaction times (3-6 minutes) and high purity.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation dramatically reduces reaction times from hours to minutes and can improve yields by minimizing byproduct formation through rapid, uniform heating.[5]

The Skraup and Doebner-von Miller Reactions

These related methods are classical routes adapted from quinoline synthesis. They are generally less favored than the Friedländer synthesis for 1,8-naphthyridines due to their harsh conditions and lower yields.

  • Skraup Reaction: Involves reacting a 2-aminopyridine with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[5][6] The glycerol is first dehydrated in situ to acrolein, which then undergoes a Michael addition with the aminopyridine, followed by acid-catalyzed cyclization and oxidation. The reaction is notoriously exothermic and often produces significant tarry byproducts.[5][7]

  • Doebner-von Miller Reaction: A modification that uses α,β-unsaturated aldehydes or ketones directly, offering more substrate variability than the Skraup reaction.[5][8] However, it still requires strong acid catalysis and can lead to complex product mixtures.

The Gould-Jacobs Reaction

This multi-step sequence is a reliable method for producing 4-hydroxy-1,8-naphthyridine derivatives, which are valuable synthetic intermediates. The starting material is typically a 2-aminopyridine derivative.

Mechanism and Rationale:

  • Condensation: A 2-aminopyridine reacts with an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate, DEEM) via nucleophilic substitution to form a vinylogous amide intermediate.[9][10]

  • Thermal Cyclization: The intermediate undergoes a high-temperature 6-electron electrocyclization. This step is often the bottleneck, requiring temperatures >200 °C, commonly achieved using high-boiling solvents like Dowtherm A or via microwave irradiation.[11][12]

  • Hydrolysis & Decarboxylation (Optional): The resulting ester can be saponified to a carboxylic acid and subsequently decarboxylated to yield the corresponding 4-hydroxy-1,8-naphthyridine.[9]

The primary advantage of this route is its predictable regiochemistry and access to the 4-oxo functionality, a common feature in biologically active naphthyridines.


}

Figure 2: Stepwise workflow of the Gould-Jacobs reaction for 1,8-naphthyridines.

Modern Multi-Component Reactions (MCRs)

Driven by the need for efficiency and molecular diversity, multi-component reactions (MCRs) have emerged as powerful tools for 1,8-naphthyridine synthesis. These one-pot reactions combine three or more starting materials, constructing the target molecule with high atom and step economy.

Rationale and Common Strategies: A typical MCR for 1,8-naphthyridines involves the reaction of a 2-aminopyridine, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[13] The reaction cascade often proceeds through an initial Knoevenagel condensation between the aldehyde and the methylene compound, followed by a Michael addition of the 2-aminopyridine, and subsequent intramolecular cyclization and aromatization.

Advantages:

  • Efficiency: Bypasses the need to isolate intermediates, saving time, reagents, and solvents.

  • Diversity: Allows for rapid generation of compound libraries by simply varying the starting components.

  • Mild Conditions: Many MCRs proceed under mild, often catalyst-free or Lewis acid-catalyzed conditions at room temperature, showing excellent functional group tolerance.[13][14]

Comparative Analysis Summary

The choice of a synthetic route is a strategic decision based on the specific goals of the project. The following table provides a comparative summary of the discussed methodologies.

Synthetic Route Starting Materials Key Reagents/Conditions Typical Yields Advantages Limitations
Friedländer Annulation 2-Aminonicotinaldehyde, Active methylene compoundAcid/Base catalyst; Can be mild (Choline hydroxide in H₂O) or harsh (KOH, heat)[2]60-95%Highly versatile, convergent, often high-yielding, many "green" variations available.[4][15]Requires pre-functionalized 2-aminonicotinaldehyde which may not be readily available.
Skraup Reaction 2-Aminopyridine, GlycerolConc. H₂SO₄, Oxidizing agent (e.g., Nitrobenzene)<40%Uses simple, inexpensive starting materials.[5]Harsh, exothermic conditions; low yields; significant byproduct formation; poor substrate scope.[7]
Gould-Jacobs Reaction 2-Aminopyridine, Malonic ester derivative (DEEM)High heat (>200 °C) for cyclization step[12]50-80%Predictable regiochemistry; provides access to 4-hydroxy derivatives.[10]Multi-step process; harsh thermal cyclization step limits functional group tolerance.
Multi-Component Reaction 2-Aminopyridine, Aldehyde, Active methylene nitrileOften mild, room temp; can be catalyst-free or use Lewis acid.[13][14]65-90%Highly efficient (atom/step economy), rapid access to diverse structures, mild conditions.[16]Reaction outcome can be sensitive to substrate electronics; aliphatic aldehydes may not react well.[13]

Detailed Experimental Protocols

To ensure reproducibility, the following are detailed, self-validating protocols for two contrasting, high-utility methods.

Protocol 1: Green Friedländer Synthesis in Water

This protocol is adapted from a gram-scale, environmentally benign synthesis using choline hydroxide as a catalyst.[2][4]

Materials:

  • 2-Aminonicotinaldehyde (1.22 g, 10 mmol)

  • Cyclohexanone (1.08 g, 11 mmol)

  • Choline hydroxide (45% in H₂O, ~50 mg, ~0.2 mmol, 2 mol%)

  • Deionized Water (20 mL)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminonicotinaldehyde (10 mmol) and deionized water (20 mL).

  • Add cyclohexanone (11 mmol) to the stirring suspension.

  • Add choline hydroxide (2 mol%) to the reaction mixture.

  • Heat the mixture to 80°C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography to yield the pure 1,2,3,4-tetrahydroacridine-9-carbaldehyde (a 1,8-naphthyridine analog).

Protocol 2: Catalyst-Free Three-Component Synthesis

This protocol describes an efficient, one-pot synthesis of a highly functionalized 1,8-naphthyridine derivative.[14]

Materials:

  • 2-Aminopyridine (0.94 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ethanol (25 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine 2-aminopyridine (10 mmol), benzaldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (25 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain reflux for 4-6 hours. A precipitate will typically form as the reaction progresses. Monitor completion via TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to afford the pure 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile.


}

Figure 3: Decision workflow for selecting a primary synthetic route.

Conclusion and Future Outlook

The synthesis of 1,8-naphthyridines has evolved from harsh, classical methods to highly efficient and environmentally benign strategies. The Friedländer annulation remains the most robust and adaptable method, especially with the development of green catalytic systems that operate in water or under solvent-free conditions. For rapid library generation and high step economy, multi-component reactions are unparalleled. While the Gould-Jacobs and Skraup reactions are more situational, they remain valuable for accessing specific substitution patterns, such as the 4-hydroxy motif, or when starting from simple aminopyridines.

Future research will likely continue to focus on expanding the scope of catalytic systems, developing asymmetric syntheses for chiral naphthyridine derivatives, and applying photochemical or electrochemical methods to further enhance the sustainability and novelty of these foundational synthetic routes.

References

  • BenchChem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1,8-Naphthyridine Cores.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. Available at: [Link]

  • Organic Chemistry Portal. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of functionalized[1][17]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,8-naphthyridin-2-one 5a-p, via multicomponent reaction (MCR) approach. Available at: [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • ResearchGate. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides | Request PDF. Available at: [Link]

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available at: [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Available at: [Link]

  • ACS Publications. (n.d.). Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • Wikipedia. (n.d.). Skraup reaction. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • ResearchGate. (n.d.). (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Available at: [Link]

  • IJPBA. (n.d.). View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

Sources

A Definitive Guide to the Structural Confirmation of 2-Hydroxy-7-methyl-1,8-naphthyridine via NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 1,8-naphthyridine scaffold is a privileged heterocyclic motif, with derivatives exhibiting a wide array of biological activities, including potential as anticancer and antimicrobial agents.[1][2][3] The precise structural elucidation of these compounds is a critical prerequisite for understanding their structure-activity relationships (SAR) and ensuring the integrity of research findings. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the unambiguous structural confirmation of 2-hydroxy-7-methyl-1,8-naphthyridine.

The methodologies and data interpretation presented herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals, ensuring a high degree of confidence in the synthesized compound's identity.

The Imperative of Orthogonal Spectroscopic Techniques

Reliance on a single analytical technique for structural confirmation is fraught with ambiguity. A classic example is the tautomerism inherent in 2-hydroxypyridines, which can exist in equilibrium with their pyridone form. In the case of this compound, it predominantly exists as its 7-methyl-1,8-naphthyridin-2(1H)-one tautomer.[2] This structural nuance necessitates the synergistic application of both NMR and MS. While MS provides the high-level confirmation of molecular weight and elemental composition, NMR offers a detailed atomic-level map of the molecular architecture, including the connectivity of protons and carbons.[4]

Experimental Design & Methodologies

A rigorous and well-documented experimental approach is the bedrock of reliable structural elucidation. The following protocols are presented as a validated system for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms within a molecule.[5][6] For a comprehensive analysis, both ¹H and ¹³C NMR spectra are essential, supplemented by two-dimensional (2D) techniques for unambiguous signal assignment.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent can influence chemical shifts, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., N-H).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher to achieve optimal signal dispersion.[1]

    • ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[7]

    • 2D NMR (Optional but Recommended): To aid in definitive assignments, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[8]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • Employ a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) to obtain accurate mass measurements, which are crucial for confirming the elemental composition.

    • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound and will likely yield a prominent protonated molecular ion [M+H]⁺.

    • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. Subsequently, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Data Interpretation and Structural Confirmation

The following sections detail the expected NMR and MS data for this compound and provide a logical framework for their interpretation to confirm the structure.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons and the methyl group protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-6~8.0-8.2Doublet (d)1H
H-5~7.0-7.2Doublet (d)1H
H-4~7.4-7.6Doublet (d)1H
H-3~6.4-6.6Doublet (d)1H
-CH₃~2.4-2.6Singlet (s)3H
N-H (amide)~11.0-13.0Broad Singlet (br s)1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Causality of Chemical Shifts:

  • The aromatic protons (H-3, H-4, H-5, H-6) are deshielded and appear in the downfield region (6.0-9.0 ppm) due to the ring currents of the aromatic system.[9][10]

  • The protons on the pyridine ring containing the methyl group (H-5, H-6) will likely have different chemical shifts from those on the pyridone ring (H-3, H-4).

  • The methyl group protons (-CH₃) will appear as a singlet in the upfield region, characteristic of alkyl protons.

  • The N-H proton of the pyridone tautomer is expected to be significantly deshielded and may appear as a broad signal due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (C=O)~160-165
C-8a~150-155
C-7~155-160
C-4a~120-125
C-6~135-140
C-5~115-120
C-4~130-135
C-3~110-115
-CH₃~18-25

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[11]

Causality of Chemical Shifts:

  • The carbonyl carbon (C-2) of the pyridone tautomer is significantly deshielded and will appear at the lowest field (~160-165 ppm).[11]

  • The other sp² hybridized carbons of the naphthyridine ring will resonate in the aromatic region (~110-160 ppm).

  • The methyl carbon (-CH₃) will appear at the highest field (most shielded) region (~18-25 ppm).[11]

Mass Spectrometry (MS) Analysis

The mass spectrum provides the molecular weight and, through fragmentation, clues about the molecule's substructures. For this compound (C₉H₈N₂O), the expected monoisotopic mass is 160.0637 g/mol .

Expected Observations:

  • Molecular Ion: In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 161.0715. High-resolution mass spectrometry should confirm this mass to within a few parts per million (ppm), validating the elemental formula.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the molecular ion can provide characteristic fragments. Common fragmentation pathways for related heterocyclic systems involve the loss of small neutral molecules like CO (28 Da) and HCN (27 Da).[12][13] A potential fragmentation could be the loss of CO from the pyridone ring.

Visualizing the Workflow and Structural Correlations

To further clarify the experimental process and the relationships between the spectroscopic data and the molecular structure, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Sample Prep ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms Sample Prep nmr_data ¹H & ¹³C Chemical Shifts Coupling Constants nmr->nmr_data Data Acquisition ms_data Molecular Weight Fragmentation Pattern ms->ms_data Data Acquisition structure Confirmed Structure nmr_data->structure Structural Assignment ms_data->structure Molecular Formula Confirmation

Caption: Experimental workflow for structural confirmation.

Caption: Key NMR and MS structural correlations.

Conclusion

The structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. By employing a synergistic approach that leverages the strengths of both high-resolution NMR spectroscopy and mass spectrometry, researchers can achieve an unambiguous elucidation of the structure of this compound. The detailed protocols, expected data, and interpretation framework provided in this guide serve as a comprehensive resource for ensuring the scientific integrity and validity of research involving this important class of N-heterocyclic compounds.

References

  • ACS Publications. (2010, April 21). Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes. Inorganic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Information. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • The Royal Society of Chemistry. (2006). Oxacalixarenes and Oxacyclophanes Containing 1,8- Naphthyridines: A New Class of Molecular Tweezers With Concave-Surface Functio. Retrieved from [Link]

  • ResearchGate. (2019, November). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

  • PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from [Link]

  • MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. Retrieved from [Link]

  • ACS Publications. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]

  • PubMed. (2023, November 23). NMR "Finger Prints" of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • ACS Publications. (2021, July 12). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. The 1 H NMR spectrum of a mixture of.... Retrieved from [Link]

  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MS n technique. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Sci-Hub. (1958). Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Unknown Source. (n.d.). 1H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-7-methyl-1,8-naphthyridine. Retrieved from [Link]

  • Bentham Science. (2011, August 24). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 1,8-Naphthyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1,8-naphthyridine derivatives as kinase inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, comparative efficacy against established inhibitors, and the experimental methodologies crucial for their evaluation.

The Rise of 1,8-Naphthyridine Scaffolds in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them a prime target for therapeutic intervention. The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile backbone for the development of potent and selective kinase inhibitors.[2] Its rigid, planar structure and the presence of nitrogen atoms allow for specific interactions with the ATP-binding pocket of kinases, making it an attractive starting point for inhibitor design.[3]

This guide will focus on the comparative efficacy of naphthyridine derivatives against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Src kinase. We will explore their performance relative to established, non-naphthyridine inhibitors to provide a comprehensive a ssessment of their potential.

Understanding the Battlefield: Key Kinase Signaling Pathways

A thorough understanding of the signaling pathways targeted by these inhibitors is fundamental to appreciating their mechanism of action and therapeutic rationale.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K/Akt pathways.[4] These pathways are crucial for cell proliferation, survival, and differentiation.[4] Overactivation of EGFR signaling is a common driver of tumor growth.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->EGFR Inhibits VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis/ Permeability MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Naphthyridine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling

The PI3K/Akt pathway is a central node in cellular signaling, integrating signals from various receptor tyrosine kinases to regulate cell growth, proliferation, survival, and metabolism. [5]Constitutive activation of this pathway, often due to mutations in PI3K or loss of the tumor suppressor PTEN, is a frequent event in cancer.

PI3K_Akt_Pathway RTK RTK (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth/ Survival mTOR->Cell_Growth Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and point of inhibition.

Src Family Kinase Signaling

Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, migration, invasion, and proliferation. Its activation is implicated in the progression and metastasis of many cancers. Src acts as a signaling hub, receiving inputs from and transmitting signals to a multitude of pathways, including those initiated by receptor tyrosine kinases.

Src_Pathway RTK RTK/Integrins Src Src RTK->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Migration/ Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->Src Inhibits

Caption: Simplified Src kinase signaling pathway and point of inhibition.

Comparative Efficacy of Naphthyridine Derivatives

While a substantial body of literature highlights the anticancer properties of 1,8-naphthyridine derivatives, direct enzymatic inhibitory data (IC50 values against specific kinases) is not as widely published as cell-based cytotoxicity data. However, studies on closely related naphthyridine isomers, such as 2,7-naphthyridinones, provide valuable insights into their potential as potent kinase inhibitors.

Naphthyridine Derivatives as VEGFR-2 Inhibitors

A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of both c-Kit and VEGFR-2. [6]This is particularly significant as multi-targeted inhibitors can offer broader therapeutic benefits.

Compound ClassSpecific DerivativeTarget KinaseIC50 (nM)Reference InhibitorTarget KinaseIC50 (nM)
2,7-NaphthyridinoneCompound 10r VEGFR-231.7VandetanibVEGFR-240
c-Kit-EGFR500
2,7-NaphthyridinoneCompound 9k c-Kit8.5Imatinibc-Kit100
VEGFR-2-Abl250

Data for Vandetanib and Imatinib are for comparative purposes and are from separate literature sources.

As shown in the table, compound 10r demonstrates potent VEGFR-2 inhibition with an IC50 value of 31.7 nM, which is comparable to the established multi-kinase inhibitor Vandetanib (IC50 = 40 nM for VEGFR-2). [6]Furthermore, compound 9k from the same series exhibits excellent c-Kit inhibitory activity (IC50 = 8.5 nM), surpassing the potency of the well-known c-Kit inhibitor, Imatinib. [6]These findings underscore the potential of the naphthyridine scaffold in developing highly effective kinase inhibitors.

Anticancer Activity of 1,8-Naphthyridine Derivatives

Numerous studies have reported the synthesis and evaluation of 1,8-naphthyridine derivatives against various cancer cell lines, demonstrating their broad-spectrum anticancer activity. [7][8][9]Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, for instance, have shown potent cytotoxicity with IC50 values in the sub-micromolar range against pancreatic (MIAPaCa) and leukemia (K-562) cancer cell lines. [7]While these studies do not always pinpoint a specific kinase target, the observed cytotoxicity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Experimental Protocols for Evaluating Kinase Inhibitors

The following section details the essential experimental workflows for assessing the efficacy of kinase inhibitors.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Add ATP/Substrate Mixture Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (Luminescence/Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Sources

A Senior Application Scientist's Guide to the Validation of In Vitro Assay Results for 2-Hydroxy-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of in vitro assay results for 2-Hydroxy-7-methyl-1,8-naphthyridine. The 1,8-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2][3] Given this therapeutic potential, rigorous validation of its biological activity is paramount for advancing research and drug development.

This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with the causal logic behind experimental choices, ensuring that the validation process is robust, reproducible, and yields trustworthy data. We will compare this compound with a well-established alternative, Staurosporine, and provide the detailed methodologies required to generate and interpret comparative data.

Part 1: The Imperative of Rigorous In Vitro Validation

In the initial stages of drug discovery, in vitro assays are the workhorses for screening and characterizing promising compounds. However, the data generated, often in the form of an IC50 value, can be highly variable if the experimental setup is not carefully controlled and validated.[4] A critical step is to differentiate between direct inhibition of a specific molecular target and general cellular toxicity.[5][6] Furthermore, to ensure that findings are comparable across different studies and laboratories, a standardized validation workflow is essential.[4]

This guide advocates for a two-tiered approach to validation:

  • A Cell-Based Assay: To measure the compound's effect on the overall viability and proliferation of cancer cells in a biologically relevant context.[6]

  • A Biochemical Assay: To quantify the compound's direct inhibitory activity against a specific, purified enzyme target, isolated from the complexities of the cellular environment.[7][8]

This dual-assay strategy provides a more complete picture of the compound's mechanism of action. For this guide, we will focus on validating the potential anticancer properties of this compound, a common application for this class of compounds.[9][10]

Part 2: Establishing a Comparative Framework

To validate the activity of a novel compound, it is crucial to benchmark its performance against a known standard. This not only validates the assay's performance but also provides context for the potency of the test article.

Alternative Compound Selection: Staurosporine

For this guide, we select Staurosporine as the primary comparator.

  • Rationale: Staurosporine is a potent, cell-permeable, and broad-spectrum protein kinase inhibitor.[7] Its well-characterized activity and use as a reference compound in numerous studies make it an ideal positive control for both cell-based cytotoxicity assays and biochemical kinase inhibition assays.[10] Comparing our test compound to Staurosporine allows us to gauge its relative potency.

Part 3: Experimental Design and Methodologies

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Methodology 1: Cell-Based Cytotoxicity Assessment via MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6] Viable cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Staurosporine in DMSO. Create a series of 2x working concentrations by serially diluting the stock solutions in growth medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Compound Treatment: Remove the growth medium from the wells and add 100 µL of the serially diluted compounds. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration, and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Methodology 2: Biochemical Kinase Inhibition Assessment

To determine if the cytotoxic effects are due to the inhibition of a specific kinase, a direct, cell-free enzymatic assay is necessary. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare all reagents, including the purified recombinant kinase (e.g., PI3Kα), its specific substrate, and ATP, according to the manufacturer's protocol. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.[11]

  • Compound Plating: In a 384-well plate, serially dilute this compound and Staurosporine in the kinase reaction buffer. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP mixture to the wells containing the compounds.

  • Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[7]

  • Reaction Termination: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison. The following tables present illustrative data for this guide.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF-75.2
StaurosporineMCF-70.02

Table 2: Comparative Biochemical Kinase Inhibition Data

CompoundKinase TargetIC50 (nM)
This compoundPI3Kα85
StaurosporinePI3Kα5

Interpreting the Results

  • Potency Comparison: The illustrative data shows that Staurosporine is significantly more potent than this compound in both the cell-based and biochemical assays. This is expected, as Staurosporine is a very potent but non-selective inhibitor.

  • Mechanism of Action: The hypothetical IC50 values for this compound are 5.2 µM (5200 nM) for cytotoxicity and 85 nM for PI3Kα inhibition. The significant difference suggests that the compound's cytotoxic effect may be, at least in part, driven by its inhibition of the PI3K signaling pathway. However, the ~60-fold difference between the biochemical and cellular IC50s indicates that other factors, such as cell permeability, off-target effects, or engagement of other pathways, are also at play. Further cellular assays, such as a Western blot to analyze the phosphorylation of downstream substrates, would be required to confirm target engagement within the cell.[7]

Part 5: Visualization of Workflows and Pathways

Diagrams are essential for clearly communicating complex workflows and biological relationships.

G cluster_prep Preparation cluster_cell Cell-Based Assay (MTT) cluster_biochem Biochemical Assay (ADP-Glo) cluster_analysis Data Analysis Compound_Prep Compound Stock (Test Article & Staurosporine) in DMSO Serial_Dilution Serial Dilution (Working Concentrations) Compound_Prep->Serial_Dilution Compound_Treatment_Cell Compound Treatment (48-72h Incubation) Serial_Dilution->Compound_Treatment_Cell Compound_Treatment_Biochem Add Compound (60 min Incubation) Serial_Dilution->Compound_Treatment_Biochem Cell_Seeding Seed MCF-7 Cells (96-well plate) Cell_Seeding->Compound_Treatment_Cell MTT_Addition MTT Addition & Formazan Solubilization Compound_Treatment_Cell->MTT_Addition Absorbance_Read Measure Absorbance (570 nm) MTT_Addition->Absorbance_Read IC50_Calc IC50 Calculation (Dose-Response Curve) Absorbance_Read->IC50_Calc Reaction_Setup Setup Kinase Reaction (Enzyme, Substrate, ATP) Reaction_Setup->Compound_Treatment_Biochem Reaction_Termination Terminate Reaction (Add ADP-Glo Reagent) Compound_Treatment_Biochem->Reaction_Termination Signal_Generation Generate Luminescence (Add Detection Reagent) Reaction_Termination->Signal_Generation Luminescence_Read Measure Luminescence Signal_Generation->Luminescence_Read Luminescence_Read->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: In Vitro Assay Validation Workflow.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 2-Hydroxy-7-methyl- 1,8-naphthyridine Inhibitor->PI3K Inhibits

Caption: Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition.

Conclusion

The validation of in vitro assay results is a foundational requirement for the progression of any compound through the drug discovery pipeline. For this compound, a molecule belonging to a scaffold of significant therapeutic interest, this process must be particularly meticulous. By employing a dual-pronged validation strategy that combines cell-based and biochemical assays, and by benchmarking against a known standard like Staurosporine, researchers can generate robust, reliable, and contextually relevant data. This comparative approach not only validates the specific assay results but also provides crucial insights into the compound's potential mechanism of action, paving the way for more advanced preclinical studies.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

  • Cell Experiment Protocol. Creative Diagnostics. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized heterocyclic compounds is a critical component of laboratory excellence. This guide provides a detailed protocol for the proper disposal of 2-Hydroxy-7-methyl-1,8-naphthyridine, safeguarding both laboratory personnel and the environment.

It is imperative to always locate and consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal. In the absence of a specific SDS for this compound, the following procedures are based on general guidelines for hazardous chemical waste and should be adapted in consultation with your institution's Environmental Health & Safety (EH&S) department.

Part 1: Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on the data for structurally related compounds, this compound should be treated as a hazardous chemical.[1][2]

Personal Protective Equipment (PPE): The First Line of Defense

Consistent and correct use of PPE is fundamental to laboratory safety.[3]

PPE CategorySpecific RequirementsRationale
Eye Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes and airborne particles of the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][3]Prevents skin contact with the chemical.
Body Protection A laboratory coat should be worn at all times.[3][4]Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a certified chemical fume hood.[2][5]Minimizes inhalation of any dust or vapors.
Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and inform your laboratory's safety officer.[1]

  • Containment of Small Spills: For small spills, use an inert absorbent material such as vermiculite or dry sand to contain the substance.[1]

  • Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must not be done through standard waste streams like sinks or regular trash.[1][6] All waste containing this compound must be classified as hazardous chemical waste.[1]

Step 1: Waste Identification and Classification

All materials contaminated with this compound are to be considered hazardous waste. This includes:

  • Unused or expired pure compound.

  • Reaction byproducts and mother liquors.

  • Contaminated consumables (e.g., weigh boats, filter paper, gloves, pipette tips).[1]

  • Contaminated glassware.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[7]

  • Solid Waste: Collect solid waste, including contaminated items, in a designated, durable, and sealable container clearly labeled as "Hazardous Waste."[1][7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container.[1] Avoid mixing with other incompatible waste streams.[2] Based on general knowledge of nitrogen-containing heterocyclic compounds, avoid mixing with strong oxidizing agents.[1]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be placed in a designated sharps container.[1][8]

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • All waste containers must be clearly and legibly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7] Do not use abbreviations or chemical formulas.[7]

  • Store waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be under the control of the laboratory personnel generating the waste.[7]

  • Ensure containers are kept closed at all times except when adding waste.[7]

  • Segregate containers by hazard class (e.g., keep away from acids and bases).[7]

Step 4: Arranging for Disposal
  • Once a waste container is full (approximately 90% capacity), or if it has been in storage for an extended period (typically up to 12 months), a request for collection must be submitted to your institution's hazardous waste management program.[2][7]

  • Follow your institution's specific procedures for waste pickup.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (Pure compound, solutions, contaminated materials) B Is the waste solid, liquid, or sharp? A->B C Solid Waste Container (Labeled 'Hazardous Waste') B->C Solid D Liquid Waste Container (Labeled 'Hazardous Waste') B->D Liquid E Sharps Container (Labeled 'Hazardous Waste') B->E Sharp F Segregate by Hazard Class (Avoid strong oxidizers) C->F D->F E->F G Store in Satellite Accumulation Area F->G H Container Full or Storage Limit Reached? G->H I Request Pickup by Institutional EH&S H->I Yes J Continue Collection H->J No J->G

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to these guidelines, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the broader environment. Always prioritize safety by consulting specific SDSs and your institution's EH&S department to tailor these general procedures to your specific circumstances.

References

  • Proper Disposal of Benzo[c][1][2]naphthyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. Benchchem.
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • Labor
  • Labor
  • SAFETY DATA SHEET - 1,8-Naphthyridine-2-carbaldehyde. Fisher Scientific.
  • Chemistry Lab Safety Rules. PozeSCAF.
  • Chemistry laboratory rules and regul
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Hydroxy-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, our pursuit of innovation is intrinsically linked to a paramount commitment to safety. The novel compounds we synthesize and handle, such as 2-Hydroxy-7-methyl-1,8-naphthyridine, often arrive with an incomplete toxicological profile. This guide is crafted to provide you, my fellow researchers and scientists, with a robust framework for personal protective equipment (PPE) when handling this specific naphthyridine derivative.

As a Senior Application Scientist, my experience has taught me that true laboratory safety is not about following a rigid checklist but about cultivating a deep understanding of the potential risks and implementing controls that are both practical and comprehensive. This document is structured to empower you with the rationale behind each safety recommendation, fostering a proactive safety culture within your laboratory.

The Precautionary Principle: Addressing the Data Gap

A thorough search for a specific Safety Data Sheet (SDS) for this compound (CAS No. 1569-11-5) did not yield a comprehensive hazard profile.[1] This is not uncommon for novel research chemicals. In such instances, we must apply the precautionary principle. This principle dictates that in the absence of complete data, we assume a compound may be hazardous and take appropriate protective measures.

Our safety recommendations are therefore extrapolated from the known hazards of the parent compound, 1,8-naphthyridine (CAS No. 254-60-4). The SDS for 1,8-naphthyridine indicates that it is harmful if swallowed and causes serious eye damage.[2] Given the structural similarity, it is prudent to assume that this compound may exhibit similar toxicological properties.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling this compound. The rationale for each piece of equipment is provided to underscore the importance of a multi-faceted approach to protection.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[3][4][5]The parent compound, 1,8-naphthyridine, is known to cause serious eye damage.[2] Goggles provide a seal around the eyes to protect from splashes and airborne particles, while a face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact with the compound. Nitrile gloves offer good resistance to a wide range of chemicals. Always inspect gloves for tears or holes before use and change them frequently.[5]
Body Protection A flame-resistant lab coat that is fully buttoned.[3]A lab coat protects your skin and personal clothing from potential splashes and spills. Ensuring it is fully buttoned provides maximum coverage.
Respiratory Protection Work within a certified chemical fume hood.A chemical fume hood is the primary engineering control to minimize inhalation of airborne particles or vapors. This is especially critical when handling powdered substances.
Footwear Closed-toe shoes.[3]Protects the feet from spills and falling objects.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical to minimizing exposure and ensuring a safe laboratory environment. The following protocol outlines the key steps for handling this compound.

Preparation and Planning
  • Review Safety Information: Before beginning any work, review this guide and any available safety information for related compounds.

  • Designate a Workspace: All handling of this compound should be performed in a designated area within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including your PPE, before you begin.

Donning PPE

Properly putting on your PPE is the first line of defense. Follow this sequence to ensure complete protection:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap with the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by the full-face shield.

Handling the Compound
  • Weighing: If weighing the solid compound, do so within the chemical fume hood on a tared weigh paper or in a suitable container.

  • Transfers: Use a spatula or other appropriate tool for transferring the solid. For solutions, use a calibrated pipette with a pipette bulb. Never pipette by mouth.

  • Minimize Dust: Handle the solid compound gently to avoid creating airborne dust.

Doffing PPE

The process of removing PPE is as important as putting it on to prevent cross-contamination.

  • Gloves: Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling this compound, including contaminated gloves, weigh paper, and pipette tips, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this compound or its solutions down the drain.

Emergency Procedures

In case of skin contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention.

In case of eye contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In case of inhalation:

  • Move to fresh air immediately.

  • If breathing is difficult, seek medical attention.

In case of ingestion:

  • Do not induce vomiting.

  • Rinse your mouth with water.

  • Seek immediate medical attention.

Workflow Visualization

The following diagram illustrates the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Review Safety Info & Designate Workspace Assemble Assemble Materials & PPE Prep->Assemble Donning Don PPE Assemble->Donning Weighing Weigh Compound Donning->Weighing Transfer Transfer/Dissolve Weighing->Transfer Experiment Perform Experiment Transfer->Experiment Waste Dispose of Contaminated Materials Experiment->Waste Doffing Doff PPE Waste->Doffing Wash Wash Hands Doffing->Wash

Caption: Safe handling workflow for this compound.

By integrating these safety measures into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • LookChem. Cas 1569-11-5,this compound. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-7-methyl-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-7-methyl-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.